FISONATE
Description
Properties
CAS No. |
132742-32-6 |
|---|---|
Molecular Formula |
C12F6H20N1O4P1 |
Molecular Weight |
387.26 |
Synonyms |
FISONATE |
Origin of Product |
United States |
Foundational & Exploratory
Fisetin as a Senolytic Agent: A Technical Guide to its Discovery and Scientific Background
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, has been identified as a fundamental driver of aging and a contributor to a host of age-related diseases. The selective elimination of these senescent cells by compounds known as senolytics has emerged as a promising therapeutic strategy to extend healthspan. This technical guide provides an in-depth overview of the discovery and background of fisetin, a naturally occurring flavonoid, as a potent senolytic agent. We will delve into the key experiments that established its efficacy, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the core signaling pathways involved in its mechanism of action.
Introduction: The Rise of Senolytics and the Discovery of Fisetin
Cellular senescence is a tumor-suppressive mechanism that prevents the proliferation of damaged or stressed cells.[1] While beneficial in the short term, the accumulation of senescent cells with age has deleterious effects.[2] These cells develop a senescence-associated secretory phenotype (SASP), releasing a cocktail of pro-inflammatory cytokines, chemokines, and proteases that contribute to chronic inflammation and tissue degradation.[1][3]
The field of geroscience has demonstrated that clearing senescent cells can causally delay, prevent, or alleviate multiple age-related morbidities and extend healthspan in animal models.[1][[“]] This led to the search for "senolytics," drugs that can selectively induce apoptosis in senescent cells.[5] An early breakthrough in this area was the identification of the combination of Dasatinib and the flavonoid Quercetin (D+Q) as a potent senolytic.[1]
Building on this, researchers screened a panel of flavonoids to identify compounds with more potent senolytic activity. In a pivotal study, fisetin, a flavonoid found in fruits and vegetables like strawberries, apples, and onions, emerged as the most effective senolytic among ten tested compounds.[1][6]
Preclinical Evidence for Fisetin's Senolytic Activity
Fisetin's efficacy as a senolytic has been demonstrated in a range of preclinical models, from cell culture to aged animals.
In Vitro Studies
Initial screenings in vitro revealed fisetin's potent ability to selectively eliminate senescent cells. For instance, in cultures of human umbilical vein endothelial cells (HUVECs), fisetin was shown to significantly remove senescent cells.[7] Studies on human adipose-derived stem cells (hASCs) also demonstrated that fisetin treatment could reduce the number of senescent cells that accumulate during culture expansion.[8][9] One study found that a 50 µM concentration of fisetin removed 43.7% of senescent cells while only reducing overall cell viability by 17.5%, indicating its selectivity.[9] Another study reported the elimination of approximately 70% of senescent cells by fisetin, without harming healthy cells.[6]
In Vivo Studies
The senolytic activity of fisetin has been validated in various animal models. In progeroid (rapidly aging) and old wild-type mice, intermittent oral administration of fisetin reduced markers of senescence in multiple tissues, including adipose tissue, spleen, liver, and kidney.[1][10] This "hit-and-run" mechanism, where the drug is administered intermittently, is thought to be effective because senescent cells take time to re-accumulate.[11]
Furthermore, late-life administration of fisetin to wild-type mice extended their median and maximum lifespan by nearly 10% and restored tissue homeostasis.[1][6] In senescent-accelerated prone 8 (SAMP8) mice, fisetin was shown to prevent cognitive and locomotor deficits.[12]
It is important to note, however, that some conflicting evidence exists. The Interventions Testing Program (ITP), a multi-institutional study designed to identify agents that extend lifespan in genetically heterogeneous mice, did not find a significant effect of fisetin on lifespan or a reduction in senescent cell markers at the doses tested.[13][14][15] This highlights the need for further research to understand the optimal dosing and conditions for fisetin's senolytic activity.
Quantitative Data on Fisetin's Senolytic Effects
The following tables summarize the key quantitative findings from preclinical studies on fisetin.
Table 1: In Vitro Senolytic Activity of Fisetin
| Cell Type | Senescence Inducer | Fisetin Concentration | % Reduction in Senescent Cells | Reference |
| Murine Embryonic Fibroblasts (MEFs) | Oxidative Stress | 5 µM | Most potent of 10 flavonoids | [1] |
| Human Adipose-Derived Stem Cells | Culture Expansion | 50 µM | 43.7% | [9] |
| Not Specified | Not Specified | Not Specified | ~70% | [6] |
Table 2: In Vivo Effects of Fisetin in Mice
| Mouse Model | Age at Treatment | Fisetin Dose | Key Outcomes | Reference |
| Progeroid (Ercc1-/Δ) | Intermittent | 100 mg/kg (oral) | Reduced senescence markers in multiple tissues | [1] |
| Wild-Type (Aged) | Late life (85 weeks) | ~100 mg/kg (oral) | ~10% increase in median and maximum lifespan; restored tissue homeostasis | [1][6] |
| C57BL/6 (Aged) | 22-24 months | 100 mg/kg (oral) for 5 days | Reduction in senescent cells in white adipose tissue | [9] |
Experimental Methodologies
This section provides an overview of the common experimental protocols used to assess fisetin's senolytic activity.
Induction of Cellular Senescence
A crucial first step in studying senolytics is the generation of senescent cells. Common methods include:
-
Replicative Senescence: Cells, such as Human Dermal Fibroblasts (HDFs), are repeatedly subcultured until they reach their Hayflick limit and cease to proliferate.[3][16]
-
Stress-Induced Premature Senescence (SIPS):
-
Oxidative Stress: Cells are treated with agents like hydrogen peroxide (H₂O₂) to induce oxidative damage and trigger senescence.
-
Genotoxic Stress: Exposure to ionizing radiation (e.g., a single dose of 10 Gy) or chemotherapeutic drugs (e.g., doxorubicin) causes DNA damage and induces a senescent state.[17]
-
Oncogene-Induced Senescence (OIS): Overexpression of an oncogene, such as Ras, can trigger a senescence-associated cell cycle arrest.[18]
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is the most widely used biomarker for senescent cells.[19]
Protocol Outline:
-
Cell Plating: Plate cells in a multi-well plate and allow them to adhere.
-
Induce Senescence: Use one of the methods described in section 4.1.
-
Fisetin Treatment: Treat cells with varying concentrations of fisetin or a vehicle control (e.g., DMSO).
-
Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.[17]
-
Staining: Wash off the fixative and incubate the cells with the SA-β-Gal staining solution (containing X-gal) at 37°C without CO₂ for 24-48 hours.[17]
-
Imaging: Senescent cells will stain blue. The number of blue cells can be quantified using light microscopy.
Assessment of Senescence Markers
Beyond SA-β-Gal, other markers are used to confirm the senescent state:
-
p16INK4a and p21Waf1/Cip1: These are cyclin-dependent kinase inhibitors that are typically upregulated in senescent cells.[19] Their expression can be measured by qPCR, Western blotting, or immunofluorescence.
-
Senescence-Associated Secretory Phenotype (SASP): The levels of SASP factors (e.g., IL-6, IL-8, MMPs) in the cell culture medium can be quantified using ELISA or multiplex arrays.[17]
-
DNA Damage Foci (γ-H2AX): Immunostaining for γ-H2AX, a marker of DNA double-strand breaks, can identify persistent DNA damage response signaling, a hallmark of senescence.[8]
In Vivo Senolytic Assessment
Protocol Outline:
-
Animal Model: Use aged wild-type mice or a progeroid mouse model.
-
Fisetin Administration: Administer fisetin orally (e.g., via gavage or compounded in chow) intermittently. A typical dose is around 100 mg/kg.[1][9]
-
Tissue Harvesting: After the treatment period, harvest various tissues (e.g., adipose, liver, kidney, vasculature).
-
Analysis of Senescence Markers:
-
Gene Expression: Measure mRNA levels of senescence markers (e.g., Cdkn2a [p16], Cdkn1a [p21]) and SASP factors in tissue homogenates via qPCR.
-
Protein Expression: Assess protein levels of markers like p16INK4a by Western blotting or immunohistochemistry.
-
SA-β-Gal Staining: Perform SA-β-Gal staining on frozen tissue sections.
-
-
Healthspan and Lifespan Analysis: Monitor physiological function, frailty, and survival over the animals' remaining lifespan.
Signaling Pathways and Mechanism of Action
Fisetin exerts its senolytic effect by targeting pro-survival pathways that are upregulated in senescent cells, collectively known as Senescent Cell Anti-Apoptotic Pathways (SCAPs).[1]
Key Signaling Pathways Targeted by Fisetin
-
PI3K/AKT/mTOR Pathway: This is a central pro-survival and growth pathway. Fisetin is thought to inhibit signaling through this pathway, thereby promoting apoptosis in senescent cells.[2][11]
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation and is often constitutively active in senescent cells, driving the SASP. Fisetin has been shown to inhibit the NF-κB pathway, which may contribute to both its senolytic and anti-inflammatory effects.[2][20]
-
p53/p21 Pathway: The p53 tumor suppressor and its downstream target p21 are critical for establishing cell cycle arrest in senescence. Fisetin's interaction with this pathway is complex, but it may exploit this pathway to selectively induce apoptosis in senescent cells.[21][22]
-
AMPK Activation: Fisetin can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[21][22] AMPK activation can counteract some of the metabolic changes associated with senescence and may contribute to fisetin's beneficial effects.
Visualizing Fisetin's Mechanism and Experimental Workflow
References
- 1. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novoslabs.com [novoslabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. consensus.app [consensus.app]
- 5. qualialife.com [qualialife.com]
- 6. Fisetin: A Senolytic That Extends Life - Life Extension [lifeextension.com]
- 7. decodeage.com [decodeage.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Fisetin Attenuates Cellular Senescence Accumulation During Culture Expansion of Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top Clinical Trials On Fisetin - Life Extension [lifeextension.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. wjgnet.com [wjgnet.com]
- 17. Video: Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 18. youtube.com [youtube.com]
- 19. google.com [google.com]
- 20. What is Fisetin? Benefits, Dosage, and Risks [vitality-pro.com]
- 21. How Fisetin Boosts AMPK for Cell Regeneration & Longevity [bonerge.com]
- 22. Fisetin supports cellular senescence for healthy aging [nutraingredients.com]
Fisetin: A Comprehensive Technical Guide to its Biological Sources and Extraction for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonol that has garnered significant attention within the scientific community for its diverse pharmacological activities. As a potent antioxidant, anti-inflammatory, and senolytic agent, fisetin is a promising candidate for further investigation in the context of age-related diseases, neuroprotection, and oncology. This technical guide provides an in-depth overview of the primary biological sources of fisetin and detailed methodologies for its extraction and purification, tailored for research and development purposes.
Biological Sources of Fisetin
Fisetin is distributed across a variety of plant species, with concentrations varying significantly between different plants and even different parts of the same plant. For research and commercial purposes, sources with higher concentrations are of particular interest.
Common Dietary Sources
While present in many common fruits and vegetables, the concentration of fisetin in most dietary sources is relatively low. However, some fruits are notable for their higher fisetin content. Strawberries are a particularly rich dietary source.[1][2] Other fruits and vegetables containing fisetin include apples, persimmons, grapes, onions, and cucumbers.[1][2]
High-Concentration Botanical Sources
For larger-scale extraction suitable for research and pharmaceutical applications, several trees and shrubs are utilized due to their significantly higher fisetin content, particularly in their heartwood. These include:
-
Smoketree (Cotinus coggygria): The heartwood of the smoketree is a primary commercial source for fisetin extraction.
-
Japanese Wax Tree (Rhus succedanea): The stems and heartwood of this tree are known to be rich in fisetin.
-
Acacia Species (Acacia greggii, Acacia berlandieri): The heartwood of certain Acacia species contains notable amounts of fisetin and related flavonoids.
-
Parrot Tree (Butea frondosa): This tree is another significant botanical source of fisetin.
Quantitative Analysis of Fisetin in Biological Sources
The concentration of fisetin can vary based on factors such as plant variety, growing conditions, and the specific part of the plant being analyzed. The following table summarizes available quantitative data on fisetin content in various sources.
| Biological Source | Plant Part | Fisetin Concentration (µg/g dry weight) | Reference(s) |
| Strawberry (Fragaria x ananassa) | Fruit | 160 | [1] |
| Apple (Malus domestica) | Fruit | 26.9 | [1] |
| Persimmon (Diospyros kaki) | Fruit | 10.5 | [1] |
| Onion (Allium cepa) | Bulb | 4.8 | [1] |
| Grape (Vitis vinifera) | Fruit | 3.9 | [1] |
| Kiwi (Actinidia deliciosa) | Fruit | 2.0 | [1] |
| Cucumber (Cucumis sativus) | Fruit | 0.1 | [1] |
| Smoketree (Cotinus coggygria) | Heartwood | High, a primary commercial source | [3] |
| Japanese Wax Tree (Rhus succedanea) | Heartwood/Stems | High, a primary commercial source | |
| Acacia greggii | Heartwood | Documented source, specific concentration data limited | [4] |
| Butea frondosa | Heartwood | Documented source, specific concentration data limited | [2] |
Extraction and Purification Methodologies
The extraction and purification of fisetin from plant material is a critical step for obtaining a high-purity compound for research. The chosen methodology often depends on the starting material and the desired scale of production.
Laboratory-Scale Extraction and Purification from Strawberries
This protocol is suitable for obtaining smaller quantities of fisetin for analytical and in vitro studies.
Experimental Protocol:
-
Sample Preparation: Freeze-dry fresh strawberries and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the strawberry powder in a methanol/water solution (80:20 v/v) for 24-72 hours at room temperature in the dark.
-
Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in distilled water.
-
Perform a liquid-liquid extraction using chloroform as the non-polar solvent. Fisetin will partition into the chloroform layer.
-
Separate the chloroform layer and evaporate the solvent to yield a fisetin-enriched fraction.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Inject the solution into a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of methanol and water to elute the compounds.
-
Monitor the eluate at a wavelength of 360 nm and collect the fraction corresponding to the fisetin peak.
-
Evaporate the solvent from the collected fraction to obtain purified fisetin.
-
Industrial-Scale Extraction and Purification from Cotinus coggygria (Smoketree)
This generalized protocol is based on methods used for commercial production of fisetin from woody biomass.
Experimental Protocol:
-
Raw Material Preparation: The dried heartwood of Cotinus coggygria is chipped and pulverized into a coarse powder.
-
Alkaline Extraction:
-
The powdered wood is soaked in a saturated solution of limewater (calcium hydroxide) at room temperature. This alkaline condition aids in the extraction of phenolic compounds like fisetin.
-
The mixture is agitated for a specified period to ensure efficient extraction.
-
-
Filtration and Neutralization:
-
The extract is filtered to remove the solid plant material.
-
The pH of the filtrate is adjusted to neutral (pH 7) using an acid (e.g., hydrochloric acid).
-
-
Macroporous Resin Adsorption Chromatography:
-
The neutralized extract is passed through a column packed with macroporous adsorbent resin. Fisetin and other flavonoids bind to the resin.
-
The column is washed with water to remove sugars and other water-soluble impurities.
-
-
Elution:
-
The adsorbed flavonoids are eluted from the resin using an ethanol-water solution (e.g., 60-70% ethanol).
-
-
Solvent Recovery and Crystallization:
-
The ethanol is recovered from the eluate under reduced pressure.
-
The concentrated solution is allowed to stand, promoting the crystallization of crude fisetin.
-
-
Recrystallization and Purification:
-
The crude fisetin crystals are filtered and redissolved in a sodium carbonate solution.
-
The solution is then subjected to further liquid-liquid extractions with solvents like n-butanol and ethyl acetate to remove remaining impurities.
-
The aqueous phase is acidified to precipitate the purified fisetin.
-
The precipitate is collected, washed, and dried to yield high-purity fisetin.
-
Key Signaling Pathways Modulated by Fisetin
Fisetin exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Fisetin has been shown to inhibit this pathway, which contributes to its anti-cancer and senolytic effects.
Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.
Sirtuin 1 (SIRT1) Pathway
SIRT1 is a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. Fisetin has been identified as a SIRT1 activator, which may underlie some of its anti-aging and metabolic benefits.
Caption: Fisetin activates the SIRT1 signaling pathway.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the extraction, purification, and analysis of fisetin from a plant source.
Caption: General workflow for fisetin extraction and purification.
Conclusion
Fisetin continues to be a flavonoid of significant interest for its potential therapeutic applications. This guide provides researchers and drug development professionals with a foundational understanding of its primary biological sources and detailed methodologies for its extraction and purification. The provided experimental protocols and pathway diagrams serve as a practical resource for initiating and advancing research on this promising natural compound. As research progresses, the development of optimized and scalable extraction techniques will be paramount to unlocking the full therapeutic potential of fisetin.
References
- 1. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives for Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites from the purple heartwood of Mimosoideae I, Acacia peuce F. Muell: the first natural 2,3-cis-peltogynoids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Fisetin's Role in Modulating Kinase Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] At the molecular level, a substantial body of evidence indicates that fisetin exerts its pleiotropic effects primarily through the modulation of key intracellular kinase signaling pathways. This technical guide provides a comprehensive overview of the current understanding of fisetin's interaction with and modulation of critical kinase cascades, including the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and AMPK pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the mechanisms of action of fisetin and its potential as a therapeutic agent.
Data Presentation: Quantitative Analysis of Fisetin's Efficacy
The following tables summarize the available quantitative data on the inhibitory and activatory concentrations of fisetin against various kinases and cancer cell lines. This data provides a basis for comparing its potency across different cellular contexts.
Table 1: Fisetin IC50 Values for Kinase Inhibition
| Kinase Target | IC50 Value (µM) | Cell Line/Assay Conditions | Reference |
| MKK4 | 2.899 | In vitro kinase assay | [1] |
| mTOR | Inhibition observed at 30 µM and 120 µM (25% inhibition) | Raji cells, PC3 cells | [1][3] |
| PI3Kα, γ, δ | Dose-dependent inhibition observed | In vitro kinase assay | [4] |
Note: Specific IC50 values for many individual kinases are not yet extensively reported in the literature.
Table 2: Fisetin IC50 Values for Cell Viability in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| A549 | Lung Adenocarcinoma | 214.47 | 48 | [5] |
| A549-CR (Cisplatin-Resistant) | Lung Adenocarcinoma | 320.42 | 48 | [5] |
| A375 | Melanoma | 38.1 | 24 | [6] |
| A375 | Melanoma | 20.3 | 48 | [6] |
Modulation of Key Kinase Signaling Pathways
Fisetin's ability to interact with multiple nodes within critical signaling networks underscores its potential as a multi-targeted therapeutic agent. The following sections detail its effects on major kinase pathways.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Fisetin has been demonstrated to be a potent inhibitor of this pathway.[2][7]
Fisetin directly inhibits the kinase activity of PI3K isoforms α, γ, and δ in a dose-dependent manner.[4] By inhibiting PI3K, fisetin prevents the phosphorylation and activation of Akt. Downstream of Akt, fisetin also inhibits mTOR activity, a central regulator of protein synthesis and cell growth.[1][3] This dual inhibition of both PI3K/Akt and mTOR signaling makes fisetin a promising candidate for cancer therapy.[7]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. The ERK (Extracellular signal-Regulated Kinase) pathway is one of the most well-characterized MAPK pathways. Fisetin has been shown to modulate this pathway, often leading to the inhibition of cancer cell proliferation.[8]
One of the upstream kinases in this pathway, MKK4, is directly inhibited by fisetin with an IC50 of 2.899 µM.[1] By inhibiting MKK4, fisetin can block the downstream activation of JNK and p38 MAP kinases. Furthermore, studies have shown that fisetin can decrease the phosphorylation and activation of ERK1/2, leading to reduced cancer cell growth and invasion.[9]
The JAK/STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell growth, and differentiation. Aberrant JAK/STAT signaling is frequently observed in various cancers and inflammatory diseases. Computational studies have suggested that fisetin can act as a JAK2 inhibitor.[10] Experimental evidence is needed to confirm the direct inhibitory effects and determine the IC50 values. By potentially inhibiting JAK2, fisetin can prevent the phosphorylation and activation of STAT proteins, thereby downregulating the expression of target genes involved in cell proliferation and survival.
The AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK can lead to the inhibition of cell growth and proliferation and is considered a therapeutic target for metabolic diseases and cancer. Fisetin has been shown to activate AMPK.[8][11] By activating AMPK, fisetin can trigger a cascade of downstream events, including the inhibition of mTORC1 signaling, which contributes to its anti-proliferative effects. The precise mechanism of AMPK activation by fisetin and the corresponding EC50 values require further investigation.
Experimental Protocols
This section provides generalized methodologies for key experiments commonly used to investigate the effects of fisetin on kinase signaling pathways. It is important to note that specific parameters may need to be optimized based on the cell type and experimental context.
Cell Culture and Fisetin Treatment
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, PC3, A375) in appropriate culture dishes or plates at a suitable density to ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Fisetin Preparation: Prepare a stock solution of fisetin (e.g., 100 mM in DMSO) and dilute it to the desired final concentrations in fresh culture medium immediately before use. A vehicle control (e.g., DMSO) should be included in all experiments.
-
Treatment: Replace the culture medium with the medium containing different concentrations of fisetin or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) depending on the specific assay.
-
Harvesting: After incubation, harvest the cells for subsequent analysis, such as Western blotting, kinase assays, or apoptosis assays.
In Vitro Kinase Assay (General Protocol)
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant kinase, the specific substrate for that kinase, and the kinase assay buffer.
-
Fisetin Addition: Add varying concentrations of fisetin (or a known inhibitor as a positive control and DMSO as a vehicle control) to the wells.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or non-radioactive methods like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each fisetin concentration and determine the IC50 value using appropriate software.
Western Blot Analysis for Phosphorylated Kinases
Methodology:
-
Protein Extraction: After fisetin treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2) overnight at 4°C. Also, probe a separate membrane with an antibody against the total form of the kinase as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of phosphorylated proteins.
Cell Viability Assay (MTT Assay)
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of fisetin as described in the cell culture protocol.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Methodology:
-
Cell Treatment and Harvesting: Treat cells with fisetin and harvest them by trypsinization.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by fisetin.
Conclusion
Fisetin is a promising natural compound that exerts significant modulatory effects on several key kinase signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and AMPK pathways. Its ability to act as a multi-targeted agent, inhibiting pro-proliferative pathways while activating metabolic regulatory pathways, provides a strong rationale for its further investigation as a potential therapeutic agent for cancer and other diseases characterized by aberrant kinase signaling. This guide has summarized the current knowledge on fisetin's mechanisms of action, provided available quantitative data, and outlined essential experimental protocols. Further research is warranted to fully elucidate the precise molecular interactions and to establish a more comprehensive profile of its inhibitory and activatory constants against a wider range of kinases. Such studies will be crucial for the successful translation of fisetin from a promising preclinical candidate to an effective clinical therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin induces autophagic cell death through suppression of mTOR signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin targets phosphatidylinositol-3-kinase and induces apoptosis of human B lymphoma Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new fisetin analogs as kinase inhibitors: Data on synthesis and anti-skin cancer activities evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fisetin inhibits human melanoma cell growth through direct binding to p70S6K and mTOR: findings from 3-D melanoma skin equivalents and computational modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary flavonoid fisetin: A novel dual inhibitor of PI3K/Akt and mTOR for prostate cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senolytic Flavonoids Enhance Type-I and Type-II Cell Death in Human Radioresistant Colon Cancer Cells through AMPK/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK-mediated senolytic and senostatic activity of quercetin surface functionalized Fe3O4 nanoparticles during oxidant-induced senescence in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Fisetin In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a bioactive flavonol found in various fruits and vegetables, including strawberries, apples, persimmons, and onions.[1][2] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticarcinogenic effects.[3] A core component of its therapeutic potential lies in its potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant mechanisms of Fisetin, detailed experimental protocols for its assessment, a summary of quantitative data, and a visualization of the key signaling pathways involved.
Mechanisms of Antioxidant Action
Fisetin exerts its antioxidant effects through multiple mechanisms, extending beyond simple free radical scavenging.[3] These can be broadly categorized as:
-
Direct Radical Scavenging: Fisetin can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom, thereby stabilizing the free radicals. This activity is crucial in mitigating oxidative damage to cellular components like lipids, proteins, and DNA.
-
Metal Ion Chelation: By chelating transition metal ions such as iron and copper, Fisetin can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Modulation of Signaling Pathways: Fisetin can interact with and modulate various intracellular signaling pathways that are critical in the cellular response to oxidative stress.[2][3] A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3][4]
-
Upregulation of Endogenous Antioxidant Enzymes: Through the activation of the Nrf2 pathway, Fisetin can induce the expression of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of glutathione (GSH).[4]
Quantitative Data on Fisetin's In Vitro Antioxidant Activity
The antioxidant capacity of Fisetin has been quantified in numerous studies using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
| Assay | IC50 Value (µg/mL) | Cell Line/System | Reference |
| DPPH Radical Scavenging | 37.33 | Cell-free | [5] |
| α-glucosidase inhibitory | 9.38±0.35 | Cell-free | [6] |
| Antiproliferative (Glioblastoma) | ~21.4 (75 µM) | Glioblastoma cells | [7] |
| Antiproliferative (HeLa) | ~10.3 (36 µM) | HeLa cells | [7] |
| Antiproliferative (HL-60) | 23.4 (82 µM) at 48h | HL-60 cells | [7] |
| Antiproliferative (HL-60) | 12.8 (45 µM) at 72h | HL-60 cells | [7] |
Key Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8]
Protocol:
-
Prepare a stock solution of Fisetin in a suitable solvent (e.g., 95% ethanol).[9]
-
Prepare a fresh 0.2 mM solution of DPPH in ethanol.[9]
-
In a 96-well plate, add different concentrations of the Fisetin solution.
-
To each well, add the DPPH solution in a 1:1 ratio with the Fisetin solution.[9]
-
Include a control group containing only the DPPH solution and the solvent.
-
Incubate the plate in the dark at 37°C for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a spectrophotometer.[8][9]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[10]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of Fisetin in a suitable solvent.
-
Add a small volume of each Fisetin concentration to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 30 minutes in the dark), measure the absorbance at 734 nm.[10]
-
Calculate the percentage of inhibition similarly to the DPPH assay.
Cellular Antioxidant Assay (CAA) using DCFH-DA
This assay measures the ability of a compound to prevent the formation of intracellular ROS in cultured cells. 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]
Protocol:
-
Seed adherent cells (e.g., HepG2) in a 96-well plate and allow them to attach overnight.
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of DCFH-DA (e.g., 20 µM) in a serum-free medium for 30-60 minutes at 37°C.[11]
-
Wash the cells with PBS to remove the excess probe.
-
Treat the cells with various concentrations of Fisetin for a predetermined time.
-
Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂ or AAPH).
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11]
-
A decrease in fluorescence intensity in Fisetin-treated cells compared to the control indicates antioxidant activity.
Signaling Pathways and Experimental Visualizations
Fisetin's Activation of the Nrf2-ARE Signaling Pathway
Fisetin has been shown to activate the Nrf2-ARE pathway, a primary mechanism for cellular defense against oxidative stress.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Fisetin can induce the nuclear translocation of Nrf2 by inhibiting its degradation.[4] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[4]
Caption: Fisetin activates the Nrf2-ARE pathway by promoting Nrf2's nuclear translocation.
General Workflow for In Vitro Antioxidant Screening
The process of evaluating the antioxidant potential of a compound like Fisetin in vitro typically follows a structured workflow, starting from simple chemical assays and progressing to more complex cell-based models.
Caption: A typical workflow for in vitro antioxidant activity screening.
Fisetin's Direct Radical Scavenging Mechanism
Fisetin's molecular structure, with its multiple hydroxyl groups, is key to its ability to directly scavenge free radicals. It can donate a hydrogen atom from one of its hydroxyl groups to a reactive oxygen species, neutralizing the radical and forming a more stable Fisetin radical.
Caption: Fisetin neutralizes free radicals by donating a hydrogen atom.
Conclusion
Fisetin demonstrates significant in vitro antioxidant properties through a combination of direct radical scavenging and the modulation of key cellular defense pathways, most notably the Nrf2-ARE signaling cascade. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Fisetin and other novel antioxidant compounds. The quantitative data consistently highlight its potency, making it a compelling candidate for further research in the context of preventing and treating diseases associated with oxidative stress. Future in vitro studies could explore its effects on other signaling pathways and its potential synergistic effects with other antioxidants.
References
- 1. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [ouci.dntb.gov.ua]
- 5. antiox.org [antiox.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. doi.nrct.go.th [doi.nrct.go.th]
- 9. mdpi.com [mdpi.com]
- 10. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Preliminary Studies on Fisetin's Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, and onions, has garnered significant scientific interest for its potential neuroprotective properties. Preliminary research suggests that fisetin may offer therapeutic benefits for a range of neurodegenerative conditions by targeting multiple pathological pathways. This technical guide provides an in-depth overview of the foundational studies on fisetin's neuroprotective effects, with a focus on quantitative data, detailed experimental protocols, and the core signaling pathways involved. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Fisetin's neuroprotective mechanisms are multifaceted, encompassing antioxidant, anti-inflammatory, and senolytic activities. It has been shown to modulate key signaling pathways crucial for neuronal survival, synaptic plasticity, and the mitigation of neuroinflammation.[1][2] In preclinical models, fisetin has demonstrated the ability to improve cognitive function and reduce the progression of age-related brain disorders.[3][4] This guide will delve into the specifics of these findings, presenting the data in a structured format to facilitate comparison and further investigation.
Core Signaling Pathways Modulated by Fisetin
Fisetin exerts its neuroprotective effects by influencing several critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways identified in preliminary studies.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of fisetin.
In Vitro Studies
Table 1: Effects of Fisetin on PC12 Cell Viability and Oxidative Stress
| Experimental Model | Treatment | Concentration(s) of Fisetin | Outcome Measure | Result | Reference(s) |
| Corticosterone-induced neurotoxicity in PC12 cells | Fisetin co-treatment | 5, 10, 20, 40 µM | Cell Viability (MTT Assay) | Significantly protected against corticosterone-induced cell death. | [5] |
| Corticosterone-induced oxidative stress in PC12 cells | Fisetin co-treatment | 40 µM | Reactive Oxygen Species (ROS) Levels | Significantly reduced corticosterone-mediated generation of ROS. | [6] |
Table 2: Effects of Fisetin on Signaling Protein Activation in PC12 Cells
| Experimental Model | Treatment | Concentration of Fisetin | Outcome Measure | Result | Reference(s) |
| PC12 cells | Fisetin | 40 µM | p-ERK/ERK Ratio | Increased phosphorylation of ERK. | [7] |
| PC12 cells | Fisetin | 40 µM | p-Akt/Akt Ratio | Enhanced phosphorylation of Akt. | [7] |
In Vivo Studies
Table 3: Effects of Fisetin on Cognitive Function in Mouse Models
| Animal Model | Treatment Duration | Fisetin Dosage | Behavioral Test | Key Findings | Reference(s) |
| Senescence-Accelerated Mouse Prone 8 (SAMP8) | 7 months | ~25 mg/kg/day (oral) | Barnes Maze, Object Recognition | Reduced cognitive deficits in old SAMP8 mice. | [3][4] |
| APPswe/PS1dE9 Transgenic Mice | 9 months | ~25 mg/kg/day (oral) | Morris Water Maze | Prevented the development of learning and memory deficits. | [8] |
| Traumatic Brain Injury (TBI) Mouse Model | 24 days | 25 and 50 mg/kg (gavage) | Morris Water Maze | Improved performance in the Morris Water Maze test. | [9] |
Table 4: Effects of Fisetin on Neurological and Inflammatory Markers in Mouse Models
| Animal Model | Treatment Duration | Fisetin Dosage | Outcome Measure | Key Findings | Reference(s) |
| Traumatic Brain Injury (TBI) Mouse Model | 24 days | 25 and 50 mg/kg (gavage) | Neurological Severity Score (NSS) | Decreased NSS scores compared to the TBI group. | [9] |
| APPswe/PS1dE9 Transgenic Mice | 9 months | ~25 mg/kg/day (oral) | Glial Fibrillary Acidic Protein (GFAP) | Reduced markers of neuroinflammation. | [8] |
| Vascular Dementia Mouse Model | Not specified | 40 mg/kg | NF-κB p65 (nuclear) | Significantly reduced the level of nuclear NF-κB. | [10] |
| Lipopolysaccharide (LPS)-stimulated Microglia | 60 min pretreatment | 1, 3, 5 µM | Nitric Oxide (NO) Production | Inhibited LPS/IFN-γ-induced NO production. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of fisetin's neuroprotective effects.
In Vitro Experimental Protocols
1. Cell Culture and Treatment (PC12 Cells)
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells.
-
Culture Conditions: Cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Neurotoxicity: To model neuronal stress, cells are treated with corticosterone (e.g., 300 µM) for 24 hours.[5]
-
Fisetin Treatment: Fisetin is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 5, 10, 20, 40 µM). Cells are typically pre-treated with fisetin for a specified period before the addition of the neurotoxic agent.[5]
2. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of fisetin with or without the neurotoxic agent (e.g., corticosterone) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[12][13][14]
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Plate PC12 cells in a 6-well plate.
-
Pre-incubate the cells with DCFH-DA (e.g., 5 µM) at 37°C for 30 minutes in the dark.
-
Treat the cells with corticosterone in the absence or presence of fisetin (e.g., 40 µM) for 24 hours.
-
Harvest the cells and analyze the fluorescence intensity of DCF using a flow cytometer.[6]
-
4. Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Procedure:
-
Lyse the treated PC12 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels, which are typically normalized to a loading control like β-actin or GAPDH.[15][16][17]
-
In Vivo Experimental Protocols
1. Animal Models
-
SAMP8 Mice: The Senescence-Accelerated Mouse Prone 8 (SAMP8) is a model for accelerated aging and is used to study age-related cognitive decline and sporadic Alzheimer's disease.[3][4]
-
APPswe/PS1dE9 Transgenic Mice: These mice express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), both directed to CNS neurons. These mice develop amyloid plaques and are a model for familial Alzheimer's disease.[8]
-
Traumatic Brain Injury (TBI) Model: TBI is induced in mice using a controlled cortical impact device to create a reproducible brain injury.[9]
2. Fisetin Administration
-
Oral Administration: Fisetin can be mixed with the animal's food at a specified concentration (e.g., 0.05%, resulting in a daily dose of approximately 25 mg/kg) for long-term studies.[8]
-
Gavage: For more precise dosing, fisetin can be dissolved in a vehicle (e.g., a mixture of pure water, PEG400, castor oil, and absolute ethanol) and administered daily via oral gavage.[9]
3. Behavioral Testing
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Training: Mice are trained over several days to find the hidden platform using spatial cues in the room. Each trial starts from a different quadrant.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[18][19][20]
-
-
Barnes Maze:
-
Apparatus: A circular platform with holes around the perimeter, one of which leads to a hidden escape box.
-
Procedure: Mice are placed in the center of the brightly lit, open platform and are motivated to find the escape box. The latency to find the escape box and the number of errors are recorded over several trials.[3]
-
4. Neurological Severity Score (NSS)
-
Assessment: A composite score used to evaluate motor and sensory function, balance, and reflexes in rodent models of neurological injury. The score is based on the performance of a series of tasks, with a higher score indicating greater neurological impairment.[9]
5. Immunohistochemistry for Neuroinflammatory Markers
-
Principle: Immunohistochemistry is used to visualize the localization of specific proteins in tissue sections using antibodies.
-
Procedure:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect and post-fix the brains in paraformaldehyde, then cryoprotect in sucrose solutions.
-
Section the brains using a cryostat.
-
Incubate the sections with primary antibodies against inflammatory markers such as GFAP (for astrocytes) and Iba-1 (for microglia).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image the sections using a fluorescence microscope and quantify the staining intensity or the number of positive cells.[10]
-
Conclusion
The preliminary studies on fisetin's neuroprotective effects provide a strong foundation for its further development as a potential therapeutic agent for neurodegenerative diseases. The in vitro and in vivo data consistently demonstrate fisetin's ability to mitigate neuronal damage, reduce oxidative stress and neuroinflammation, and improve cognitive function in relevant disease models. The modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and Nrf2 appears to be central to its mechanism of action.
This technical guide has summarized the available quantitative data and detailed the experimental protocols to facilitate a deeper understanding of the current research landscape. However, it is important to note that further research is required to fully elucidate the therapeutic potential of fisetin. Future studies should focus on more detailed dose-response analyses, long-term safety and efficacy studies in various preclinical models, and ultimately, well-designed clinical trials in human subjects. The information presented here is intended to serve as a valuable resource for researchers and drug development professionals as they continue to explore the promising neuroprotective properties of fisetin.
References
- 1. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of p25 and inflammatory pathways by fisetin maintains cognitive function in Alzheimer’s disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Fisetin Rescues Mice Brains Against Brain Inflammation-Induced Cognitive Impairment [nmn.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Longitudinal Performance of Senescence Accelerated Mouse Prone-Strain 8 (SAMP8) Mice in an Olfactory-Visual Water Maze Challenge [frontiersin.org]
The Flavonoid Fisetin: A Multi-Targeted Approach to Attenuating Inflammatory Pathways
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention within the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways modulated by Fisetin, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanisms of action. Through a detailed summary of quantitative data, experimental protocols, and visual representations of signaling cascades, this document serves as a valuable resource for harnessing the therapeutic potential of Fisetin in inflammatory-driven diseases.
Fisetin exerts its anti-inflammatory effects by intervening in multiple key signaling pathways central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. Furthermore, Fisetin has been shown to modulate the NLRP3 inflammasome, activate the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and influence the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This multi-targeted approach underscores the potential of Fisetin as a versatile therapeutic agent.
Quantitative Analysis of Fisetin's Anti-Inflammatory Efficacy
The following table summarizes the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent inhibitory effects of Fisetin on key inflammatory markers.
| Cell/Animal Model | Treatment | Target | Effect | Reference |
| RAW264.7 macrophages | LPS | IL-6 secretion | ~51% reduction with Fisetin | [1] |
| RAW264.7 macrophages | LPS | TNF-α secretion | ~40% reduction with Fisetin | [1] |
| RAW264.7 cells | Fisetin | Cell Viability | IC50: 42.19 µM | [1] |
| BV2 microglial cells | LPS/ATP + Fisetin (0-5 µM) | IL-1β maturation | Concentration-dependent inhibition | [2] |
| Zebrafish larvae | LPS/ATP + Fisetin | Macrophage migration | Decreased recruitment to the brain | [2][3] |
| Mouse Model of Vascular Dementia | Repeated Ischemia-Reperfusion + Fisetin (40 mg/kg) | Paw Edema | Significant reduction from 3 to 6 hours post-carrageenan | [4] |
| Human Cancer Cells (HeLa) | Fisetin (50 µM) | Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-7, etc.) | Significant reduction in expression | [5] |
| Human Cancer Cells (HeLa) | Fisetin (50 µM) | Anti-inflammatory Cytokines (IL-10, IL-13) | Upregulated expression | [5] |
| LPS-treated Raw264.7 cells | Fisetin (25, 50, 100 µM) | IL-6, IL-1β, TNF-α mRNA | Dose-dependent downregulation | [6] |
Core Anti-Inflammatory Signaling Pathways Modulated by Fisetin
Fisetin's anti-inflammatory activity stems from its ability to interfere with the activation and propagation of signals through several critical pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Fisetin has been demonstrated to inhibit this pathway through multiple mechanisms. In lipopolysaccharide (LPS)-treated macrophages, Fisetin suppresses the phosphorylation of IκB Kinase (IKK) and the subsequent phosphorylation and degradation of the Inhibitor of κBα (IκBα).[7] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, including those for inflammatory cytokines like TNF-α and interleukins.[7][8]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Fisetin has been shown to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.[7][9] By inhibiting these key kinases, Fisetin can downregulate the expression of pro-inflammatory mediators.[10]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Fisetin has been found to inhibit the activation of the NLRP3 inflammasome.[3][11] It achieves this by binding to TLR4 and interfering with the binding of LPS to the TLR4/MD2 complex, which is an upstream event for NLRP3 activation.[3][12] Furthermore, Fisetin can suppress mitochondrial reactive oxygen species (mtROS) production, a key trigger for NLRP3 inflammasome assembly.[2]
Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical regulator of cellular antioxidant responses. Fisetin has been shown to activate Nrf2, leading to the increased expression of antioxidant enzymes.[4][9] This enhancement of the cellular antioxidant defense system helps to mitigate oxidative stress, which is a key driver of inflammation. The activation of Nrf2 by Fisetin suggests a dual role in both directly combating inflammation and reducing the underlying oxidative stress that perpetuates it.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is involved in a variety of cellular processes, including inflammation and autophagy. Fisetin has been found to inhibit the PI3K/Akt/mTOR signaling pathway.[1][13] By doing so, it can diminish the expression and secretion of inflammatory cytokines and promote autophagic processes that can help resolve inflammation.[1]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for cytokine signaling. Fisetin has been shown to repress this pathway by reducing the phosphorylation of STAT proteins (STAT1, STAT3, STAT5).[5][14] This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and other mediators involved in inflammatory responses.
Detailed Experimental Protocols
To facilitate the replication and further investigation of Fisetin's anti-inflammatory properties, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 murine macrophages or BV2 microglial cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Fisetin Preparation: Fisetin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the cell culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is frequently used to induce an inflammatory response. For NLRP3 inflammasome activation, cells are often primed with LPS for 2-4 hours, followed by stimulation with ATP (1-5 mM).
Western Blot Analysis for Signaling Protein Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-STAT3) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytokine Measurement by ELISA
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.
In Vivo Model of Inflammation
-
Animal Model: Carrageenan-induced paw edema in mice is a common model to assess acute inflammation.
-
Treatment: Fisetin (e.g., 40 mg/kg) or a vehicle control is administered to the mice, typically via oral gavage, prior to the induction of inflammation.
-
Inflammation Induction: A subcutaneous injection of 1% carrageenan solution is administered into the plantar surface of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the Fisetin-treated group to the vehicle-treated group.[4]
Conclusion
Fisetin presents a compelling profile as a multi-targeted anti-inflammatory agent. Its ability to modulate a wide array of signaling pathways, including NF-κB, MAPKs, NLRP3 inflammasome, Nrf2, PI3K/Akt/mTOR, and JAK-STAT, highlights its potential for the development of novel therapeutics for a range of inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the clinical applications of this promising natural compound. The intricate interplay of these pathways and Fisetin's influence upon them warrants continued investigation to fully elucidate its therapeutic benefits.
References
- 1. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fisetin Inhibits NLRP3 Inflammasome by Suppressing TLR4/MD2-Mediated Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin Inhibits NLRP3 Inflammasome by Suppressing TLR4/MD2-Mediated Mitochondrial ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fisetin, an Anti-Inflammatory Agent, Overcomes Radioresistance by Activating the PERK-ATF4-CHOP Axis in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Polyphenol Fisetin Protects Bone by Repressing NF-κB and MKP-1-Dependent Signaling Pathways in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective potential of fisetin in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin Alleviates Inflammation and Oxidative Stress in Deep Vein Thrombosis via MAPK and NRF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fisetin Inhibits NLRP3 Inflammasome by Suppressing TLR4/MD2-Mediated Mitochondrial ROS Production [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. View of Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells | Food & Nutrition Research [foodandnutritionresearch.net]
- 14. stet.edu.in [stet.edu.in]
Fisetin's Impact on Apoptosis Induction in Cancer Cell Lines: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its potent anti-cancer properties. A substantial body of preclinical evidence demonstrates its ability to induce apoptosis, or programmed cell death, across a wide spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying fisetin-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development, facilitating further investigation into the therapeutic potential of fisetin.
Quantitative Analysis of Fisetin's Apoptotic Efficacy
The pro-apoptotic activity of fisetin has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) and the direct measurement of apoptotic cell populations. The following tables summarize the key quantitative findings from various research articles, providing a comparative overview of fisetin's potency in different cancer cell lines.
Table 1: IC50 Values of Fisetin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Head and Neck Cancer | HSC3 | ~20 | 24 |
| Head and Neck Cancer | SCC-4 | 52.8 | 48 |
| Head and Neck Cancer | CAL-27 | 50 | 48 |
| Head and Neck Cancer | Ca9-22 | 200 | 48 |
| Cervical Cancer | HeLa | 36 ± 0.5 | 48 |
| Cervical Cancer | HeLa | 50 | 48 |
| Lung Cancer | A549 | 58 | 48 |
| Breast Cancer | MDA-MB-231 | 68 | 48 |
| Epidermoid Carcinoma | A431 | 50 | 48 |
| Glioblastoma | - | 75 | - |
| Leukemia | K562 | 120 | 72 |
| Leukemia | HL-60 | 45 | 72 |
| Colorectal Cancer | HT29 | 59.13 | - |
Table 2: Fisetin-Induced Apoptosis in Cancer Cell Lines (Annexin V/PI Assay)
| Cancer Type | Cell Line | Fisetin Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) (Early + Late) |
| Osteosarcoma | MG-63 | 9 | - | 8.94 |
| Osteosarcoma | MG-63 | 18 | - | 18.8 |
| Osteosarcoma | MG-63 | 36 | - | 40.7 |
| Breast Cancer | 4T1 | 20 | - | 10.82 ± 4.73 |
| Breast Cancer | 4T1 | 40 | - | 24.28 ± 7.92 |
| Breast Cancer | 4T1 | 80 | - | 22.89 ± 4.21 |
| Cervical Cancer | HeLa | 20 | 48 | 16.71 |
| Cervical Cancer | HeLa | 30 | 48 | 20.02 |
| Cervical Cancer | HeLa | 50 | 48 | 23.71 |
Table 3: Modulation of Key Apoptotic Proteins by Fisetin
| Cancer Type | Cell Line | Fisetin Treatment | Bax Expression | Bcl-2 Expression | Cleaved Caspase-3 | Cleaved PARP |
| Osteosarcoma | MG-63 | Dose-dependent | Increased | Decreased | Increased | - |
| Prostate Cancer | LNCaP | Dose-dependent | Increased | Decreased | Increased | - |
| Oral Cancer | HSC3 | 40 µM | Increased | Decreased | Increased | Increased |
| Renal Carcinoma | Caki | Dose-dependent | - | - | Increased | Increased |
| Cervical Cancer | HeLa | 20-50 µM | Increased | Decreased | Increased (up to 4.4-fold activity) | Increased |
| Colorectal Cancer | HT29 | Dose-dependent | Increased Bax/Bcl-2 ratio | Decreased Bax/Bcl-2 ratio | - | - |
Core Signaling Pathways in Fisetin-Induced Apoptosis
Fisetin orchestrates apoptosis in cancer cells by modulating a complex network of intracellular signaling pathways. The primary pathways implicated include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. Fisetin's interaction with these pathways leads to the regulation of Bcl-2 family proteins, activation of caspases, and ultimately, the execution of the apoptotic program.
Diagram 1: Overview of Fisetin's Pro-Apoptotic Signaling
Caption: Fisetin induces apoptosis by inhibiting survival pathways (PI3K/Akt/mTOR, NF-κB) and activating death pathways (MAPK), leading to caspase activation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the study of fisetin-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of fisetin on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Fisetin Treatment: Prepare serial dilutions of fisetin in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of fisetin. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest fisetin dose. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against fisetin concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with fisetin at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Diagram 2: Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for quantifying fisetin-induced apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of key executioner caspases, caspase-3 and -7.
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and incubate overnight.
-
Fisetin Treatment: Treat cells with various concentrations of fisetin for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: After fisetin treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Fisetin consistently demonstrates a potent ability to induce apoptosis in a diverse range of cancer cell lines. Its multi-targeted approach, involving the inhibition of key survival pathways and the activation of pro-apoptotic signaling cascades, underscores its potential as a promising candidate for cancer therapy. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to further explore the anti-cancer mechanisms of fisetin and to design future preclinical and clinical studies. The continued investigation of this natural compound is warranted to fully elucidate its therapeutic utility in the fight against cancer.
The Chemical Architecture and Biological Activities of Fisetin: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonol found in various fruits and vegetables, including strawberries, apples, and onions.[1][2][3] This polyphenolic compound has garnered significant attention within the scientific community for its diverse pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, anticancer, and senolytic properties.[4][5][6][7][8] Fisetin's therapeutic potential stems from its ability to modulate a multitude of intracellular signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB cascades.[4][5][9][10] This technical guide provides a comprehensive overview of the chemical structure and properties of Fisetin, details its mechanisms of action through key signaling pathways, and presents relevant experimental protocols for its study. All quantitative data are summarized for clarity, and complex biological pathways are visualized using Graphviz diagrams to facilitate understanding for research and development purposes.
Chemical Structure and Physicochemical Properties
Fisetin is a flavonoid belonging to the flavonol subgroup.[1] Its chemical structure is characterized by a C6-C3-C6 backbone with hydroxyl groups at positions 3, 7, 3', and 4'. This specific arrangement of hydroxyl groups is crucial for its biological activity, particularly its antioxidant and metal-chelating capabilities.
Table 1: Physicochemical Properties of Fisetin
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | [11][12] |
| Molecular Formula | C₁₅H₁₀O₆ | [2][11][13] |
| Molecular Weight | 286.24 g/mol | [2][11][14] |
| CAS Number | 528-48-3 | [14] |
| Melting Point | >330 °C | [14] |
| Appearance | Yellow crystalline powder | |
| Solubility | Poorly soluble in water; Soluble in methanol, ethanol, DMSO | [15] |
Spectroscopic Data
The structural elucidation of Fisetin is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for Fisetin
| Technique | Key Data Points | Reference |
| UV-Visible Spectroscopy | Maximum absorbance (λmax) at approximately 363 nm in methanol. | [12] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.73 (s, 1H), 9.49 (s, 1H), 9.26 (s, 1H), 9.03 (s, 1H), 7.90 (d, J = 9.6 Hz, 1H), 7.67 (d, J = 1.8 Hz, 1H), 7.52 (dd, J = 8.5, 2.1 Hz, 1H), 6.91-6.85 (m, 3H). | [16] |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ (ppm): 172.34, 162.63, 156.65, 147.62, 145.41, 137.56, 126.85, 122.86, 120.00, 115.94, 115.31, 115.03, 114.59, 102.19. | [16] |
| Mass Spectrometry (LC-MS) | LRESIMS m/z: [M+H]⁺ at 287.9. | [16] |
Biological Activities and Mechanisms of Action
Fisetin exerts its pleiotropic effects by targeting multiple key cellular signaling pathways. Its ability to act as an antioxidant, anti-inflammatory, anticancer, neuroprotective, and senolytic agent is a direct result of this multi-target functionality.
Antioxidant and Anti-inflammatory Effects
Fisetin's potent antioxidant activity is a cornerstone of its protective effects. It can directly scavenge reactive oxygen species (ROS) and enhance the intracellular antioxidant defense system by upregulating glutathione.[17] Furthermore, Fisetin modulates inflammatory responses primarily through the inhibition of the NF-κB pathway and modulation of MAPK signaling.[18][19]
-
NF-κB Pathway: Fisetin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[20][21][22][23] It achieves this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.[22]
Anticancer Activity
Fisetin demonstrates significant anticancer potential by targeting pathways crucial for tumor cell proliferation, survival, and metastasis.[4][24][25] A primary mechanism is the dual inhibition of the PI3K/Akt/mTOR signaling cascade.[9][26][27][28]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[27] Fisetin has been shown to inhibit PI3K, which in turn prevents the phosphorylation and activation of Akt.[9][27] Downstream, this leads to the suppression of the mammalian target of rapamycin (mTOR), a key protein kinase that controls protein synthesis and cell growth.[26][27] Fisetin's inhibition of mTORC1 and mTORC2 complexes disrupts critical cellular processes in cancer cells, leading to apoptosis and autophagy.[26]
Neuroprotective Effects
Fisetin exhibits significant neuroprotective properties, making it a compound of interest for neurodegenerative diseases.[29][30][31] Its neuroprotective mechanisms are multifaceted, involving the reduction of oxidative stress and the modulation of signaling pathways critical for neuronal survival, such as the MAPK pathways.[17][31]
-
MAPK Pathways (ERK, p38, JNK): The mitogen-activated protein kinase (MAPK) family, including ERK, p38, and JNK, plays a complex role in neuronal fate. While ERK activation is often associated with cell survival, the sustained activation of p38 and JNK is linked to apoptosis.[4][10] Fisetin has been shown to modulate these pathways context-dependently. For instance, it can promote neuronal survival by enhancing the phosphorylation of ERK while inhibiting the stress-activated p38 and JNK pathways.[4][31][32]
Senolytic Activity
More recently, Fisetin has been identified as a potent senolytic agent, capable of selectively clearing senescent cells.[2][7][8] Senescent cells accumulate with age and contribute to age-related pathologies. Fisetin induces apoptosis in these cells by inhibiting anti-apoptotic pathways, such as those involving BCL-2 family proteins like BCL-xL.[30]
Experimental Protocols
This section provides an overview of methodologies commonly used to investigate the biological effects of Fisetin.
Fisetin Extraction and Purification
-
Objective: To isolate Fisetin from a plant source (e.g., Rhus verniciflua seeds).[16]
-
Methodology:
-
Extraction: The dried plant material is ground and extracted with a solvent such as 70% ethanol using maceration or Soxhlet extraction.
-
Fractionation: The crude extract is concentrated under reduced pressure and then partitioned sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water). The ethyl acetate fraction is often enriched with flavonoids like Fisetin.
-
Chromatography: The active fraction is subjected to column chromatography (e.g., silica gel) with a gradient mobile phase (e.g., chloroform-methanol).
-
Purification: Fractions showing high purity by TLC are pooled. Final purification is achieved using High-Performance Liquid Chromatography (HPLC), and the structure is confirmed by LC-MS and NMR.[16]
-
Antioxidant Capacity Assessment (DPPH Assay)
-
Objective: To measure the free radical scavenging activity of Fisetin.
-
Methodology:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of Fisetin are added to the DPPH solution. Ascorbic acid is used as a positive control.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at ~517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.
-
Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effects of Fisetin on cancer cells or its protective effects on normal cells.
-
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Fisetin (and/or a toxin if testing for protective effects) for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
-
Western Blot Analysis of Signaling Proteins
-
Objective: To quantify changes in the expression and phosphorylation status of proteins within a specific signaling pathway (e.g., PI3K/Akt) after Fisetin treatment.
-
Methodology:
-
Cell Lysis: Cells treated with Fisetin are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-mTOR).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Fisetin is a multifaceted flavonol with a well-defined chemical structure and a broad spectrum of biological activities relevant to human health and disease. Its ability to modulate critical cellular signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, underpins its potential as a therapeutic agent in oncology, neurology, and inflammatory diseases. The continued investigation into its mechanisms of action, supported by the robust experimental protocols outlined herein, will be crucial for translating the preclinical promise of Fisetin into clinical applications. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this remarkable natural compound.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. Fisetin Anti-Aging and Senolytic Properties [worldofmolecules.com]
- 3. youtube.com [youtube.com]
- 4. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Fisetin | C15H10O6 | CID 5281614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. 345909-34-4 CAS MSDS (FISETIN HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Fisetin CAS#: 528-48-3 [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 20. Fisetin, an Anti-Inflammatory Agent, Overcomes Radioresistance by Activating the PERK-ATF4-CHOP Axis in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Pasteurized Akkermansia relies on Amuc 1100 protein [nutraingredients.com]
- 24. mdpi.com [mdpi.com]
- 25. Fisetin's Promising Antitumor Effects: Uncovering Mechanisms and Targeting for Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Promising tumor inhibiting potentials of Fisetin through PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
Technical Guide: Initial Screening of Fisetin for Anti-Cancer Properties
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, and onions, has garnered significant attention in oncological research. As a polyphenol, it exhibits diverse pharmacological effects, including antioxidant, anti-inflammatory, and, notably, anti-cancer activities. Preliminary studies suggest that Fisetin can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer types. This technical guide provides an in-depth overview of the core methodologies employed in the initial in-vitro screening of Fisetin for its anti-cancer properties, presents quantitative data from key studies, and visualizes the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the pre-clinical evaluation of natural compounds.
Experimental Protocols for In-Vitro Screening
The initial assessment of a compound's anti-cancer potential relies on a series of standardized in-vitro assays. These experiments are designed to quantify the compound's effects on cancer cell viability, proliferation, and the induction of cell death.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, LNCaP) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Fisetin Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Fisetin (e.g., 10, 20, 30, 50, 60, 100 µM). Control wells receive medium with the vehicle (e.g., DMSO) only.[2][3]
-
Incubation: Cells are incubated with Fisetin for specific time periods, typically 24, 48, or 72 hours.[2][4]
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[1] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as acidic isopropanol or DMSO, is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[1] The cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of Fisetin for a predetermined duration (e.g., 48 hours).[4][5]
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with ice-cold PBS (phosphate-buffered saline), and centrifuged.[5]
-
Staining: The cell pellet is resuspended in a binding buffer. Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol (e.g., Annexin-V-Fluos Staining Kit).[4][5]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 5-15 minutes.[5]
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[6]
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with Fisetin as described for the apoptosis assay. Following treatment, cells are harvested, washed with PBS, and fixed.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing gently to prevent clumping. The fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[4]
-
Flow Cytometry Analysis: The DNA content of the individual cells is measured by a flow cytometer. The resulting DNA histogram is analyzed using software (e.g., ModiFitLT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4][7]
Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Methodology:
-
Protein Extraction: After Fisetin treatment, cells are washed with cold PBS and lysed using a lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[4]
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[4]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, PARP, Cyclin D1, Bcl-2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Detection: The protein bands are visualized using a chemiluminescence detection system and captured on X-ray film or with a digital imager.[4] Densitometry analysis is performed to quantify the relative protein expression levels.
Quantitative Data Summary
The following tables summarize quantitative data on Fisetin's effects on various cancer cell lines as reported in the literature.
Table 1: Effect of Fisetin on Cell Cycle Distribution
| Cell Line | Fisetin Conc. (µM) | Treatment Duration (h) | % Cells in G2/M Phase | Citation |
|---|---|---|---|---|
| HeLa | 20 | 48 | 30.9% | [2] |
| HeLa | 30 | 48 | 36.2% | [2] |
| HeLa | 50 | 48 | 56.2% | [2] |
| LNCaP (Prostate) | 10 - 60 | 48 | Dose-dependent arrest |[4] |
Table 2: Induction of Apoptosis by Fisetin
| Cell Line | Fisetin Conc. (µM) | Treatment Duration (h) | Apoptosis Measurement | Result | Citation |
|---|---|---|---|---|---|
| LNCaP (Prostate) | 10 | 48 | ELISA | 40% increase vs. control | [4] |
| LNCaP (Prostate) | 20 | 48 | ELISA | 64% increase vs. control | [4] |
| LNCaP (Prostate) | 40 | 48 | ELISA | 103% increase vs. control | [4] |
| LNCaP (Prostate) | 60 | 48 | ELISA | 106% increase vs. control | [4] |
| HeLa | 20 | 48 | Annexin V/PI | 13% early apoptotic | [2] |
| HeLa | 30 | 48 | Annexin V/PI | 13.6% early apoptotic | [2] |
| HeLa | 50 | 48 | Annexin V/PI | 17% early apoptotic | [2] |
| A2780 (Ovarian) | 50 µg/ml | 24 | Annexin V/PI | >57% secondary apoptosis |[5] |
Table 3: Effect of Fisetin on Key Apoptotic and Cell Cycle Proteins
| Cell Line | Fisetin Conc. | Target Protein | Effect | Citation |
|---|---|---|---|---|
| LNCaP (Prostate) | Dose-dependent | PARP | Cleavage of 116 kD to 85 kD fragment | [4] |
| LNCaP (Prostate) | 10 - 60 µM | Cyclin D1, D2, E | Decreased expression | [4] |
| A549 (Lung) | Not specified | Caspase-3/9 | Increased activity | [8] |
| A549 (Lung) | Not specified | Bcl-2 | Decreased expression | [8] |
| A549 (Lung) | Not specified | Cyclin-D1 | Decreased expression | [8] |
| A2780 (Ovarian) | 50 µg/ml | Caspase-3 | 1.3x increase in gene expression |[5] |
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Experimental Workflow
Caption: General experimental workflow for the initial anti-cancer screening of Fisetin.
Fisetin-Induced Apoptotic Signaling Pathway
Caption: Fisetin induces apoptosis via caspase activation and PARP cleavage.
References
- 1. The Apoptosis Induction and Immunomodulating Activities of Nga-Kee-Mon (Perilla frutescens) Seed Extract [mdpi.com]
- 2. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fisetin, a novel dietary flavonoid, causes apoptosis and cell cycle arrest in human prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-resistance A2780 Ovarian Cancer Cells - AJMB: Volume 13, Issue 4, Year 2021 - AJMB [ajmb.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol for dissolving Fisetin for cell culture experiments
Introduction
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions[1][2]. It has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and senolytic properties[1][2][3][4]. As a potent sirtuin-activating compound (STAC), fisetin modulates pathways involved in cellular senescence, metabolism, and stress resistance[4][5]. These characteristics make it a valuable tool for in vitro studies across various research fields, from cancer biology to neuroprotection and aging.
A primary challenge in working with fisetin is its low aqueous solubility[3][5][6][7][8]. This necessitates the use of organic solvents to prepare stock solutions for cell culture experiments. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose[3][5][6]. This document provides a detailed protocol for the proper dissolution of fisetin, preparation of stock and working solutions, and important considerations for its use in cell culture experiments.
Data Presentation: Fisetin Solubility and Concentration Guidelines
The following table summarizes key quantitative data for the preparation of fisetin solutions for in vitro studies.
| Parameter | Solvent | Concentration | Remarks | Source(s) |
| Solubility | DMSO | 57 mg/mL (199.13 mM) | [5][6] | |
| DMSO | ~30 mg/mL | [3] | ||
| DMSO | 100 mg/mL (349.36 mM) | Requires sonication. | [4][9] | |
| Ethanol | 5 mg/mL (17.46 mM) | [3][5] | ||
| Water | Insoluble | [5][6] | ||
| Stock Solution | DMSO | 10-100 mM | Store at -20°C. | [3][4][5] |
| Working Concentration | Cell Culture Media | 5-100 µM | Varies by cell type and experimental design. | [5][10] |
| Final DMSO Concentration | Cell Culture Media | < 0.5% (v/v) | Ideally ≤ 0.1% to minimize cytotoxicity. A vehicle control is essential. | [11][12][13][14] |
Experimental Protocols
Materials
-
Fisetin powder (crystalline solid)[3]
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol 1: Preparation of Fisetin Stock Solution (e.g., 50 mM in DMSO)
-
Aseptic Technique : Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Mass : Determine the mass of fisetin needed. For example, to prepare 1 mL of a 50 mM stock solution (MW = 286.24 g/mol ): Mass (g) = 0.050 mol/L * 0.001 L * 286.24 g/mol = 0.0143 g = 14.3 mg
-
Weigh Fisetin : Carefully weigh the calculated amount of fisetin powder and transfer it to a sterile conical or microcentrifuge tube.
-
Add Solvent : Add the appropriate volume of sterile DMSO (in this example, 1 mL) to the tube containing the fisetin powder.
-
Dissolution : Vortex the solution vigorously until the fisetin is completely dissolved. If necessary, brief sonication can be used to aid dissolution, especially for higher concentrations[4][9]. Ensure the solution is clear and free of particulates.
-
Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Fisetin Working Solution in Cell Culture Medium
-
Thaw Stock Solution : Thaw a single aliquot of the fisetin stock solution at room temperature.
-
Pre-warm Medium : Ensure the complete cell culture medium is pre-warmed to 37°C.
-
Serial Dilution : Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. It is crucial to add the fisetin stock solution to the medium and mix immediately to prevent precipitation.
-
Example for a 50 µM working solution from a 50 mM stock (1000x dilution):
-
Add 10 µL of the 50 mM fisetin stock solution to 10 mL of pre-warmed complete cell culture medium.
-
Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
-
-
Vehicle Control : Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of fisetin. For the example above, this would be 10 µL of DMSO in 10 mL of medium, resulting in a final DMSO concentration of 0.1%.
-
Immediate Use : Use the freshly prepared working solution to treat cells immediately. It is not recommended to store aqueous solutions of fisetin for more than a day as its stability in aqueous media can be poor, particularly at neutral or alkaline pH[3][15][16].
Mandatory Visualizations
Caption: Workflow for preparing fisetin stock and working solutions.
Caption: Simplified diagram of fisetin's effects on cellular pathways.
References
- 1. Effects of Fisetin Treatment on Cellular Senescence of Various Tissues and Organs of Old Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Example of High Dose Fisetin Exhibiting Senolytic Effects in Mice – Fight Aging! [fightaging.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. DMSO for Increased Flavenoid Solubility and Bioavailability? - Self-Experimentation - Age Reversal Forum [forum.age-reversal.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fisetin Attenuates Cellular Senescence Accumulation During Culture Expansion of Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. lifetein.com [lifetein.com]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Fisetin Dosage and Administration in Mouse Models of Aging
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables like strawberries, apples, and onions, has garnered significant attention in aging research for its potent senotherapeutic activity.[1] Senotherapeutics are agents that selectively target and eliminate senescent cells, which accumulate with age and contribute to a wide range of age-related pathologies.[1][2] Fisetin has been demonstrated to reduce the burden of senescent cells, improve tissue homeostasis, and extend both healthspan and lifespan in various mouse models.[1][2][3] However, a key challenge in the preclinical application of fisetin is its low aqueous solubility and poor bioavailability, necessitating careful consideration of its formulation and administration route to achieve therapeutic efficacy.[4][5][6]
These application notes provide a comprehensive overview of established dosages, administration protocols, and key mechanistic pathways associated with fisetin treatment in mouse models of aging, designed for researchers, scientists, and drug development professionals.
Summary of Fisetin Dosing and Administration Regimens
The effective dosage and administration strategy for fisetin can vary significantly based on the research goal (e.g., acute senolytic clearance vs. chronic healthspan extension), the mouse model, and the formulation used. Data from key studies are summarized below.
Table 1.1: Oral Gavage Administration of Fisetin in Mice
| Mouse Model | Age at Treatment | Dose (mg/kg) | Vehicle / Formulation | Dosing Schedule | Key Outcomes & References |
| Aged WT Mice (C57BL/6;FVB/n) | 2 years (≈85 weeks) | 100 | 60% Phosal 50 PG: 30% PEG400: 10% Ethanol | 5 consecutive days | Reduced senescent cell markers (SA-β-gal+) in adipose tissue.[1][2] |
| Aged WT Mice (C57BL/6) | 27 months | 50 | Not specified | 1 week on, 2 weeks off, 1 week on | Improved endothelial function, reduced vascular p16 abundance, and decreased mitochondrial ROS.[7] |
| G3 Tert-/- (Progeria Model) | 10 weeks | 20 | Not specified | 3 days per week for 7 weeks | Suppressed upregulation of aging markers (p16INK4a, p21CIP1) and reduced collagen deposition.[3] |
| C57BL/6 Mice | Adult | 10 | Not specified | Daily for 4 days prior and 2 days post-hepatectomy | Enhanced liver regeneration.[8] |
Table 1.2: Dietary Administration of Fisetin in Mice
| Mouse Model | Age at Treatment | Dose (mg/kg food) | Estimated Daily Dose (mg/kg BW) | Dosing Schedule | Key Outcomes & References |
| Aged WT Mice | 85 weeks | 500 | ~25 | Continuous until end of life | Extended median and maximum lifespan, reduced age-related pathology.[1][2] |
| APPswe/PS1dE9 (AD Model) | 3 to 12 months | 500 (0.05% of food) | ~25 | Continuous for 9 months | Reversed cognitive and behavioral deficits.[9] |
| Akita (Diabetes Model) | 6 to 24 weeks | 500 (0.05% of food) | ~25-40 | Continuous for 18 weeks | Reduced neurological complications associated with diabetes.[9] |
| G3 Tert-/- (Progeria Model) | 10 weeks | 500 | Not specified | Continuous for 7 weeks (in combination with gavage) | Suppressed aging markers and reduced tissue pathology.[3] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature. Researchers should adapt these protocols based on their specific experimental design and institutional (IACUC) guidelines.
Protocol 2.1: Preparation and Administration of Fisetin via Oral Gavage
This protocol is designed for acute or intermittent dosing to achieve rapid, high plasma concentrations of fisetin for senolytic purposes.
Materials:
-
Fisetin powder (e.g., Indofine Chemical Co.)
-
Phosal 50 PG
-
Polyethylene glycol 400 (PEG400)
-
Ethanol (200 proof)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5-inch length, flexible or rigid with ball tip)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare the gavage vehicle by mixing 60% Phosal 50 PG, 30% PEG400, and 10% ethanol by volume. For example, to make 10 mL of vehicle, mix 6 mL of Phosal 50 PG, 3 mL of PEG400, and 1 mL of ethanol. Vortex thoroughly. This vehicle helps to solubilize the poorly water-soluble fisetin.[1]
-
Fisetin Suspension: Calculate the required amount of fisetin based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice. Assume a standard dosing volume of 10 mL/kg.
-
Calculation Example: For a 25 g mouse at 100 mg/kg, the dose is 2.5 mg. At a dosing volume of 10 mL/kg, the mouse will receive 0.25 mL. The required concentration of the suspension is therefore 2.5 mg / 0.25 mL = 10 mg/mL.
-
-
Weigh the fisetin powder and add it to the prepared vehicle in a sterile tube.
-
Vortex the mixture vigorously until a uniform suspension is achieved. It is recommended to prepare this suspension fresh before each use.
-
Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and body to be in a straight line.
-
Measure the correct volume of the fisetin suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Improper technique can cause esophageal or gastric perforation.
-
Slowly dispense the liquid.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
For control animals, administer the vehicle only, following the same procedure.
Protocol 2.2: Administration of Fisetin via Dietary Supplementation
This method is suitable for chronic, long-term studies to assess the effects of fisetin on healthspan and lifespan.
Materials:
-
Fisetin powder
-
Standard rodent chow (e.g., Teklad 2020)
-
A commercial service for custom diet formulation (e.g., Envigo) or appropriate mixing equipment.
Procedure:
-
Diet Formulation: Specify the desired concentration of fisetin in the chow. A commonly used concentration is 500 ppm (500 mg of fisetin per kg of chow).[1][2]
-
Diet Preparation: It is highly recommended to use a commercial service to ensure homogenous mixing of the fisetin into the chow pellets. This minimizes variability in daily intake. If preparing in-house, ensure the mixing process is validated for homogeneity.
-
Administration:
-
House the mice in cages with ad libitum access to the fisetin-supplemented chow and water.
-
Replace the food pellets regularly (e.g., twice weekly) to maintain freshness and prevent degradation of the compound.
-
Monitor food intake and body weight regularly to ensure the treatment is well-tolerated and to estimate the actual daily dose received by the animals.
-
Dose Estimation: An average mouse consumes approximately 3-5 g of chow per day. For a 30 g mouse eating 4 g of a 500 mg/kg diet, the daily dose would be (4 g chow/day) * (500 mg fisetin/1000 g chow) / 0.03 kg BW ≈ 67 mg/kg/day. Note that this is a rough estimate and can vary.
-
-
Provide a control group of mice with the identical standard chow without added fisetin.
Visualized Mechanisms and Workflows
Experimental Workflow for Senolytic Studies
The following diagram outlines a typical experimental workflow for evaluating the senolytic activity of fisetin in aged mice.
Caption: Typical workflow for an acute senolytic study in aged mice.
Proposed Senolytic Mechanism of Fisetin
Fisetin is thought to induce apoptosis in senescent cells by inhibiting key pro-survival or anti-apoptotic pathways that these cells uniquely depend on for their resistance to apoptosis.
Caption: Fisetin induces apoptosis by inhibiting pro-survival pathways like PI3K/AKT.
Considerations for Experimental Design
-
Bioavailability: Standard fisetin has very low oral bioavailability.[5] The use of specific vehicles (e.g., Phosal-based) or advanced formulations like nanoemulsions or liposomes can significantly increase systemic exposure and efficacy.[10][11]
-
Mouse Model: The choice of mouse model is critical. Naturally aged wild-type mice are the gold standard for studying normal aging.[1][2] Progeroid models (e.g., Ercc1-/Δ or Tert-/-) can accelerate the study timeline but may not fully recapitulate all aspects of natural aging.[1][3]
-
Timing and Duration: The timing of intervention is a key variable. Late-life intervention with fisetin has been shown to be effective in extending lifespan, suggesting its potential for geriatric applications.[1][2] The choice between acute, intermittent, or chronic dosing depends on the specific hypothesis being tested. Intermittent dosing may be sufficient to clear senescent cells and provide lasting benefits without the need for continuous exposure.[3][7]
-
Safety: Fisetin is generally considered safe, with no adverse effects reported even at high doses in mice.[1] However, researchers should always conduct pilot studies to determine the maximum tolerated dose for their specific formulation and mouse strain.
References
- 1. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fisetin Has Anti-Aging Activity in Human Tissues and Extends Mouse Lifespan [nmn.com]
- 3. Exploring the anti-aging effects of fisetin in telomerase-deficient progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisetin Reduces the Burden of Senescent Cells in the Vasculature of Mice – Fight Aging! [fightaging.org]
- 8. researchgate.net [researchgate.net]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Nanoemulsion formulation of fisetin improves bioavailability and antitumour activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Fisetin as a Potent Inducer of Apoptosis in Cancer
Introduction
Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, persimmons, and onions.[1][2] Emerging preclinical evidence has highlighted its potential as a chemotherapeutic and chemopreventive agent due to its ability to selectively induce apoptosis in cancer cells while leaving non-cancerous cells largely unaffected.[3] Fisetin's anticancer effects are attributed to its interaction with a wide array of cellular signaling pathways that regulate cell proliferation, survival, and programmed cell death.[2][4] These application notes provide a summary of fisetin's mechanism of action, its efficacy across different cancer types, and detailed protocols for researchers to investigate its apoptotic effects.
Mechanism of Action: Key Signaling Pathways
Fisetin modulates multiple intracellular signaling pathways to exert its pro-apoptotic effects. Its ability to target key nodes in these cascades makes it an effective multi-targeting agent against various malignancies.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Fisetin has been shown to be a potent inhibitor of this pathway.[5][6] It can suppress the activity of PI3K, leading to reduced phosphorylation of Akt and its downstream target, the mammalian target of rapamycin (mTOR).[5][7] This inhibition results in decreased cell proliferation and the induction of apoptosis.[8] Studies in non-small cell lung cancer and colon cancer have demonstrated that fisetin's dual inhibition of PI3K/Akt and mTOR signaling is a key mechanism of its anticancer activity.[5][7]
Caption: Fisetin inhibits the PI3K/Akt/mTOR survival pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. In many cancers, the ERK pathway is associated with proliferation. Fisetin has been shown to selectively inhibit the phosphorylation of ERK1/2, thereby suppressing cancer cell growth and invasion, as seen in gastric and lung cancer.[2][9] Conversely, in some contexts like non-small cell lung cancer, fisetin can induce apoptosis by activating the JNK and p38 MAPK pathways, which are often associated with cellular stress responses.[4][10] This differential regulation highlights fisetin's context-dependent activity.
Caption: Fisetin differentially modulates MAPK signaling pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
A primary mechanism of fisetin-induced apoptosis is through the intrinsic pathway. Fisetin treatment alters the balance of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][4] This shift increases the Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c into the cytoplasm, which binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9, and subsequently, the executioner caspase-3 and caspase-7.[11][12] This cascade culminates in the cleavage of cellular substrates, such as PARP, and the execution of apoptosis.[1]
Caption: Fisetin triggers the intrinsic apoptosis pathway via mitochondria.
Other Key Pathways
-
NF-κB Pathway : Fisetin suppresses the activation of NF-κB, a transcription factor that promotes inflammation and cell survival. This leads to the downregulation of anti-apoptotic genes like Bcl-2, Bcl-xL, and survivin.[4]
-
p53 Pathway : In cancer cells with wild-type p53, fisetin can induce the expression of p53, a tumor suppressor that can trigger apoptosis by upregulating pro-apoptotic targets like Bax.[4][11]
-
Wnt/β-catenin Pathway : Fisetin has been shown to inhibit the Wnt signaling pathway by downregulating β-catenin, which is crucial for the proliferation of certain cancers, such as colorectal cancer.[13][14]
Quantitative Data: Efficacy of Fisetin in Cancer Cell Lines
The cytotoxic and pro-apoptotic efficacy of fisetin is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and exposure time.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Leukemia | HL-60 | 82 | 48 | [15] |
| HL-60 | 45 | 72 | [15] | |
| K562 | 163 | 48 | [15] | |
| K562 | 120 | 72 | [15] | |
| Lung Cancer | A549 | ~32 | 24 | [16] |
| H1299 | <32 | 24 | [16] | |
| Cervical Cancer | HeLa | 36 | Not Specified | [15] |
| Glioblastoma | Not Specified | 75 | Not Specified | [15] |
| Ovarian Cancer | SKOV3 | 125-250 µg/mL | Not Specified | [2] |
| Colon Cancer | SW-480 | ~30 | Not Specified | [16] |
| Gastric Cancer | SGC7901 | ~5-15 | 48 | [9] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate fisetin-induced apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Caption: General workflow for studying fisetin's effects on cancer cells.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the IC50 of fisetin in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fisetin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of fisetin in complete medium. Remove the old medium from the wells and add 100 µL of the fisetin dilutions. Include a vehicle control (DMSO-containing medium) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot viability against fisetin concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following fisetin treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 5x10⁴ to 2x10⁵ cells per well in 6-well plates.[17][18] After 24 hours, treat cells with fisetin at desired concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours).[11]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To analyze changes in the expression levels of key proteins in the apoptotic pathways (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with fisetin, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane 3 times with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fisetin: An anticancer perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin in Cancer: Attributes, Developmental Aspects, and Nanotherapeutics [mdpi.com]
- 4. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. researchgate.net [researchgate.net]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Fisetin induces apoptosis and endoplasmic reticulum stress in human non-small cell lung cancer through inhibition of the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fisetin Induces Apoptosis of HSC3 Human Oral Cancer Cells Through Endoplasmic Reticulum Stress and Dysfunction of Mitochondria-mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-resistance A2780 Ovarian Cancer Cells - AJMB: Volume 13, Issue 4, Year 2021 - AJMB [ajmb.org]
- 18. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application of Fisetin in High-Throughput Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Of particular interest is its potent senotherapeutic effect, where it selectively eliminates senescent cells, which are implicated in aging and age-related diseases.[2][3] Furthermore, fisetin modulates several key signaling pathways, including the mTOR, Keap1-Nrf2, and Sirtuin pathways, which are critical regulators of cellular stress responses, metabolism, and longevity. High-throughput screening (HTS) assays are indispensable tools for identifying and characterizing compounds like fisetin that can modulate these pathways. This document provides detailed application notes and protocols for utilizing fisetin in HTS assays targeting these key cellular mechanisms.
Key Signaling Pathways Modulated by Fisetin
Fisetin's therapeutic potential stems from its ability to interact with multiple signaling cascades. Understanding these pathways is crucial for designing and interpreting HTS assays.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[4] Fisetin has been shown to inhibit the mTOR signaling pathway, contributing to its anti-cancer and senolytic effects.[4][5]
Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes.[6][7] Fisetin can modulate this pathway, enhancing the cellular defense against oxidative stress.[6]
Caption: Fisetin modulates the Keap1-Nrf2 antioxidant pathway.
Sirtuin Signaling Pathway
Sirtuins are a family of NAD+-dependent deacetylases that play a crucial role in cellular metabolism, DNA repair, and aging.[8] Fisetin has been identified as a sirtuin-activating compound (STAC), suggesting its potential to mimic the beneficial effects of caloric restriction.[8]
Caption: Fisetin acts as a Sirtuin 1 (SIRT1) activator.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of fisetin in various cell-based assays. This data is essential for dose-response studies in HTS campaigns.
Table 1: Senolytic Activity of Fisetin
| Cell Type | Senescence Inducer | Assay | IC50 (Senescent Cells) | IC50 (Non-senescent Cells) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative exhaustion | Cell Viability | ~1 µM | >10 µM | [9] |
| Murine Embryonic Fibroblasts (MEFs) | Oxidative stress | SA-β-gal Viability | ~5 µM | Not specified | [2] |
Table 2: Anti-proliferative and Pro-apoptotic Activity of Fisetin
| Cell Line | Cancer Type | Assay | GI50 / IC50 | Reference |
| HCT-116 | Colon Cancer | Proliferation Assay | GI50: 23 µM | [10] |
| PC3 | Prostate Cancer | mTOR activity | Not specified | [4] |
High-Throughput Screening Protocols
The following protocols are designed for a 384-well plate format, suitable for HTS.
Senolytic Activity HTS Assay
This assay identifies compounds that selectively kill senescent cells.
Workflow Diagram:
Caption: Workflow for a high-throughput senolytic screening assay.
Protocol:
-
Cell Preparation:
-
Culture human fibroblasts (e.g., IMR-90) or endothelial cells (e.g., HUVECs).
-
Induce senescence in a subset of cells through replicative exhaustion or by treatment with a DNA damaging agent (e.g., doxorubicin or etoposide). Confirm senescence using SA-β-gal staining.
-
-
Plate Seeding:
-
Seed both non-senescent (proliferating) and senescent cells into separate 384-well, clear-bottom plates at a density of 2,000-5,000 cells per well in 50 µL of culture medium.
-
-
Compound Addition:
-
Prepare a dilution series of fisetin (e.g., from 0.1 µM to 100 µM) and other test compounds in an appropriate solvent (e.g., DMSO).
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates. Include vehicle-only (DMSO) and positive (e.g., a known senolytic) controls.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability and Cytotoxicity Measurement:
-
Equilibrate plates to room temperature.
-
Add a multiplexed reagent that measures both cell viability (e.g., ATP content via a luciferase-based assay like CellTiter-Glo®) and cytotoxicity (e.g., a fluorescent DNA-binding dye that enters membrane-compromised cells like CellTox™ Green).
-
Incubate as per the manufacturer's instructions (typically 15-30 minutes).
-
-
Data Acquisition and Analysis:
-
Read luminescence (for viability) and fluorescence (for cytotoxicity) on a multi-mode plate reader.
-
Calculate the percentage of cell viability and cytotoxicity relative to controls.
-
Determine the IC50 for both senescent and non-senescent cells to identify compounds with selective senolytic activity. A high Z'-factor (>0.5) for the assay window is desirable.
-
Keap1-Nrf2 Interaction HTS Assay (Fluorescence Polarization)
This biochemical assay identifies compounds that disrupt the interaction between Keap1 and Nrf2.[11][12]
Protocol:
-
Reagent Preparation:
-
Purified recombinant human Keap1 protein (Kelch domain).
-
A fluorescently labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-labeled 9-mer Nrf2 peptide).[13]
-
Assay buffer (e.g., HEPES-based buffer with a non-ionic detergent).
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add the following in order:
-
10 µL of assay buffer.
-
10 µL of test compound (including fisetin) at various concentrations.
-
10 µL of fluorescently labeled Nrf2 peptide (final concentration in the low nanomolar range).
-
10 µL of Keap1 protein (final concentration determined by titration to achieve optimal binding and assay window).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
The disruption of the Keap1-Nrf2 interaction will result in a decrease in the fluorescence polarization signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
-
SIRT1 Activation HTS Assay (Fluorometric)
This assay measures the NAD+-dependent deacetylase activity of SIRT1.
Protocol:
-
Reagent Preparation:
-
Recombinant human SIRT1 enzyme.
-
A fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue that becomes fluorescent upon deacetylation).
-
NAD+ cofactor.
-
Developer solution to stop the enzymatic reaction and enhance the fluorescent signal.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 384-well, black plate, add the following:
-
SIRT1 enzyme diluted in assay buffer.
-
Test compound (including fisetin) or vehicle control.
-
A mixture of the fluorogenic substrate and NAD+.
-
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Signal Development and Detection:
-
Add the developer solution to each well to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
-
Data Analysis:
-
An increase in fluorescence indicates SIRT1 activation.
-
Calculate the percent activation relative to a known SIRT1 activator (e.g., resveratrol) and determine the EC50 values for activating compounds.
-
Conclusion
Fisetin is a versatile natural compound with significant potential in targeting pathways central to aging and disease. The HTS assays and protocols outlined in this document provide a robust framework for researchers to screen for and characterize novel modulators of the mTOR, Keap1-Nrf2, and Sirtuin pathways. The detailed methodologies and quantitative data presented herein should facilitate the discovery and development of new therapeutics inspired by the multifaceted activities of fisetin.
References
- 1. fisetin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin as senolytic activator, helping elimination of senescent cells [bionova.co.in]
- 4. Fisetin induces autophagic cell death through suppression of mTOR signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Intermittent supplementation with fisetin improves arterial function in old mice by decreasing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. US9075070B2 - HTS fluorescence polarization assay for inhibitors of Keap1-Nrf2 interaction - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
Techniques for Measuring Fisetin's Effect on Senescent Cell Clearance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the senolytic activity of Fisetin, a naturally occurring flavonoid, on senescent cells. The following sections offer step-by-step methodologies for key experimental assays, a summary of quantitative data from relevant studies, and visualizations of experimental workflows and associated signaling pathways.
Introduction to Fisetin as a Senolytic Agent
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Senolytics are a class of drugs that selectively induce apoptosis in senescent cells. Fisetin has emerged as a promising senotherapeutic agent, demonstrating the ability to clear senescent cells in various experimental models.[1][2] It is thought to act by inhibiting anti-apoptotic pathways and modulating pro-survival signaling cascades that are often upregulated in senescent cells.[1][3] The protocols outlined below are designed to enable researchers to effectively measure the senolytic potential of Fisetin and similar compounds.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of Fisetin in clearing senescent cells from various studies.
Table 1: In Vitro Efficacy of Fisetin on Senescent Cell Viability and Apoptosis
| Cell Type | Senescence Inducer | Fisetin Concentration | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative Senescence | 0.5 µM - 10 µM | Selectively reduced viability and induced apoptosis in senescent cells.[4][5] | [4][5] |
| Human Dermal Fibroblasts (HDFs) | Replicative, Radiation-induced, Doxorubicin-induced | 100 µM | Induced apoptosis and reduced the percentage of SA-β-gal positive cells.[6] | [6] |
| Murine and Human Adipose Tissue Explants | Aging | 20 µM | Reduced SA-β-gal positive cells and SASP factors (IL-6, IL-8, MCP-1).[[“]] | [[“]] |
Table 2: In Vivo Efficacy of Fisetin on Senescent Cell Clearance
| Animal Model | Fisetin Dosage | Duration | Effect on Senescent Cell Markers | Reference |
| Aged Wild-Type Mice | 100 mg/kg/day | 5 days | Reduced SA-β-gal positive cells in inguinal fat.[[“]] | [[“]] |
| Progeroid Mice | Intermittent treatment | Not specified | Decreased senescence markers in multiple tissues.[8] | [8] |
| Aged Mice | Not specified | Not specified | Destroyed 25-50% of senescent cells depending on the organ.[8] | [8] |
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells based on the increased activity of lysosomal β-galactosidase at a suboptimal pH of 6.0.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Protocol:
-
Wash cultured cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 12-24 hours, or until a blue color develops in senescent cells. Protect from light.
-
Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.
Tips for avoiding crystal formation:
-
Ensure the pH of the staining solution is between 5.9 and 6.1.[9]
-
Dissolve X-gal in DMF (N,N-dimethylformamide) to make a stock solution.[9]
-
Seal plates with parafilm to prevent evaporation during incubation.[9]
Quantification of Senescence-Associated Secretory Phenotype (SASP) Factors
Senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the SASP. Measuring the levels of key SASP factors, such as IL-6 and IL-8, can indicate the presence of senescent cells and the effect of Fisetin on their secretory profile.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6
Materials:
-
Human IL-6 ELISA Kit (commercially available)
-
Cell culture supernatant from control and Fisetin-treated senescent cells
-
Microplate reader
Protocol:
-
Prepare cell culture supernatants from senescent and non-senescent cells, with and without Fisetin treatment.
-
Follow the manufacturer's instructions for the specific IL-6 ELISA kit. This typically involves:
-
Adding standards and samples to wells pre-coated with an anti-human IL-6 antibody.[10][11]
-
Incubating to allow IL-6 to bind to the antibody.
-
Washing the wells to remove unbound substances.
-
Adding a biotin-conjugated anti-human IL-6 antibody.[11]
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.[11]
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.[11]
-
Stopping the reaction with a stop solution.[12]
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.
Apoptosis Assays
To confirm that Fisetin is clearing senescent cells via apoptosis, several assays can be employed.
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent or fluorescent assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorescence microplate reader
-
96-well plates
Protocol:
-
Plate senescent and non-senescent cells in a 96-well plate.
-
Treat the cells with various concentrations of Fisetin for a specified period (e.g., 12-24 hours).[4][5]
-
Add the Caspase-Glo® 3/7 reagent directly to the wells.[8]
-
Incubate at room temperature for 1-2 hours as per the manufacturer's instructions.
-
Measure luminescence or fluorescence using a microplate reader.[8] The signal is proportional to the amount of caspase-3/7 activity.
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (commercially available)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1-0.25% Triton X-100 in PBS)[13]
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with Fisetin as described previously.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[13]
-
Wash the cells with PBS.
-
Permeabilize the cells with Triton X-100 for 15-20 minutes at room temperature.[3][13]
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP), for 60 minutes at 37°C.[4]
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope or flow cytometer.
Signaling Pathways and Experimental Workflows
References
- 1. Viability and apoptosis assays [bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. opentrons.com [opentrons.com]
- 6. Methods to Quantify the NF-κB Pathway During Senescence | Springer Nature Experiments [experiments.springernature.com]
- 7. PI3K/AKT pathway role in cellular senescence and apoptosis - Consensus [consensus.app]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 9. m.youtube.com [m.youtube.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. biovendor.com [biovendor.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Synthesis and Evaluation of Fisetin Analogues for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin, a naturally occurring flavonol found in various fruits and vegetables, has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. One major issue is the 7-hydroxyl group on the A ring, which is susceptible to extensive first-pass biotransformation, leading to less active metabolites. Additionally, the catechol moiety on the B ring can be rapidly oxidized.
To overcome these limitations, the synthesis of fisetin analogues with modified chemical structures offers a promising strategy to improve physicochemical properties, enhance biological activity, and increase metabolic stability. This document provides detailed protocols for the synthesis of novel fisetin analogues and the subsequent evaluation of their efficacy, focusing on their potential as anticancer agents. The methodologies are based on established synthetic strategies and in vitro assays designed to characterize their mechanism of action.
Rationale for Analogue Design
The primary objective for designing fisetin analogues is to enhance their drug-like properties while retaining or improving their therapeutic efficacy. Key modifications include:
-
Removal of the 7-hydroxyl group: This modification aims to block the primary site of metabolic glucuronidation, thereby increasing bioavailability.
-
Modification of the B-ring substitution pattern: Altering the 3',4'-dihydroxy (catechol) moiety can prevent the formation of reactive ortho-quinone metabolites and modulate the compound's interaction with target proteins.
-
Introduction of diverse substituents: Incorporating various functional groups on the A and B rings allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Synthesis of Fisetin Analogues
A general and effective method for synthesizing flavonols, such as fisetin and its analogues, is the Algar-Flynn-Oyamada (AFO) reaction .[3] This reaction involves the oxidative cyclization of a chalcone precursor in the presence of alkaline hydrogen peroxide.
General Synthetic Workflow
The synthesis of fisetin analogues can be conceptualized as a two-step process: first, the synthesis of a substituted 2'-hydroxychalcone, followed by its oxidative cyclization to form the final flavonol structure.
Caption: General workflow for the synthesis of Fisetin analogues.
Detailed Experimental Protocol: Synthesis of a Representative Analogue (F20)
This protocol describes the synthesis of a potent fisetin analogue, designated F20 in several studies, which lacks the 7-hydroxyl group and features a 4-chlorophenyl B-ring.
Reaction Scheme:
Caption: Synthesis scheme for a representative Fisetin analogue (F20).
Materials:
-
2'-Hydroxyacetophenone
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrogen peroxide (H2O2, 30% solution)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2'-Hydroxy-4-chlorochalcone
-
Dissolve 2'-hydroxyacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (40-50%) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone) is filtered, washed thoroughly with water until neutral, and dried.
-
Purify the crude chalcone by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
-
Step 2: Oxidative Cyclization to form the Fisetin Analogue (F20)
-
Dissolve the purified chalcone (1.0 eq) in a suitable solvent like ethanol or pyridine in a round-bottom flask.
-
Add aqueous NaOH solution (e.g., 2M) and cool the flask in an ice bath.
-
Slowly add 30% hydrogen peroxide (H2O2) dropwise to the stirring solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, acidify with dilute HCl, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure fisetin analogue.
-
Efficacy Evaluation: Data and Protocols
The efficacy of newly synthesized fisetin analogues is typically assessed through a series of in vitro assays to determine their cytotoxic and mechanistic properties.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for fisetin and its most potent analogues against various human skin cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | A375 (Melanoma) IC50 (µM) | SK-Mel-28 (Melanoma) IC50 (µM) | A431 (NMSC) IC50 (µM) | UW-BCC1 (NMSC) IC50 (µM) |
| Fisetin | > 50 | > 50 | > 50 | > 50 |
| F9 | 1.85 | 1.45 | 0.85 | 1.15 |
| F17 | 0.45 | 0.32 | 0.12 | 0.25 |
| F20 | 0.88 | 0.65 | 0.45 | 0.55 |
Data adapted from Roy et al., Bioorg. Chem., 2021.[3] (NMSC: Non-Melanoma Skin Cancer)
Experimental Protocols
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A375, A431)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fisetin analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the fisetin analogues in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This protocol is used to detect changes in the expression of key proteins involved in apoptosis, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspases.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the fisetin analogue at its IC50 concentration for 24-48 hours. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
This assay measures the ability of fisetin analogues to directly inhibit the activity of specific protein kinases, such as c-Kit, CDK2, and mTOR.
Materials:
-
Recombinant human kinases (c-Kit, CDK2/Cyclin A, mTOR)
-
Kinase-specific peptide substrate
-
Kinase assay buffer
-
ATP
-
Fisetin analogues
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase, and the fisetin analogue at various concentrations.
-
Substrate Addition: Add the kinase-specific substrate to each well.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition of kinase activity for each analogue concentration and determine the IC50 value.
Signaling Pathways and Mechanism of Action
Potent fisetin analogues often exert their anticancer effects by modulating multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. The most active analogues, such as F9 and F17, have been identified as inhibitors of key kinases like c-Kit, CDK2, and mTOR.[3]
Caption: Inhibition of key cancer signaling pathways by Fisetin analogues.
By inhibiting these kinases, the fisetin analogues can effectively block critical cellular processes:
-
Inhibition of c-Kit: Disrupts signaling pathways like PI3K/Akt, which are vital for the survival and proliferation of many cancer cells.
-
Inhibition of CDK2: Prevents the G1/S phase transition of the cell cycle, leading to cell cycle arrest and halting proliferation.
-
Inhibition of mTOR: Blocks the mTORC1 complex, a central regulator of cell growth and protein synthesis, thereby reducing the resources available for tumor growth.
The downstream effect of inhibiting these pathways is the induction of apoptosis (programmed cell death), as evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and cleaved (active) caspases.
Conclusion
The synthetic modification of the fisetin scaffold represents a viable strategy for developing novel anticancer agents with improved efficacy. By removing metabolically labile hydroxyl groups and optimizing substituent patterns, it is possible to generate analogues with significantly enhanced potency against various cancer cell lines. The detailed protocols provided herein offer a framework for the synthesis of these compounds and the comprehensive evaluation of their biological activity, paving the way for further preclinical and clinical development.
References
Application Notes and Protocols for Assessing Fisetin's Anti-Angiogenesis Effects In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anti-angiogenic properties of Fisetin, a naturally occurring flavonoid, using established in vivo models. The included methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways are designed to facilitate the reproducible evaluation of Fisetin's potential as an anti-angiogenic agent.
Introduction to Fisetin's Anti-Angiogenic Properties
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a bioactive flavonol found in various fruits and vegetables, including strawberries, apples, and onions. Emerging research has highlighted its potential as a multi-targeted agent against cancer, with anti-angiogenic activity being a key mechanism of action. Fisetin has been shown to inhibit the proliferation and migration of endothelial cells, suppress the formation of new blood vessels, and modulate key signaling pathways involved in angiogenesis.[1][2] This document outlines three robust in vivo assays to quantify these effects: the Chick Chorioallantoic Membrane (CAM) Assay, the Matrigel Plug Assay, and Tumor Xenograft Models.
Quantitative Data Summary
The following table summarizes the quantitative anti-angiogenic effects of Fisetin as reported in preclinical in vivo studies.
| In Vivo Model | Cancer Type | Fisetin Dosage | Key Anti-Angiogenic Effects | Reference |
| Matrigel Plug Assay | - | 25 mg/kg body weight | - 43% decrease in plug weight- 94% decrease in hemoglobin content | [1][2] |
| Breast Cancer Xenograft (MDA-MB-231) | Triple-Negative Breast Cancer | 100 mg/kg | - Significant inhibition of primary tumor growth- Reduction in lung metastasis | [3][4] |
| Breast Cancer Xenograft (4T1) | Breast Cancer | Not specified | - Decreased tumor volume and weight | [5][6] |
Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model for studying angiogenesis in vivo. It utilizes the highly vascularized membrane of a developing chicken embryo to observe the formation of new blood vessels in response to stimuli.
Materials:
-
Fertilized chicken eggs
-
Egg incubator with humidity control
-
Ethanol (70%)
-
Sterile phosphate-buffered saline (PBS)
-
Small scissors or Dremel tool
-
Sterile forceps
-
Whatman filter paper discs (or other suitable carriers)
-
Fisetin solution (in a biocompatible solvent, e.g., DMSO diluted in PBS)
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing the Egg:
-
On day 3 or 4, carefully clean the eggshell with 70% ethanol.
-
Create a small hole at the blunt end of the egg over the air sac.
-
Gently apply suction to the hole to detach the CAM from the shell membrane.
-
Using small scissors or a Dremel tool, cut a 1-2 cm² window in the shell, taking care not to damage the underlying CAM.
-
-
Application of Fisetin:
-
Prepare sterile filter paper discs and impregnate them with the desired concentration of Fisetin solution. A vehicle control (solvent only) disc must be included.
-
Carefully place the discs onto the CAM, avoiding major blood vessels.
-
-
Incubation and Observation:
-
Seal the window with sterile tape or paraffin film and return the eggs to the incubator.
-
Incubate for 48-72 hours.
-
Observe and photograph the area around the disc daily using a stereomicroscope.
-
-
Quantification:
-
At the end of the experiment, carefully excise the CAM area around the disc.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length within a defined area using image analysis software (e.g., ImageJ).
-
Experimental Workflow for CAM Assay
Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel matrix (Matrigel) containing pro-angiogenic factors and the test compound.
Materials:
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
Fisetin solution
-
Immunodeficient mice (e.g., C57BL/6 or nude mice)
-
Sterile, pre-chilled syringes and needles
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Microplate reader
Protocol:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight.
-
On ice, mix Matrigel with pro-angiogenic factors (e.g., VEGF) and Fisetin at the desired concentrations. A control group with pro-angiogenic factors but without Fisetin should be prepared.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved animal protocols.
-
Using a pre-chilled syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
-
Incubation Period:
-
Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for 7-14 days.
-
-
Plug Excision and Analysis:
-
Euthanize the mice and carefully excise the Matrigel plugs.
-
Photograph the plugs to visually assess vascularization.
-
-
Hemoglobin Quantification:
-
Weigh the excised plugs.
-
Homogenize the plugs in a suitable buffer.
-
Quantify the hemoglobin content in the homogenate using a hemoglobin assay kit as a measure of blood vessel formation. The results are typically expressed as hemoglobin concentration per gram of Matrigel plug.
-
Experimental Workflow for Matrigel Plug Assay
Tumor Xenograft Model
This model assesses the effect of Fisetin on tumor growth and angiogenesis within a living organism by implanting human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line known to form vascularized tumors (e.g., MDA-MB-231 for breast cancer)
-
Cell culture medium and supplements
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Fisetin formulation for in vivo administration (e.g., in corn oil for oral gavage or in a solution for intraperitoneal injection)
-
Calipers for tumor measurement
-
Micro-CT or other imaging modalities (optional)
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
Protocol:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer Fisetin or vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage).
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Process a portion of the tumor for immunohistochemical analysis of microvessel density using an endothelial cell marker like CD31.
-
The remaining tumor tissue can be used for other analyses like Western blotting to assess protein expression in relevant signaling pathways.
-
Experimental Workflow for Tumor Xenograft Model
Key Signaling Pathways Modulated by Fisetin in Anti-Angiogenesis
Fisetin exerts its anti-angiogenic effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and elucidating the mechanism of action.
VEGF/VEGFR Signaling Pathway:
The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central regulators of angiogenesis. Fisetin has been shown to inhibit this pathway, leading to a reduction in endothelial cell proliferation, migration, and tube formation.[7][8][9]
PI3K/Akt/mTOR Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is critical for cell survival, proliferation, and angiogenesis. Fisetin can inhibit this pathway, in part by upregulating the expression of PTEN, a negative regulator of PI3K.[3][4][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fisetin inhibits various attributes of angiogenesis in vitro and in vivo--implications for angioprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fisetin Inhibited Growth and Metastasis of Triple-Negative Breast Cancer by Reversing Epithelial-to-Mesenchymal Transition via PTEN/Akt/GSK3β Signal Pathway [frontiersin.org]
- 4. Fisetin Inhibited Growth and Metastasis of Triple-Negative Breast Cancer by Reversing Epithelial-to-Mesenchymal Transition via PTEN/Akt/GSK3β Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer effects of fisetin on mammary carcinoma cells via regulation of the PI3K/Akt/mTOR pathway: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fisetin prevents angiogenesis in diabetic retinopathy by downregulating VEGF:Study [medicaldialogues.in]
- 8. Fisetin inhibits vascular endothelial growth factor-induced angiogenesis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fisetin inhibits vascular endothelial growth factor-induced angiogenesis in retinoblastoma cells - ProQuest [proquest.com]
Experimental Design for Testing Fisetin's Chemopreventive Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the chemopreventive properties of Fisetin, a naturally occurring flavonoid found in various fruits and vegetables. The following protocols and data summaries are intended to guide researchers in designing and executing robust preclinical studies to investigate Fisetin's mechanisms of action and its potential as a cancer-preventive agent.
Introduction to Fisetin's Chemopreventive Activity
Fisetin (3,7,3',4'-tetrahydroxyflavone) has garnered significant interest in cancer research due to its pleiotropic effects on cancer cells.[1] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to modulate numerous signaling pathways critical for cancer initiation, promotion, and progression.[2][3] Fisetin's multifaceted mechanism of action includes inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting inflammation, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer).[1][2][3] This document outlines key experimental approaches to systematically investigate these effects.
Key Signaling Pathways Modulated by Fisetin
Fisetin exerts its anticancer effects by targeting multiple intracellular signaling cascades that are often dysregulated in cancer. Understanding these pathways is crucial for designing mechanism-driven studies. The primary signaling pathways affected by Fisetin include the PI3K/Akt/mTOR, MAPK, NF-κB, and Wnt/β-catenin pathways.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of Fisetin as reported in various preclinical studies. This data can serve as a reference for dose selection and expected outcomes in future experiments.
Table 1: In Vitro Cytotoxicity of Fisetin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HeLa | Cervical Cancer | 50 | 48 | [1] |
| A549 | Lung Adenocarcinoma | 58 | 48 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 68 | 48 | [1] |
| A431 | Squamous Carcinoma | 50 | 48 | [1] |
| K562 | Chronic Myeloid Leukemia | 120 | 72 | [2] |
| HL-60 | Promyelocytic Leukemia | 45 | 72 | [2] |
| HT-29 | Colon Cancer | ~30 | 24 | [4] |
| SKOV3 | Ovarian Cancer | 62.5-125 (nanoparticle) | Not Specified | [3] |
| MG-63 | Osteosarcoma | 18 | Not Specified | [8] |
Table 2: In Vitro Effects of Fisetin on Cell Cycle and Apoptosis
| Cell Line | Effect | Fisetin Conc. (µM) | Quantitative Change | Citation |
| HeLa | G2/M Arrest | 50 | 10.1% to 56.2% of cells in G2/M at 48h | [1] |
| HT-29 | G2/M Arrest | 60 | Significant arrest observed at 24h | [9] |
| LNCaP | G1 Arrest | 60 | 61% to 69% of cells in G1 at 48h | [10] |
| 4T1 | Apoptosis | Not Specified | ~11% (free) to ~20% (micellar) apoptotic cells | |
| MCF-7 | Apoptosis | Not Specified | ~30% (free) to ~42% (micellar) apoptotic cells at 48h | |
| MG-63 | ROS Increase | 36 | 220% increase in ROS | [8] |
| MG-63 | MMP Decrease | 36 | 21% of control MMP levels | [8] |
Table 3: In Vivo Anti-Tumor Efficacy of Fisetin
| Cancer Model | Fisetin Dose/Route | Treatment Duration | Tumor Growth Inhibition | Citation |
| SKOV3 Xenograft | 50 mg/kg (micelles) | 21 days | 70.7% | |
| A375 Xenograft (combo w/ Sorafenib) | Not Specified | Not Specified | 66.43% | |
| 4T1 Xenograft | 223 mg/kg/day, i.p. | 3 weeks | Significant suppression of tumor volume and weight | |
| PLA-NP Fisetin | Not Specified | Not Specified | Reduced tumor volume to 64.7% |
Experimental Workflow
A typical experimental workflow to evaluate the chemopreventive potential of Fisetin involves a multi-step process, starting with in vitro assays and progressing to in vivo models.
Detailed Experimental Protocols
In Vitro Assays
Objective: To determine the concentration-dependent cytotoxic effect of Fisetin on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Fisetin Treatment: Prepare serial dilutions of Fisetin in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Fisetin solutions at various concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Objective: To determine the effect of Fisetin on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Fisetin at IC50 and sub-IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Objective: To quantify the induction of apoptosis by Fisetin.
Protocol:
-
Cell Treatment: Treat cells with Fisetin as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Objective: To assess the effect of Fisetin on cancer cell migration.
Protocol:
-
Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the monolayer.
-
Wash: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing Fisetin at non-toxic concentrations.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Objective: To evaluate the effect of Fisetin on the invasive potential of cancer cells.
Protocol:
-
Prepare Chambers: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add Fisetin to both chambers.
-
Incubation: Incubate for 24-48 hours.
-
Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Imaging and Quantification: Count the number of stained cells in several microscopic fields.
Objective: To analyze the expression levels of key proteins in signaling pathways affected by Fisetin.
Protocol:
-
Protein Extraction: Treat cells with Fisetin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Bcl-2, Bax, Cyclin D1, CDK4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Fisetin in a living organism.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer Fisetin (e.g., via oral gavage or intraperitoneal injection) at predetermined doses and schedules. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers, or Western blot analysis of key signaling proteins.
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the preclinical evaluation of Fisetin's chemopreventive potential. By systematically investigating its effects on cell viability, cell cycle, apoptosis, and key signaling pathways, both in vitro and in vivo, researchers can generate the comprehensive data necessary to support its further development as a potential cancer-preventive agent. The provided quantitative data serves as a valuable benchmark for these future studies.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Fisetin Treatment on Cellular Senescence of Various Tissues and Organs of Old Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Fisetin Treatment Protocols for Primary Human Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant interest in the scientific community for its potent biological activities, including antioxidant, anti-inflammatory, and, notably, senolytic effects. As a senolytic agent, fisetin selectively induces apoptosis in senescent cells, which accumulate with age and contribute to age-related pathologies. This document provides detailed application notes and experimental protocols for the treatment of primary human cell cultures with fisetin, designed to assist researchers in investigating its therapeutic potential.
Data Presentation: Quantitative Effects of Fisetin
The following tables summarize the quantitative effects of fisetin treatment on various primary human cell types as reported in the literature. These data provide a reference for expected outcomes and aid in experimental design.
Table 1: Effect of Fisetin on Cell Viability and Senescence in Primary Human Cells
| Cell Type | Senescence Inducer | Fisetin Concentration | Treatment Duration | Effect on Cell Viability | Reduction in SA-β-gal Positive Cells | Citation(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative Exhaustion | 0.5 - 1 µM | 3 days | Selectively reduced viability of senescent cells (IC50 ~3.4 µM) | Concentration-dependent reduction | [1][2] |
| Human Dermal Fibroblasts (HDFs) | Ionizing Radiation / Long-term Passage | Not specified | Not specified | Selectively eliminated senescent fibroblasts | Significant decrease | [3][4] |
| Human Adipose-Derived Stem Cells (ADSCs) | Culture Expansion | 50 µM | 24 hours | Maintained high viability while reducing senescent markers | Not specified | [5] |
| Human Pre-adipocytes | Not specified | Not specified | 3 days | Less effective in reducing viability compared to HUVECs | Not senolytic in this cell type | [2] |
Table 2: Effect of Fisetin on Senescence-Associated Secretory Phenotype (SASP) in Primary Human Cells
| Cell Type | Fisetin Concentration | Treatment Duration | Effect on SASP Factors | Citation(s) |
| Human Osteoarthritic Chondrocytes (IL-1β stimulated) | 10 µM | 2 hours pre-treatment | Decreased production of NO, PGE2, TNF-α, and IL-6. Reduced expression of MMP-3, MMP-13, and ADAMTS-5. | [6][7] |
| Human Dermal Fibroblasts (from aged skin grafts) | Not specified | 30 days (in vivo treatment of grafts) | Decreased expression of MMPs and interleukins. | [3][4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Lowered aortic expression of Tnfα, Ccl2, Cxcl2, Mmp3, and Plat in aged mice. | [1] |
| Human Dermal Fibroblasts | Not specified | Not specified | Markedly downregulated gene expression of MMP-3, MMP-9, IL-1α, IL-6, and TNF-α. | [8] |
Experimental Protocols
These protocols provide a framework for conducting experiments with fisetin on primary human cell cultures. It is recommended to optimize these protocols for specific cell types and experimental conditions.
Protocol 1: General Culture of Primary Human Cells
This protocol provides general guidelines for the culture of primary human cells such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Dermal Fibroblasts (HDFs).
Materials:
-
Primary human cells (e.g., HUVECs, HDFs)
-
Appropriate cell culture medium (e.g., Endothelial Cell Growth Medium for HUVECs, Fibroblast Growth Medium for HDFs)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium.
-
Seed the cells into a culture flask or plate at the recommended density.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using Trypsin-EDTA to detach the cells.
Protocol 2: Fisetin Stock Solution Preparation and Treatment
Materials:
-
Fisetin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of Fisetin (e.g., 10-50 mM) by dissolving the powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
For cell treatment, dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 1-50 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the Fisetin-containing medium.
-
A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells based on the increased activity of lysosomal β-galactosidase at pH 6.0.
Materials:
-
SA-β-gal staining kit or individual reagents:
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing citrate-buffered saline pH 6.0, potassium ferrocyanide, potassium ferricyanide, MgCl2, and X-gal)
-
-
PBS
-
Microscope
Procedure:
-
Seed and treat cells with Fisetin in a multi-well plate.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C (in a non-CO2 incubator) for 12-24 hours, or until a blue color develops in senescent cells. Protect from light.
-
Examine the cells under a microscope and count the percentage of blue (SA-β-gal positive) cells in at least five random fields per well.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol describes the analysis of protein expression in key signaling pathways (PI3K/Akt, Nrf2, NF-κB) following Fisetin treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Nrf2, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After Fisetin treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 5: Quantification of SASP Factors by ELISA
This protocol is for measuring the concentration of secreted SASP factors (e.g., IL-6, IL-8, MMP-1) in the cell culture supernatant.
Materials:
-
ELISA kits for the specific SASP factors of interest
-
Conditioned medium from Fisetin-treated and control cells
-
Microplate reader
Procedure:
-
Treat cells with Fisetin for the desired duration.
-
Collect the cell culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium at 1,000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of the SASP factors in the samples based on the standard curve.
Mandatory Visualizations
Signaling Pathways Modulated by Fisetin
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node Fisetin [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [fillcolor="#34A853", fontcolor="#FFFFFF"]; Keap1 [fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [fillcolor="#34A853", fontcolor="#FFFFFF"]; SASP_Reduction [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis_Induction [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Antioxidant_Response [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Fisetin -> PI3K [label="Inhibits", fontcolor="#5F6368", color="#EA4335"]; PI3K -> Akt [arrowhead=normal, color="#4285F4"]; Akt -> mTOR [arrowhead=normal, color="#4285F4"]; mTOR -> Apoptosis_Induction [label="Inhibits Apoptosis\n(in senescent cells)", fontcolor="#5F6368", color="#EA4335", style=dashed];
Fisetin -> IKK [label="Inhibits", fontcolor="#5F6368", color="#EA4335"]; IKK -> IkB [label="Phosphorylates", fontcolor="#5F6368", color="#4285F4"]; IkB -> NFkB [label="Releases", fontcolor="#5F6368", color="#4285F4", style=dashed]; NFkB -> SASP_Reduction [label="Reduces SASP\nTranscription", fontcolor="#5F6368", color="#EA4335"];
Fisetin -> Keap1 [label="Inhibits", fontcolor="#5F6368", color="#EA4335"]; Keap1 -> Nrf2 [label="Promotes Degradation", fontcolor="#5F6368", color="#EA4335", style=dashed]; Nrf2 -> ARE [label="Translocates to Nucleus\n& Binds ARE", fontcolor="#5F6368", color="#34A853"]; ARE -> Antioxidant_Response [label="Induces Antioxidant\nGene Expression", fontcolor="#5F6368", color="#34A853"];
{rank=same; PI3K; IKK; Keap1;} {rank=same; Akt; IkB; Nrf2;} {rank=same; mTOR; NFkB; ARE;} {rank=same; Apoptosis_Induction; SASP_Reduction; Antioxidant_Response;} } .dot Caption: Fisetin's multifaceted mechanism of action.
Experimental Workflow for Fisetin Treatment and Analysis
References
- 1. Intermittent supplementation with fisetin improves arterial function in old mice by decreasing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463 | Aging [aging-us.com]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fisetin inhibits IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through activating SIRT1 and attenuates the progression of osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fisetin: Targeted Elimination of Senescent Cells in the Dermal Layer, Unlocking New Possibilities for Skin Anti-Aging - Natural Field Co., Ltd. [naturalfieldinc.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fisetin Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Fisetin's low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is Fisetin poorly soluble in water?
A1: Fisetin is a flavonoid with a chemical structure that is largely non-polar, leading to poor solubility in water, a polar solvent. Its low aqueous solubility (<1 mg/mL) is a significant limiting factor for its administration in both in vitro and in vivo studies, impacting its bioavailability.[1][2][3]
Q2: What are the common organic solvents used to dissolve Fisetin?
A2: Fisetin is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective, with a solubility of approximately 30 mg/mL and 57 mg/mL in DMSO.[4][5][6] Ethanol is another common solvent, though Fisetin's solubility is lower, at around 5 mg/mL.[4][5]
Q3: How can I prepare a Fisetin stock solution for cell culture experiments?
A3: A common method is to first dissolve Fisetin in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[7] This stock solution can then be diluted to the desired final concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[8]
Q4: What are the main strategies to improve the aqueous solubility of Fisetin?
A4: Several techniques can be employed to enhance Fisetin's aqueous solubility and dissolution rate, including:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly increase solubility.[1][9]
-
Nanoparticle Formulations: Encapsulating Fisetin into nanoparticles, such as those made from PLGA, can improve its solubility and bioavailability.[3][10]
-
Liposomal Formulations: Liposomes can encapsulate Fisetin, enhancing its solubility and enabling targeted delivery.[11][12][13][]
-
Solid Dispersions: Creating solid dispersions of Fisetin in a hydrophilic carrier can improve its dissolution rate.[1][9][15]
-
Cocrystallization: Forming cocrystals of Fisetin with other molecules can increase its aqueous solubility.[2][16]
Troubleshooting Guide
Issue 1: Fisetin precipitates when I add my DMSO stock solution to the aqueous cell culture medium.
-
Cause: This is a common issue due to the poor solubility of Fisetin in aqueous solutions. The final concentration of Fisetin in the medium may have exceeded its solubility limit. The final DMSO concentration might also be too low to keep it dissolved.
-
Solution:
-
Decrease the final Fisetin concentration: Try using a lower final concentration of Fisetin in your experiment.
-
Increase the final DMSO concentration (with caution): While keeping the final DMSO concentration below cytotoxic levels (generally <0.1%), a slightly higher concentration might help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[8]
-
Use a solubilizing agent: Consider pre-complexing Fisetin with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the medium.
-
Warm the medium: Gently warming the medium to 37°C before and after adding the Fisetin stock can sometimes help with dissolution. However, be mindful of the stability of other media components at elevated temperatures.[8]
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the medium.
-
Issue 2: My prepared Fisetin solution is not stable and shows precipitation over time.
-
Cause: Fisetin solutions, especially in aqueous buffers, can be unstable, and the compound may precipitate out over time. Aqueous solutions of Fisetin are not recommended for storage for more than one day.[4]
-
Solution:
-
Prepare fresh solutions: Always prepare Fisetin working solutions fresh for each experiment.
-
Store stock solutions properly: Store your concentrated Fisetin stock solution in an appropriate organic solvent (e.g., DMSO) at -20°C.[4]
-
Check for pH effects: The pH of the solution can affect Fisetin's stability. Degradation of Fisetin increases with higher pH.[17] Ensure your buffer system is robust.
-
Issue 3: I am observing low bioavailability of Fisetin in my in vivo experiments.
-
Cause: The low aqueous solubility and potential for rapid metabolism of Fisetin contribute to its poor bioavailability.[1][10]
-
Solution:
-
Utilize advanced formulations: Employing formulations like liposomes, nanoparticles, or solid dispersions can significantly enhance the bioavailability of Fisetin.[9][10][13] Liposomal formulations have been shown to increase relative bioavailability by up to 47-fold.[13]
-
Consider co-administration with other compounds: Some studies explore co-administration with other agents to improve absorption and reduce metabolic breakdown.
-
Data Presentation
Table 1: Solubility of Fisetin in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL | [1][2] |
| DMSO | ~30 mg/mL, 57 mg/mL, 100 mg/mL | [4][5][6] |
| DMF | ~30 mg/mL | [4] |
| Ethanol | ~5 mg/mL | [4][5] |
| Methanol | 4.65 mg/mL | [18] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Methanol/Chloroform (50/50% v/v) | 9.75 mg/mL | [18] |
| Ethanol/Water (50/50% v/v) | 2.89 mg/mL | [18] |
Table 2: Improvement of Fisetin Solubility with Different Methods
| Method | Carrier/Co-former | Solubility Enhancement | Reference |
| Cyclodextrin Complexation | Poly-methyl-β-CD | 42-fold increase (to 3.71 mg/mL) | [1] |
| Cocrystallization | Nicotinamide | 2.5-fold increase | [16] |
| Cocrystallization | Caffeine | 1.8-fold increase | [16] |
| Cocrystallization | Isonicotinamide | 1.5-fold increase | [16] |
| Nanoliposomes | Lecithin, Tween 80 | Final concentration of 0.8 mg/mL in formulation | [19] |
| Amorphous Solid Dispersions | Eudragit® with HP-β-cyclodextrin | Apparent solubility of 126.5 µg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of Fisetin-Loaded Liposomes by Thin-Film Evaporation
This protocol is adapted from a method for preparing Fisetin-loaded nanoliposomes.[19]
-
Dissolve Lipids and Fisetin: Dissolve lecithin, Tween 80, and Fisetin in ethanol in a round-bottom flask. A mass ratio of 25:1 for lecithin to Fisetin can be used.[19]
-
Film Formation: Evaporate the ethanol using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.
-
Drying: Further dry the film in an oven at 30°C to ensure complete removal of the solvent.
-
Hydration: Add ultrapure water to the flask and hydrate the film. The pH can be adjusted to 7.0.
-
Sonication: Sonicate the suspension in an ice bath using a probe sonicator to produce Fisetin-loaded nanoliposomes.
Protocol 2: Preparation of Fisetin Solid Dispersion using Spray Drying
This protocol is based on a method for preparing a solid dispersion of Fisetin with a cyclodextrin polymer.[1]
-
Prepare Solutions: Dissolve 1g of Fisetin in 230 mL of ethanol. In a separate container, dissolve 3g of poly-methyl-β-CD polymer in 460 mL of water (for a 1:3 ratio).
-
Mixing: Mix the two solutions and stir for 1 hour.
-
Spray Drying: Deliver the mixed solution to a spray dryer.
-
Inlet temperature: 95 ± 1 °C
-
Outlet temperature: 55 ± 1 °C
-
Pump flow rate: 15%
-
-
Collection: Collect the resulting dry powder.
Visualizations
Caption: A general workflow for preparing Fisetin solutions for experiments.
Caption: Key signaling pathways modulated by Fisetin.[20][21][22][23]
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 2.4. Fisetin Preparation [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical Approach to Obtaining a Multicomponent Fisetin Delivery System Improving Its Solubility and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and quality evaluation of fisetin-loaded liposomes [zzs.ujs.edu.cn]
- 12. Development of a liposomal formulation of the natural flavonoid fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomal encapsulation of the natural flavonoid fisetin improves bioavailability and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving solubility of fisetin by cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Designing fisetin nanocrystals for enhanced in cellulo anti-angiogenic and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fisetin concentration for maximum senolytic activity
Welcome to the technical support center for researchers utilizing Fisetin as a senolytic agent. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing Fisetin concentration for maximal senolytic activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Fisetin in in vitro senolytic assays?
A1: The optimal concentration of Fisetin is highly cell-type dependent.[1][2] Based on published studies, a good starting point for most cell lines is a dose-response experiment ranging from 1 µM to 50 µM .[3][4] For certain cell types, such as human umbilical vein endothelial cells (HUVECs), concentrations as low as 500 nM have shown senolytic effects.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Q2: I am not observing any senolytic activity with Fisetin. What are the possible reasons?
A2: Several factors could contribute to a lack of senolytic activity:
-
Suboptimal Concentration: The concentration of Fisetin may be too low for your specific cell type. We recommend performing a thorough dose-response analysis.
-
Cell-Type Specificity: Fisetin's senolytic activity is not universal across all cell types.[1][3] For instance, it has been shown to be effective in HUVECs but not in IMR-90 fibroblasts or human preadipocytes at similar concentrations.[1][2]
-
Low Bioavailability: Fisetin is a hydrophobic molecule with low water solubility, which can affect its bioavailability in cell culture media.[5][6] Consider using a suitable solvent like DMSO and ensuring it is well-dispersed in the media. For in vivo studies, specialized formulations may be necessary to improve bioavailability.[6][7]
-
Insufficient Treatment Duration: The treatment duration may be too short. Typically, a 48- to 72-hour incubation period is used in in vitro assays.[1][3]
-
Method of Senescence Induction: The method used to induce senescence can influence a cell's susceptibility to senolytics.[5] The effectiveness of Fisetin may vary between cells made senescent by replicative exhaustion, oxidative stress, or genotoxic agents.
Q3: Fisetin is causing significant toxicity in my non-senescent control cells. How can I mitigate this?
A3: High toxicity in non-senescent cells indicates that the Fisetin concentration is likely too high. To address this:
-
Perform a Dose-Response Curve: A careful dose-response experiment will help you identify a therapeutic window where Fisetin is selectively toxic to senescent cells while sparing their non-senescent counterparts.
-
Reduce Treatment Duration: Shortening the exposure time to Fisetin may reduce off-target toxicity.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding toxic levels for your cells.
Q4: How can I improve the solubility and delivery of Fisetin in my cell culture experiments?
A4: Fisetin's hydrophobicity can be a challenge.[5] To improve its delivery in vitro:
-
Use an Appropriate Solvent: Dissolve Fisetin in a small volume of a polar solvent like DMSO before diluting it to the final concentration in your cell culture medium.
-
Ensure Thorough Mixing: Vortex or gently agitate the media after adding the Fisetin-DMSO solution to ensure it is evenly dispersed.
-
Consider Nanocrystal Formulations: For more advanced applications, nanocrystal formulations of Fisetin have been shown to improve its solubility and efficacy.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No reduction in senescent cell markers (e.g., SA-β-gal, p16INK4a) after Fisetin treatment. | 1. Fisetin concentration is too low.2. Cell type is resistant to Fisetin.3. Insufficient treatment duration.4. Poor bioavailability of Fisetin in media. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1-100 µM).2. Test Fisetin on a known sensitive cell line (e.g., senescent HUVECs) as a positive control.3. Increase the treatment duration (e.g., up to 72 hours).4. Ensure Fisetin is properly dissolved in a solvent like DMSO before adding to the media. |
| High levels of cell death in both senescent and non-senescent populations. | 1. Fisetin concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic. | 1. Reduce the Fisetin concentration. Perform a detailed dose-response to find the senolytic window.2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in the degree of senescence in the cell population.2. Inconsistent Fisetin preparation and addition to media.3. Cell passage number and culture conditions. | 1. Standardize the senescence induction protocol and confirm the percentage of senescent cells before each experiment.2. Prepare fresh Fisetin stock solutions and ensure consistent dilution and mixing procedures.3. Use cells within a consistent passage number range and maintain stable culture conditions. |
| Difficulty in detecting apoptosis in senescent cells after Fisetin treatment. | 1. Apoptosis assay is not sensitive enough.2. Timing of the assay is not optimal.3. The primary mechanism of cell death is not apoptosis. | 1. Use a sensitive apoptosis assay such as a Caspase-3/7 activity assay.2. Perform a time-course experiment to determine the peak of apoptotic activity.3. While Fisetin primarily induces apoptosis, consider assays for other forms of cell death if results are consistently negative. |
Data Summary Tables
Table 1: Effective Fisetin Concentrations for Senolytic Activity in vitro
| Cell Type | Senescence Inducer | Effective Concentration Range | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Ionizing Radiation | 500 nM | Induction of apoptosis in senescent cells.[1] |
| Murine Embryonic Fibroblasts (MEFs) | Oxidative Stress | 5 µM | Reduction in viable senescent cells.[3] |
| Human Fibroblasts (IMR90) | Etoposide | 1-15 µM | Reduction in SA-β-gal positive cells.[3] |
| Human Adipose Tissue Explants | Natural Aging | 20 µM | Reduction in SA-β-gal positive cells and SASP factors.[8] |
| Human Adipose-Derived Stem Cells (ADSCs) | Culture Expansion | 50 µM | 43.7% reduction in senescent cells.[4] |
Table 2: In vivo Fisetin Dosages for Senolytic Activity
| Animal Model | Dosage | Treatment Regimen | Observed Effect |
| Progeroid (Ercc1−/∆) Mice | 500 ppm in diet (~60 mg/kg/day) | Intermittent (e.g., 2 weeks on, 2 weeks off) | Reduction in senescence and SASP markers in multiple tissues.[3] |
| Aged Wild-Type Mice | 100 mg/kg | Oral gavage for 5 consecutive days | Reduction in senescent cell burden in various organs.[9] |
| Aged Wild-Type Mice | 500 mg/kg in diet | Chronic administration late in life | Extended median and maximum lifespan.[8] |
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol allows for the qualitative and quantitative assessment of senescent cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in distilled water)
-
Microscope
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with Fixation Solution for 3-5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add Staining Solution to the cells.
-
Incubate at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells.
-
Wash cells with PBS.
-
Acquire images using a bright-field microscope.
-
Quantify the percentage of blue, senescent cells relative to the total number of cells.
Western Blot for p16INK4a and p21
This protocol is for the detection of key senescence-associated proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p16INK4a, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (β-actin or GAPDH).
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, indicating apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Plate cells in a 96-well plate and treat with Fisetin for the desired duration.
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a luminometer.
-
Normalize the results to the number of cells or total protein concentration.
Visualized Pathways and Workflows
Caption: Fisetin's core senolytic signaling pathways.
Caption: Workflow for optimizing Fisetin concentration.
Caption: Troubleshooting decision tree for Fisetin experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fisetin Attenuates Cellular Senescence Accumulation During Culture Expansion of Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Designing fisetin nanocrystals for enhanced in cellulo anti-angiogenic and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fisetin Technical Support Center: Troubleshooting Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fisetin instability in long-term experiments.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of fisetin in a question-and-answer format.
Question: My fisetin solution changed color. What does this indicate?
Answer: A color change in your fisetin solution, typically from a yellow hue to a brownish or colorless solution, is a visual indicator of degradation. Fisetin is a yellow pigment, and a loss of this color suggests a breakdown of its chemical structure. This degradation is often accelerated by exposure to light, alkaline pH, and elevated temperatures. Specifically, the characteristic UV absorbance peaks of fisetin will decrease over time with degradation. While no new distinct absorption peaks may appear in the visible spectrum, the overall absorbance intensity will diminish, indicating a loss of the parent compound.
Question: I'm observing precipitation in my fisetin-containing cell culture media during a multi-day experiment. What is causing this and how can I prevent it?
Answer: Fisetin has low aqueous solubility, which can lead to precipitation in cell culture media, especially during long-term experiments. Here are the primary causes and solutions:
-
Poor Solubility: Fisetin is sparingly soluble in aqueous solutions like cell culture media.
-
High Concentration: Using a concentration of fisetin that exceeds its solubility limit in the media will cause it to precipitate out of solution.
-
pH of Media: Most cell culture media are buffered around pH 7.2-7.4. Fisetin is less stable at alkaline pH, which can contribute to both degradation and precipitation over time.
-
Interaction with Media Components: Fisetin can interact with proteins present in the fetal bovine serum (FBS) and other media supplements, which can affect its stability and solubility.
Solutions to Prevent Precipitation:
-
Optimize Stock Solution: Prepare a high-concentration stock solution of fisetin in an appropriate organic solvent like dimethyl sulfoxide (DMSO). Fisetin is readily soluble in DMSO. Store this stock solution at -20°C or -80°C, protected from light.
-
Working Dilution: When preparing your final working concentration in cell culture media, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Fresh Preparation: Prepare fresh working solutions of fisetin in media for each experiment, or at least every 24 hours for long-term studies. Avoid storing fisetin in aqueous solutions for extended periods.
-
Serum Interaction: Be aware that fisetin can bind to albumin and other proteins in serum.[1] This interaction can sometimes help to stabilize fisetin in solution but may also affect its bioavailability to the cells.[2] If you suspect this is an issue, you may consider reducing the serum concentration or using a serum-free medium if your cell line permits.
-
Filtration: After diluting the fisetin stock solution into your cell culture medium, you can filter the final solution through a 0.22 µm sterile filter to remove any initial micro-precipitates before adding it to your cells.
Question: I'm not seeing the expected biological activity of fisetin in my long-term experiment. Could this be related to instability?
Answer: Yes, a loss of biological activity is a strong indicator of fisetin degradation. The chemical structure of fisetin is responsible for its biological effects, and when it degrades, it loses its efficacy. Factors that contribute to fisetin instability and subsequent loss of bioactivity include:
-
pH-Dependent Degradation: Fisetin degradation is significantly faster at neutral to alkaline pH (typical of cell culture media) compared to acidic pH.
-
Temperature Sensitivity: Higher temperatures accelerate the degradation of fisetin. Incubating fisetin in media at 37°C for extended periods will lead to a significant loss of the compound.
-
Oxidation: As a flavonoid, fisetin is susceptible to oxidation, which can be catalyzed by components in the media or exposure to air.
To mitigate the loss of bioactivity, consider the following:
-
Frequent Media Changes: For multi-day experiments, change the media and re-add freshly prepared fisetin every 24 hours to ensure a consistent concentration of active compound.
-
Control Experiments: Include appropriate controls to monitor the stability of fisetin under your specific experimental conditions. This can be done by analyzing the concentration of fisetin in the cell culture supernatant at different time points using HPLC or UV-Vis spectrophotometry.
-
Stabilizing Agents: The presence of proteins, such as those in FBS, can offer some protection against fisetin degradation.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a fisetin stock solution?
A1: Fisetin should be dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. It is recommended to store this stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles. Under these conditions, the crystalline solid is stable for at least four years. Aqueous solutions of fisetin are not recommended for storage for more than a day.
Q2: What are the main factors that affect fisetin stability?
A2: The primary factors affecting fisetin stability are pH, temperature, and light. Fisetin is more stable in acidic conditions and degrades more rapidly in neutral to alkaline environments.[2] Higher temperatures significantly increase the rate of degradation.[2] As a flavonoid, fisetin is also sensitive to light and should be protected from prolonged exposure.
Q3: Can I visually assess the degradation of my fisetin solution?
A3: Yes, a noticeable change in the color of your fisetin solution is a key visual indicator of degradation. Fisetin is a yellow pigment, and its degradation often leads to a lightening or complete loss of this yellow color.
Q4: How does the presence of serum in cell culture media affect fisetin?
A4: Serum proteins, particularly albumin, can bind to fisetin.[1] This interaction can have a dual effect: it may help to stabilize fisetin and keep it in solution, but it can also reduce its free concentration and potentially modulate its biological activity.[2] The impact of serum can be cell-type and endpoint-dependent.
Q5: What is the degradation pathway of fisetin?
A5: The degradation of fisetin can occur through oxidation. One putative pathway involves the cleavage of the C-ring, leading to the formation of smaller phenolic compounds like protocatechuic acid and β-resorcylic acid.[3]
Quantitative Data on Fisetin Stability
The stability of fisetin is highly dependent on environmental conditions. The following table summarizes the degradation rate constants (k) of fisetin under different pH and temperature conditions. A higher k value indicates faster degradation.
| Temperature (°C) | pH | Degradation Rate Constant (k) (h⁻¹) | Reference |
| 37 | 6.0 | 0.0083 | [2] |
| 37 | 7.5 | 0.202 | [2] |
| 50 | 6.8 | 0.124 | [2] |
| 65 | 6.8 | 0.490 | [2] |
Experimental Protocols
Protocol 1: Preparation of Fisetin Stock Solution
This protocol describes the preparation of a concentrated fisetin stock solution for in vitro experiments.
-
Materials:
-
Fisetin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of fisetin powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or gently warm the solution to ensure complete dissolution. The solution should be a clear, yellow liquid.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of Fisetin Stability by HPLC
This protocol provides a general method for quantifying fisetin concentration to assess its stability over time.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid or formic acid (HPLC grade)
-
Ultrapure water
-
Fisetin standard
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 25:75 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard curve by running known concentrations of fisetin to establish a linear range.
-
At specified time points, collect samples from your experimental setup (e.g., cell culture supernatant).
-
Centrifuge the samples to remove any cellular debris or precipitates.
-
Inject the supernatant into the HPLC system.
-
Quantify the fisetin concentration by comparing the peak area to the standard curve.
-
Calculate the percentage of fisetin remaining at each time point to determine its stability.
-
Protocol 3: Assessment of Fisetin Stability by UV-Vis Spectrophotometry
This protocol offers a simpler, alternative method for monitoring fisetin degradation.
-
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Fisetin standard
-
Appropriate solvent/buffer (the same as in the experiment)
-
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for fisetin in your specific solvent or medium (typically around 360-368 nm).[4]
-
Prepare a standard curve by measuring the absorbance of known concentrations of fisetin at the λmax.
-
At desired time points, take a sample from your experiment.
-
If necessary, centrifuge the sample to remove any particulates.
-
Measure the absorbance of the sample at the λmax.
-
Calculate the concentration of fisetin based on the standard curve.
-
Monitor the decrease in absorbance over time as an indicator of degradation.[4]
-
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by fisetin.
Caption: NF-κB signaling pathway and the inhibitory action of fisetin.
Caption: Experimental workflow for assessing fisetin stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
Fisetin Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays
Welcome to the Fisetin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Fisetin in cell-based assays, with a specific focus on minimizing and identifying off-target effects.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Fisetin in a question-and-answer format.
Issue 1: High level of cytotoxicity observed at expected therapeutic concentrations.
-
Question: I am observing significant cell death in my cell line at a concentration of Fisetin that is reported to be effective for my target pathway. How can I determine if this is an on-target or off-target effect?
-
Answer: High cytotoxicity can be a result of either potent on-target activity (e.g., in cancer cell lines where apoptosis is the desired outcome) or off-target toxicity. To distinguish between these possibilities, consider the following steps:
-
Review Published IC50 Values: Compare your observations with published cytotoxicity data for your specific cell line or similar cell types (see Table 1). Fisetin's cytotoxic effects can vary significantly between cell lines.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 for cytotoxicity in your cell line. A steep curve may suggest a specific, potent effect, while a shallow curve could indicate multiple, less specific interactions.
-
Target Engagement Assay: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that Fisetin is binding to your intended target at the concentrations causing cytotoxicity. A lack of correlation between target engagement and cytotoxicity may suggest off-target effects.
-
Rescue Experiment: If your target has a known downstream signaling pathway, try to rescue the cytotoxic phenotype by manipulating components of that pathway. For example, if Fisetin is expected to inhibit a pro-survival kinase, overexpression of a downstream effector might rescue the cells.
-
Issue 2: Fisetin treatment is not producing the expected biological effect.
-
Question: I am not observing the expected phenotype (e.g., inhibition of a signaling pathway, induction of senescence) after treating my cells with Fisetin. What could be the reason?
-
Answer: A lack of effect could be due to several factors, from experimental conditions to cell-line-specific resistance. Consider these troubleshooting steps:
-
Confirm Target Expression: Verify that your cell line expresses the intended target of Fisetin at a sufficient level. Use techniques like Western blotting or qPCR.
-
Assess Target Engagement: It is crucial to confirm that Fisetin is interacting with its intended target in your cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Experimental Protocols).
-
Optimize Concentration and Incubation Time: The effective concentration of Fisetin can be highly cell-type dependent. Perform a dose-response and time-course experiment to identify the optimal conditions for your assay.
-
Check Compound Integrity: Ensure the Fisetin stock solution is correctly prepared and has not degraded. Fisetin is sensitive to light and oxidation.
-
Issue 3: High background or non-specific signaling in my assay.
-
Question: I am observing high background signal or activation of multiple signaling pathways in my cell-based assay after Fisetin treatment. How can I reduce this?
-
Answer: Flavonoids like Fisetin can have broad-spectrum activities and may interfere with certain assay technologies. To address high background, consider the following:
-
Use Appropriate Controls: Include vehicle-only (e.g., DMSO) controls to determine the baseline signal. Also, consider using a structurally similar but inactive flavonoid as a negative control if available.
-
Optimize Assay Conditions: For fluorescence-based assays, check for Fisetin's intrinsic fluorescence at the excitation and emission wavelengths used. For enzyme-based assays, perform control experiments without the enzyme to check for direct inhibition of the substrate conversion by Fisetin.
-
Titrate Fisetin Concentration: High concentrations of Fisetin are more likely to cause off-target effects. Use the lowest concentration that gives a robust on-target effect.
-
Employ Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint but relies on a different detection principle.
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of Fisetin?
A1: Fisetin is known to be a multi-target compound. Some of its well-characterized primary targets include kinases within the PI3K/Akt/mTOR and MAPK signaling pathways. For instance, it has been shown to directly bind to and inhibit p70S6K and mTOR. It also exhibits inhibitory activity against various other kinases.
Q2: How can I identify the specific off-targets of Fisetin in my cell line?
A2: Identifying off-targets requires specialized techniques. Two powerful approaches are:
-
Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing a Fisetin analog onto beads and using it to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Chemical Proteomics: This approach can involve techniques like competitive binding assays with a broad-spectrum probe or thermal proteome profiling (TPP), a large-scale version of CETSA, to identify proteins whose thermal stability is altered by Fisetin treatment.
Q3: What concentration range of Fisetin is typically used in cell-based assays?
A3: The effective concentration of Fisetin varies widely depending on the cell type and the biological effect being studied. For example, in some cancer cell lines, IC50 values for cytotoxicity can be in the range of 20-60 µM[1]. For senolytic activity, concentrations around 20 µM have been shown to be effective in vitro[2]. It is crucial to perform a dose-response curve for each new cell line and assay.
Q4: Can computational tools help predict Fisetin's off-targets?
A4: Yes, computational methods like molecular docking and virtual screening can be used to predict potential off-targets of Fisetin. These in silico approaches can screen large databases of protein structures to identify those with binding sites that are complementary to Fisetin's structure. However, these predictions must always be validated experimentally.
Data Presentation
Table 1: In Vitro Activity of Fisetin in Various Cell-Based Assays
| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Reference |
| A375 (Melanoma) | MTT Assay | Cell Viability (48h) | ~20.3 µM | [3] |
| SK-MEL-28 (Melanoma) | MTT Assay | Cell Viability (48h) | ~20 µM | [1] |
| RPMI-7951 (Melanoma) | MTT Assay | Cell Viability (48h) | ~20 µM | [1] |
| HeLa (Cervical Cancer) | MTT Assay | Cell Viability (48h) | ~50 µM | [4] |
| Senescent HUVECs | ATPLite Assay | Cell Viability | ~5 µM | [5] |
| Senescent IMR90 Fibroblasts | SA-β-gal Assay | Senescence Reduction | ~5 µM | [2] |
Table 2: Kinase Inhibitory Activity of Fisetin
| Kinase Target | Assay Type | IC50 | Reference |
| p70S6K | In vitro kinase assay | Direct binding, inhibition | [3] |
| mTOR | In vitro kinase assay | Direct binding, inhibition | [3] |
| Aurora B | In vitro kinase assay | ~2.0 µM | [6] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of Fisetin binding to its intracellular target in a cellular environment.
-
Materials:
-
Cell line of interest
-
Fisetin stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or plate
-
Thermocycler
-
Western blot reagents and antibodies for the target protein
-
-
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of Fisetin or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.
-
Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
Lysis: Add lysis buffer to the cell suspensions and lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting. An increase in the thermal stability of the target protein in the presence of Fisetin indicates direct binding.
-
2. Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol outlines a general workflow for identifying proteins that interact with Fisetin.
-
Materials:
-
Fisetin analog with a linker for immobilization (requires chemical synthesis)
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate from the cell line of interest
-
Wash buffers (with varying stringency)
-
Elution buffer (e.g., containing a high concentration of free Fisetin or a denaturing agent)
-
Reagents for SDS-PAGE and protein staining
-
Mass spectrometry facility for protein identification
-
-
Methodology:
-
Immobilization: Covalently couple the Fisetin analog to the affinity resin according to the manufacturer's instructions.
-
Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Binding: Incubate the cell lysate with the Fisetin-coupled resin to allow for protein binding. Include a control incubation with resin coupled to a linker without Fisetin.
-
Washing: Wash the resin extensively with wash buffers to remove non-specific binders.
-
Elution: Elute the specifically bound proteins using a competitive elution with a high concentration of free Fisetin or by changing the buffer conditions (e.g., pH, salt concentration).
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize by protein staining. Excise the protein bands of interest and identify them by mass spectrometry.
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Affinity‐purification coupled to mass spectrometry: Basic principles and strategies | Semantic Scholar [semanticscholar.org]
- 2. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Fisetin as a Blueprint for Senotherapeutic Agents – Elucidating Geroprotective and Senolytic Properties with Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Fisetin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor bioavailability of Fisetin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of Fisetin a concern for in vivo studies?
A1: Fisetin, a promising natural flavonoid, exhibits low oral bioavailability, estimated to be around 44.1%.[1][2][3] This is primarily due to its poor water solubility (approximately 10 μg/mL), high lipophilicity, and rapid metabolism in the body.[1][2][4] Upon oral administration, Fisetin undergoes extensive phase II biotransformation into sulfates and glucuronides, leading to rapid clearance from the systemic circulation.[2][5] This limited bioavailability can hinder its therapeutic efficacy in preclinical and clinical settings, necessitating the exploration of strategies to enhance its absorption and systemic exposure.[2][6][7][8]
Q2: What are the primary strategies to improve the in vivo bioavailability of Fisetin?
A2: Several key strategies have been developed to enhance the bioavailability of Fisetin. These can be broadly categorized as:
-
Nanoformulations: Encapsulating Fisetin into various nanocarriers such as liposomes, polymeric nanoparticles, nanoemulsions, and micelles can significantly improve its solubility, stability, and absorption.[1][6][9][10]
-
Novel Delivery Systems: Innovative platforms like the Hybrid-FENUMAT™ technology, which encapsulates Fisetin micelles into a fenugreek galactomannan hydrogel scaffold, have shown remarkable success in human studies.[5][11]
-
Co-administration with Dietary Fats: Given Fisetin's fat-soluble nature, administering it with a meal rich in healthy fats, such as those containing medium-chain triglycerides (MCTs), monounsaturated fats, or omega-3 fatty acids, can enhance its absorption.[9][12]
-
Inclusion Complexes: Forming inclusion complexes with molecules like cyclodextrins can improve the solubility and dissolution rate of Fisetin.[13][14]
-
Co-administration with other Senolytics: Combining Fisetin with other senolytic agents, such as Dasatinib, has been shown to have synergistic effects in clearing senescent cells, which may enhance its overall therapeutic impact.[9]
Troubleshooting Guide
Problem: Low or undetectable plasma concentrations of Fisetin in our animal model after oral administration.
Possible Cause 1: Poor Solubility and Dissolution.
-
Solution: Fisetin is poorly soluble in aqueous solutions. Consider formulating Fisetin in a vehicle that enhances its solubility.
dot
Caption: Troubleshooting workflow for low Fisetin bioavailability.
Possible Cause 2: Rapid Metabolism.
-
Solution: Fisetin is rapidly metabolized in the gut and liver. Nanoformulations can protect Fisetin from enzymatic degradation and first-pass metabolism.
Possible Cause 3: Inadequate Absorption.
-
Solution: Co-administer Fisetin with a high-fat meal to improve its absorption through the intestinal wall.[12] The type of fat can also be a factor, with healthy fats being recommended.[12]
Quantitative Data on Bioavailability Enhancement
The following tables summarize the reported improvements in Fisetin's pharmacokinetic parameters using various formulation strategies.
Table 1: Enhancement of Fisetin Bioavailability with Nanoformulations in Animal Models
| Formulation | Animal Model | Administration Route | Fold Increase in AUC (Area Under the Curve) | Fold Increase in Cmax (Maximum Concentration) | Reference |
| Liposomal Fisetin | Mice | Intraperitoneal | 47 | - | [15] |
| Fisetin-loaded Polymeric Micelles | - | - | 6.3 | 1.8 | [6] |
| Fisetin Nanoemulsion | Mice | Intraperitoneal | 24 | - | [6] |
| Fisetin-loaded SNEDDS | Rats | Oral | - | 3.7 | [6] |
| Fisetin-HPβCD Inclusion Complex in PLGA Nanoparticles | Mice | Oral | Significantly Increased | Increased | [13][14] |
| Fisetin Poly(lactic acid) Nanoparticles | Rats | Intravenous | 2.3 | - | [2] |
Table 2: Enhanced Bioavailability of a Novel Fisetin Formulation in Humans
| Formulation | Administration Route | Fold Increase in AUC (0-12h) | Fold Increase in Cmax | Reference |
| FF-20 (Hybrid-FENUMAT™) | Oral | 26.9 | >23 | [5][11] |
Key Experimental Protocols
Protocol 1: Preparation of Fisetin-Loaded PLGA Nanoparticles with HPβCD Inclusion Complex
This protocol is a summary of the method described by Kadari et al. (2017).[13][14]
-
Preparation of Fisetin-HPβCD Inclusion Complex (FHIC):
-
Fisetin and Hydroxypropyl-β-cyclodextrin (HPβCD) are mixed in a specific molar ratio.
-
The mixture is kneaded with a small amount of a solvent blend (e.g., water/ethanol).
-
The resulting paste is dried under vacuum.
-
-
Preparation of FHIC-loaded PLGA Nanoparticles (FHIC-PNP):
-
Poly(lactic-co-glycolic acid) (PLGA) is dissolved in a suitable organic solvent (e.g., acetone).
-
The prepared FHIC is dispersed in this PLGA solution.
-
This organic phase is then emulsified in an aqueous solution containing a stabilizer (e.g., Pluronic F-68) using a high-speed homogenizer.
-
The organic solvent is removed by evaporation under reduced pressure, leading to the formation of nanoparticles.
-
The nanoparticles are collected by centrifugation, washed, and lyophilized for storage.
-
dot
Caption: Workflow for preparing Fisetin-loaded nanoparticles.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol is a generalized procedure based on common practices in the cited literature.
-
Animal Acclimatization: C57BL/6 mice are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted overnight with free access to water.
-
Dosing:
-
The control group receives a suspension of free Fisetin in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
The test group receives the formulated Fisetin (e.g., FHIC-PNP) at an equivalent dose.
-
Administration is typically via oral gavage.
-
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Fisetin concentrations in plasma are quantified using a validated analytical method, such as UPLC-ESI-MS/MS.[3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated using appropriate software.
Fisetin Signaling Pathways
Fisetin exerts its biological effects through the modulation of multiple signaling pathways. As a senolytic agent, it selectively induces apoptosis in senescent cells.
dot
Caption: Simplified diagram of Fisetin's role in inducing apoptosis in senescent cells.
Fisetin is thought to inhibit the PI3K/Akt/mTOR pathway, a key signaling cascade that promotes cell survival.[16] By inhibiting this pathway, Fisetin can lead to the apoptosis of senescent cells.[16] This mechanism is central to its potential as a senotherapeutic agent for age-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study | Journal of Nutritional Science | Cambridge Core [cambridge.org]
- 5. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisetin-In Search of Better Bioavailability-From Macro to Nano Modifications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]
- 10. A Fisetin Delivery System for Neuroprotection: A Co-Amorphous Dispersion Prepared in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. omre.co [omre.co]
- 13. Item - Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Addressing Fisetin-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address fisetin-induced cytotoxicity in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is fisetin cytotoxic to non-cancerous cells?
A1: Fisetin exhibits differential cytotoxicity, showing significantly higher toxicity towards cancer cells compared to most non-cancerous cell lines.[1][2] However, at high concentrations, fisetin can induce cytotoxicity in normal cells. The cytotoxic threshold varies depending on the cell type and experimental conditions. For example, one study showed a significant reduction in viability of normal rat liver (Clone 9) cells at a concentration of 120 μM. In contrast, another study observed only minimal effects on normal human epidermal keratinocytes (NHEK) at concentrations below 20 μM.[3]
Q2: What is the primary mechanism of fisetin-induced cytotoxicity in non-cancerous cells at high concentrations?
A2: At high concentrations, fisetin-induced cytotoxicity in non-cancerous cells is often mediated by the induction of apoptosis. This can involve the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, such as caspase-3, -8, and -9.[4][5]
Q3: How can I minimize fisetin-induced cytotoxicity in my experiments with non-cancerous cells?
A3: To minimize cytotoxicity, it is crucial to first determine the optimal, non-toxic concentration range for your specific non-cancerous cell line through a dose-response experiment (e.g., using an MTT or CCK-8 assay).[6] Maintaining a low concentration of the solvent (e.g., DMSO) used to dissolve fisetin is also important. Additionally, ensuring proper cell culture conditions and avoiding prolonged exposure times can help mitigate cytotoxic effects.
Q4: What is the role of the Nrf2 signaling pathway in the cellular response to fisetin?
A4: The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key protective mechanism against oxidative stress. Fisetin is a known activator of the Nrf2 pathway.[6] It can disrupt the interaction between Nrf2 and its inhibitor, Keap1, leading to the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression and enhancing the cell's ability to combat oxidative stress.[6]
Q5: Can co-treatment with other compounds reduce fisetin-induced cytotoxicity?
A5: While research on co-treatment to specifically reduce fisetin's cytotoxicity in non-cancerous cells is limited, the use of antioxidants could theoretically offer protection. For instance, N-acetylcysteine (NAC) is a common antioxidant used in cell culture to mitigate oxidative stress. However, it is important to note that in some cancer cell lines, NAC has been shown to enhance fisetin-induced apoptosis, so its effect should be carefully validated for your specific experimental setup.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Cells
| Possible Cause | Troubleshooting Steps |
| Fisetin concentration is too high. | 1. Perform a dose-response curve to determine the IC50 and a safe concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 1-100 μM). 2. Compare your working concentration to published data for similar cell types (see Quantitative Data Summary below). |
| Solvent (DMSO) toxicity. | 1. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%. 2. Run a vehicle control (medium with the same concentration of DMSO as the fisetin-treated wells) to assess solvent toxicity. |
| Fisetin precipitation. | 1. Visually inspect the culture medium for any precipitate after adding the fisetin stock solution. 2. Refer to the "Fisetin Solubility and Stock Solution Preparation" protocol below for guidance on proper dissolution. 3. Consider using a stabilizing agent or a different formulation if precipitation persists. |
| Sub-optimal cell health. | 1. Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. 2. Regularly check for signs of contamination. |
Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Steps |
| Interference of fisetin with the MTT reagent. | 1. Fisetin, as a colored compound, can interfere with the absorbance reading. 2. Run a control plate with fisetin in cell-free medium to measure its intrinsic absorbance at the detection wavelength. Subtract this background absorbance from your experimental values. 3. Some compounds can chemically reduce MTT, leading to a false-positive signal for viability. To check for this, incubate fisetin with MTT in cell-free medium.[8] |
| Incomplete solubilization of formazan crystals. | 1. Ensure complete dissolution of the purple formazan crystals by vigorous pipetting or shaking. 2. Use a sufficient volume of solubilization solution (e.g., DMSO). |
| Variability in cell seeding. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for seeding to ensure even cell distribution across the plate. 3. Avoid "edge effects" by not using the outermost wells of the plate for experimental samples.[9] |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of fisetin on various non-cancerous cell lines as reported in the literature.
Table 1: Fisetin Cytotoxicity in Non-Cancerous Human Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (h) | Observation |
| NHEK | Normal Human Epidermal Keratinocytes | MTT | 24 | No significant effect on viability at < 20 μM.[3] |
| HaCaT | Immortalized Human Keratinocytes | MTT | 24 | IC50 > 80 μM.[3] |
| AC-16 | Human Cardiomyocytes | MTT | 48 | No significant change in cell viability at concentrations up to 70 μM.[1] |
| IMR-90 | Human Fetal Lung Fibroblasts | ATPLite | 72 | Fisetin was not senolytic (did not preferentially kill senescent cells) and showed low toxicity to proliferating cells.[10] |
| ARPE-19 | Human Retinal Pigment Epithelial Cells | CCK-8 | 24 | No cytotoxicity observed up to 20 μM.[6] |
Table 2: Fisetin Cytotoxicity in Non-Cancerous Animal Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (h) | Observation |
| Clone 9 | Rat Liver | MTT | 24 | Significant reduction in cell viability (to approx. 70%) at 120 μM. |
| C2C12 | Mouse Myoblasts | Not specified | 24 | No significant cytotoxicity observed at the concentrations tested for its protective effects against H2O2.[11] |
Detailed Experimental Protocols
Protocol 1: Preparation of Fisetin Stock Solution
-
Materials: Fisetin powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of fisetin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the fisetin is completely dissolved. The solution should be clear and yellow.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: MTT Assay for Cell Viability
-
Materials: 96-well cell culture plate, cells of interest, complete culture medium, fisetin stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of fisetin in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of fisetin. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by using a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Caspase-3/7 Activity Assay
-
Materials: White-walled 96-well plate, cells of interest, complete culture medium, fisetin stock solution, Caspase-Glo® 3/7 Assay kit (or equivalent).
-
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of fisetin for the specified time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[3][12]
-
Express the results as relative luminescence units (RLU) or as a fold change compared to the untreated control.
-
Mandatory Visualizations
Caption: Experimental workflow for determining fisetin-induced cytotoxicity.
Caption: Fisetin-mediated activation of the Keap1-Nrf2 signaling pathway.
References
- 1. Fisetin Protects HaCaT Human Keratinocytes from Fine Particulate Matter (PM2.5)-Induced Oxidative Stress and Apoptosis by Inhibiting the Endoplasmic Reticulum Stress Response [mdpi.com]
- 2. Designing fisetin nanocrystals for enhanced in cellulo anti-angiogenic and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of fisetin as a potential inducer of mitochondrial biogenesis in SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463 | Aging [aging-us.com]
How to control for Fisetin's autofluorescence in imaging studies
Welcome to the technical support center for managing Fisetin's autofluorescence in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute successful fluorescence imaging experiments involving the flavonoid Fisetin.
Frequently Asked Questions (FAQs)
Q1: What is Fisetin autofluorescence and why is it a concern?
A1: Fisetin is an intrinsically fluorescent molecule, meaning it naturally emits light after absorbing light of a specific wavelength. This property is known as autofluorescence. In imaging studies, this inherent fluorescence can be a significant concern as it can overlap with and obscure the signal from the fluorescent probes (e.g., fluorescently-labeled antibodies or dyes) you are using to detect your target of interest. This can lead to a low signal-to-noise ratio, false positives, and difficulty in quantifying the specific signal.
Q2: What are the spectral properties of Fisetin's autofluorescence?
A2: Fisetin's fluorescence is characterized by a broad excitation and emission spectrum that can be influenced by its local environment (e.g., solvent, pH, binding to proteins). It is crucial to characterize its specific spectral properties under your experimental conditions. However, published data provides a general range.
-
Excitation: Maximal absorbance and excitation are typically observed in the range of 360 nm to 400 nm.[1]
-
Emission: The maximal emission peak is generally reported between 520 nm and 570 nm.[1][2] For instance, when bound to Human Serum Albumin (HSA), its maximal emission is observed at 550-570 nm.[1] In studies using two-photon microscopy, Fisetin's intrinsic fluorescence in living cells and mouse brains showed a characteristic emission peak at 550 nm.[3]
Q3: Which experimental techniques are most affected by Fisetin's autofluorescence?
A3: Techniques that rely on fluorescent reporters in the green-yellow-orange range of the spectrum are most likely to be affected. This includes:
-
Immunofluorescence (IF): When using common fluorophores like FITC, Alexa Fluor 488, or Cy3.
-
Fluorescent Protein Imaging: When using reporters like Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP).
-
Flow Cytometry: When detecting markers with phycoerythrin (PE) or similar dyes.
-
Live-Cell Imaging: When using fluorescent dyes that emit in Fisetin's range.
Troubleshooting Guide
This guide addresses common issues encountered when imaging samples treated with Fisetin.
Issue 1: High background signal in my green/yellow channel makes my specific stain invisible.
-
Cause: This is the classic presentation of Fisetin autofluorescence masking your signal. Fisetin's emission spectrum significantly overlaps with many green and yellow fluorophores.
-
Solution:
-
Spectral Characterization: First, confirm the source of the background. Image an unstained sample treated with Fisetin using the same settings. This will show you the exact contribution of Fisetin's fluorescence.
-
Shift to Far-Red Fluorophores: The most straightforward solution is to change your fluorescent probe to one that emits in the far-red (>650 nm) or near-infrared range, where Fisetin's and most tissue autofluorescence is minimal.[4][5]
-
Implement Spectral Unmixing: If you cannot change your fluorophore, use spectral unmixing. This technique computationally separates the Fisetin signal from your probe's signal. See the detailed protocol below.
-
Issue 2: My signal-to-noise ratio is too low for accurate quantification.
-
Cause: Even if your specific signal is visible, high background from Fisetin can reduce the dynamic range and make quantification unreliable.
-
Solution:
-
Photobleaching Pre-Treatment: Before adding your fluorescent labels, intentionally photobleach the Fisetin-induced autofluorescence. Exposing the sample to high-intensity, broad-spectrum light can reduce the background without affecting subsequent antibody staining.[6][7][8]
-
Chemical Quenching: For fixed samples, especially those with high lipofuscin content (which also autofluoresces), a chemical quencher like Sudan Black B can be effective.[4][9] Note that this should be tested carefully as it can sometimes quench the specific signal.
-
Fluorescence Lifetime Imaging (FLIM): If available, FLIM can separate signals based on their distinct fluorescence lifetimes, offering a powerful alternative to intensity-based imaging.[8]
-
Quantitative Data Summary
The following table summarizes the spectral properties of Fisetin, providing a basis for experimental design.
| Parameter | Wavelength Range | Experimental Context | Reference |
| Excitation Maximum | 360 - 400 nm | In solution, bound to protein | [1] |
| Emission Maximum | 520 - 570 nm | Bound to protein, in vivo | [1][3] |
| Emission Maximum | ~480 nm | In methanol solution | [2] |
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing
This is a powerful method to computationally separate the Fisetin signal from your specific fluorescent probe(s).
Principle: Every fluorophore, including Fisetin, has a unique spectral fingerprint (its emission spectrum). By capturing this fingerprint for each component separately, software can calculate the contribution of each fluorophore to the final, mixed image.[10][11]
Methodology:
-
Prepare Control Samples:
-
Unstained Control: A sample of your cells/tissue with no Fisetin or fluorescent labels. This is for endogenous autofluorescence.
-
Fisetin-Only Control: Your sample treated with Fisetin but without any fluorescent labels.
-
Probe-Only Control(s): Your sample stained with each fluorescent probe individually (without Fisetin).
-
-
Acquire Reference Spectra:
-
Using a confocal microscope with a spectral detector, image each control sample.
-
Use the "lambda mode" or "spectral mode" to acquire the full emission spectrum for each control. The excitation wavelength should be the same as in your final experiment.
-
In your imaging software, select a region of interest (ROI) that is representative of the signal for each control and save the corresponding spectrum to a reference library.
-
-
Acquire Experimental Image:
-
Image your fully stained experimental sample (containing both Fisetin and your fluorescent probes) using the same spectral imaging settings.
-
-
Perform Linear Unmixing:
-
Open the experimental image in your microscope software (e.g., ZEN, LAS X) or an analysis program like Fiji/ImageJ.
-
Apply the linear unmixing algorithm, providing the reference spectra you collected for Fisetin, your probe(s), and endogenous autofluorescence.
-
The software will generate new images, each showing the calculated signal for a single component, effectively separating the Fisetin background from your signal of interest.
-
Protocol 2: Photobleaching Pre-Treatment for Autofluorescence Reduction
This protocol reduces background fluorescence before staining.
Principle: High-intensity light exposure can cause irreversible photochemical destruction (photobleaching) of fluorescent molecules. Many sources of autofluorescence are less photostable than modern synthetic fluorophores.[6][8]
Methodology:
-
Sample Preparation: Prepare your slides (e.g., fixed tissue sections or cells) up to the step just before primary antibody incubation or fluorescent dye staining.
-
Photobleaching Setup: Place the slides under a high-intensity white LED light source. A simple setup can be constructed from commercially available LED arrays or even a bright desk lamp.[6]
-
Exposure: Irradiate the samples for a period ranging from 45 minutes to 48 hours.[6][12] The optimal time should be determined empirically. Start with a 2-hour exposure and check the autofluorescence level.
-
Staining: After photobleaching, proceed with your standard immunofluorescence or staining protocol.
-
Imaging: Image the sample as usual. Compare to a non-bleached control slide to confirm the reduction in background autofluorescence.
Visual Guides
Below are diagrams illustrating key workflows and concepts for managing Fisetin's autofluorescence.
Caption: Decision workflow for selecting an appropriate method to control for Fisetin's autofluorescence.
Caption: Workflow diagram for the spectral unmixing experimental protocol.
References
- 1. Application of Fisetin to the Quantitation of Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Fluorescence Emission of Fisetin, Luteolin and Quercetin Powders and Solutions: Further Evidence of the ESIPT Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Tech Tip: Battling Tissue Autofluorescence - Biotium [biotium.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Molecular Evidence for Altered Angiogenesis in Neuroinflammation-Associated Schizophrenia and Bipolar Disorder Implicate an Abnormal Midbrain Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. biorxiv.org [biorxiv.org]
Fisetin Senolytic Potency Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals exploring strategies to enhance the senolytic potency of Fisetin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Fisetin as a senolytic?
A1: Fisetin selectively induces apoptosis in senescent cells by targeting key pro-survival pathways. Its primary mechanisms include the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway and the suppression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-xL. This dual action disrupts the survival mechanisms that allow senescent cells to resist apoptosis.
Q2: What are the main challenges in using Fisetin as a senolytic agent?
A2: The primary challenge with Fisetin is its low oral bioavailability, which can limit its therapeutic efficacy. This is due to its poor water solubility and rapid metabolism. Researchers are actively exploring various strategies to overcome this limitation, including advanced delivery systems and combination therapies.
Q3: Can Fisetin's senolytic activity be enhanced by combining it with other compounds?
A3: Yes, combination therapy is a promising strategy. Fisetin has shown synergistic effects when combined with other senolytics like Quercetin and the tyrosine kinase inhibitor Dasatinib. These combinations can target a broader range of senescent cell types and survival pathways, potentially leading to a more robust senolytic effect at lower individual drug concentrations.
Q4: Are there structural modifications of Fisetin that improve its potency?
A4: Yes, medicinal chemistry efforts have led to the development of Fisetin analogues with enhanced senolytic activity. These modifications aim to improve the compound's binding affinity to its targets, increase its bioavailability, and enhance its selective toxicity towards senescent cells.
Troubleshooting Guides
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background Staining | - Overfixation of cells.- Suboptimal pH of the staining solution.- Endogenous β-galactosidase activity in non-senescent cells. | - Reduce fixation time to 3-5 minutes.- Ensure the staining solution is at pH 6.0.- Use younger, proliferating cells as a negative control to assess baseline staining. |
| No or Weak Staining | - Under-fixation of cells.- Inactive X-gal.- Insufficient incubation time. | - Ensure adequate fixation (at least 3 minutes).- Use a fresh stock of X-gal.- Increase incubation time (up to 24 hours), checking for color development periodically. |
| Crystal Formation | - X-gal precipitating out of solution. | - Ensure X-gal is fully dissolved in DMSO or DMF before adding to the staining solution.- Filter the final staining solution before use. |
Annexin V/Propidium Iodide (PI) Apoptosis Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Percentage of Apoptotic/Necrotic Cells in Control Group | - Harsh cell handling (e.g., excessive centrifugation speed, vigorous vortexing).- Over-trypsinization of adherent cells. | - Handle cells gently. Centrifuge at a lower speed (e.g., 300 x g).- Use a non-enzymatic cell dissociation buffer or shorter trypsinization time. |
| False Positives/Negatives | - Incorrect compensation settings in flow cytometry.- Spectral overlap between fluorochromes. | - Use single-stained controls for each fluorochrome to set up proper compensation.- Select fluorochromes with minimal spectral overlap. |
| Weak Annexin V Signal | - Insufficient calcium in the binding buffer.- Reagent degradation. | - Ensure the binding buffer contains an adequate concentration of Ca2+.- Use fresh reagents and store them as recommended. |
Data Presentation
Table 1: Comparative Senolytic Activity of Fisetin in Senescent vs. Non-Senescent Cells
| Cell Type | Senescence Inducer | Fisetin IC50 (Senescent) | Fisetin IC50 (Non-Senescent) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Ionizing Radiation (10 Gy) | ~20 µM | >100 µM | [1] |
| IMR-90 Human Lung Fibroblasts | Etoposide | Not senolytic in this cell type | Not cytotoxic at senolytic concentrations | [2] |
| Murine Embryonic Fibroblasts (MEFs) | Oxidative Stress | ~5 µM | >50 µM | [2] |
Table 2: Enhanced Potency of Fisetin through Combination and Delivery Systems
| Strategy | Cell Type | Metric | Improvement Factor | Reference |
| Combination with Dasatinib | Senescent Rhesus Monkey Epidermis | Reduction in p16+ cells | Significant reduction post-treatment | [3] |
| Liposomal Formulation | Lewis Lung Carcinoma (in vivo) | Tumor Growth Inhibition | >2-fold vs. free Fisetin | [4] |
| PLGA Nanoparticles (with HPβCD) | MCF-7 Breast Cancer Cells | IC50 | ~3.5-fold lower vs. free Fisetin | [2] |
| Hybrid-Hydrogel Formulation | Healthy Human Volunteers | Bioavailability (AUC) | ~25-fold higher vs. unformulated Fisetin | [5] |
Signaling Pathways and Experimental Workflows
Caption: Fisetin's senolytic mechanism and strategies for potency enhancement.
References
- 1. youtube.com [youtube.com]
- 2. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Senolytic Efficacy of Fisetin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The accumulation of senescent cells is a fundamental driver of aging and numerous age-related diseases. Senolytics, a class of therapeutic agents that selectively eliminate these "zombie" cells, have emerged as a promising strategy to extend healthspan. Among the most studied natural senolytics are the flavonoids Fisetin and Quercetin. Both are plant-derived polyphenols that share structural similarities and antioxidant properties, but they exhibit meaningful differences in their senolytic potency and mechanisms of action.[1] This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development in the field of senotherapeutics.
Mechanism of Senolytic Action
Senolytics function by selectively inducing apoptosis (programmed cell death) in senescent cells, which are otherwise resistant to it, while sparing healthy, non-senescent cells.[2] Senescent cells upregulate a network of pro-survival pathways, often referred to as Senescent Cell Anti-Apoptotic Pathways (SCAPs), to evade their own pro-inflammatory and tissue-damaging senescence-associated secretory phenotype (SASP).[3] Fisetin and Quercetin exploit these dependencies, targeting key nodes in these survival networks.
Fisetin: Identified as the most potent senolytic among a screen of ten flavonoids, Fisetin acts on a broad range of senescent cells.[4][5] Its primary mechanism involves the inhibition of the PI3K/AKT/mTOR survival pathway.[6] By disrupting this cascade, Fisetin downregulates anti-apoptotic proteins, particularly from the BCL-2 family (like Bcl-xL), thereby pushing the senescent cell towards apoptosis.[6][7]
Quercetin: Quercetin also induces apoptosis in senescent cells but often demonstrates lower potency when used alone.[4][8][9] Its mechanisms include the inhibition of anti-apoptotic proteins like Bcl-xL and the modulation of survival signaling pathways, including PI3K/AKT.[7][10] Quercetin is frequently used in combination with the tyrosine kinase inhibitor Dasatinib (D+Q), a pairing that creates a broader-spectrum senolytic effect by targeting multiple, complementary SCAPs.[3][10][11] Dasatinib targets senescent preadipocytes, while Quercetin is more effective against senescent human endothelial cells.[10]
Quantitative Comparison of Senolytic Efficacy
Experimental data consistently demonstrates that Fisetin is a more potent standalone senolytic agent than Quercetin. A key study by Yousefzadeh et al. (2018) screened multiple flavonoids and identified Fisetin as the most effective at reducing senescent cell burden both in vitro and in vivo.[4][5]
Table 1: Comparative Senolytic Efficacy in Murine and Human Fibroblasts
| Parameter | Fisetin | Quercetin | Cell Type / Senescence Inducer | Reference |
|---|---|---|---|---|
| Senescent Cell Reduction | Most potent among 10 flavonoids | Less effective than Fisetin | Murine Embryonic Fibroblasts (MEFs) / Oxidative Stress | Yousefzadeh et al., 2018[4][5] |
| Senescent Cell Viability | Significant reduction | No significant reduction | Human Umbilical Vein Endothelial Cells (HUVECs) / Etoposide | Yousefzadeh et al., 2018[4][5] |
| Senescence Markers (p16, p21) | Significant reduction in multiple tissues | Often studied with Dasatinib | Aged Mice | Yousefzadeh et al., 2018[4][5] |
Table 2: Comparative In Vivo Effects in Aged Mice
| Outcome | Fisetin | Quercetin (with Dasatinib) | Key Findings | Reference |
|---|---|---|---|---|
| Lifespan Extension | Extended median & maximum lifespan | Improved healthspan, lifespan data varies | Fisetin was effective even when administered late in life. | Yousefzadeh et al., 2018[4][5] |
| Tissue Homeostasis | Restored in multiple tissues | Ameliorated adipose tissue inflammation | Both interventions reduce senescent cell burden in specific tissues. | Yousefzadeh et al., 2018[4][5], Xu et al., 2018[10] |
| Age-Related Pathology | Reduced | Reduced | Both show potential in mitigating age-related dysfunction. | Yousefzadeh et al., 2018[4][5], Zhu et al., 2015 |
Experimental Protocols
The following provides a generalized methodology for a typical in vitro experiment designed to compare the senolytic activity of Fisetin and Quercetin.
Objective: To determine the dose-dependent senolytic efficacy of Fisetin versus Quercetin on senescent human primary preadipocytes.
Methodology:
-
Cell Culture: Human primary preadipocytes are cultured in standard growth medium at 37°C and 5% CO₂.
-
Induction of Senescence: To induce senescence, cells at ~70% confluency are exposed to a sub-lethal dose of a DNA-damaging agent, such as etoposide (e.g., 10 µM), for 48 hours. The cells are then washed and cultured in fresh medium for 10-14 days to allow the senescent phenotype to develop.
-
Senolytic Treatment: Senescent cells are treated with vehicle control (e.g., DMSO), Fisetin, or Quercetin at various concentrations (e.g., 0, 5, 10, 20, 50 µM) for 48 hours. A parallel group of non-senescent (control) cells is treated similarly to assess toxicity.
-
Quantification of Senescence and Apoptosis:
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: The percentage of blue-stained (senescent) cells is quantified to measure the reduction in senescent cell burden.
-
Apoptosis Assay: Apoptosis is measured using an assay for Caspase-3/7 activity. An increase in caspase activity in the senescent cell population indicates successful senolysis.
-
Cell Viability: Cell viability is assessed using a standard assay (e.g., CellTiter-Glo®) to confirm that the compounds selectively kill senescent cells while sparing non-senescent cells.
-
-
Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC₅₀) for each compound in reducing senescent cell viability. Statistical analysis (e.g., ANOVA) is used to compare the effects of Fisetin and Quercetin.
Conclusion
Based on current preclinical evidence, Fisetin is a more potent and effective standalone senolytic agent than Quercetin .[4][8][12] It demonstrates superior ability to clear senescent cells across a variety of cell types and tissues, leading to significant improvements in healthspan and lifespan in animal models.[4][5]
Quercetin remains a significant compound in senotherapeutics, particularly for its synergistic effects when combined with Dasatinib, which allows for a multi-pronged attack on senescent cell survival pathways.[11] While both flavonoids are valuable tools for aging research, for studies requiring a single, potent, naturally-derived senolytic, Fisetin currently represents the superior choice. Future human clinical trials are essential to fully elucidate their comparative therapeutic potential in age-related diseases.
References
- 1. Fisetin vs. Quercetin: The Power of Senolytic Supplements - Life Extension [lifeextension.com]
- 2. masi.eu [masi.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Fisetin: The Senolytic Flavonoid Targeting Senescent Cells for Longevity [functionalhealthblog.org]
- 7. dovepress.com [dovepress.com]
- 8. neuroganhealth.com [neuroganhealth.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. insights.avea-life.com [insights.avea-life.com]
Fisetin's Preclinical Promise: A Comparative Guide to its Anti-Cancer Efficacy in Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-cancer effects of the natural flavonoid, Fisetin, as validated in various xenograft models. We present a comparative overview of Fisetin's performance against established chemotherapeutic agents, supported by experimental data and detailed protocols to aid in the design of future studies.
Fisetin, a naturally occurring polyphenol found in various fruits and vegetables, has garnered significant attention for its pleiotropic anti-cancer properties. In numerous preclinical studies, Fisetin has demonstrated the ability to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to conventional therapies. This guide synthesizes key findings from xenograft studies to offer a clear comparison of Fisetin's efficacy, both as a standalone agent and in combination with other drugs.
Comparative Efficacy of Fisetin in Xenograft Models
The anti-tumor activity of Fisetin has been evaluated across a range of cancer types in xenograft models. The following tables summarize the quantitative data from key studies, showcasing Fisetin's ability to suppress tumor growth.
Fisetin in Combination with Sorafenib in Melanoma Xenografts
A study investigating the synergistic effect of Fisetin with the multi-kinase inhibitor Sorafenib in BRAF-mutated melanoma xenografts (A375 cells) demonstrated a significant enhancement of anti-tumor activity.
Table 1: Effect of Fisetin and Sorafenib on A375 Melanoma Xenograft Tumor Growth [1]
| Treatment Group | Average Tumor Volume (mm³) | Tumor Growth Reduction (%) |
| Vehicle Control | 1124.12 | - |
| Fisetin | 716.12 | 36.29 |
| Sorafenib | 602.50 | 46.40 |
| Fisetin + Sorafenib | 224.03 | 80.07 |
Fisetin in Combination with Cisplatin in Embryonal Carcinoma Xenografts
In a xenograft model using human embryonal carcinoma NT2/D1 cells, the combination of Fisetin with the conventional chemotherapeutic drug Cisplatin resulted in a more potent anti-tumor response compared to either agent alone.
Table 2: Effect of Fisetin and Cisplatin on NT2/D1 Embryonal Carcinoma Xenograft Tumor Growth [2][3]
| Treatment Group | Dosage | Tumor Volume Reduction |
| Fisetin | 2 mg/kg/day | Significant regression |
| Cisplatin | 2.5 mg/kg/day | Significant regression |
| Fisetin + Cisplatin | 1 mg/kg/day Fisetin + 1.5 mg/kg/day Cisplatin | Most effective in reducing tumor size |
Fisetin in Ovarian Cancer Xenografts
A study utilizing an ovarian cancer xenograft model with SKOV3 cells showed that Fisetin and Fisetin-loaded micelles effectively inhibited tumor growth.
Table 3: Effect of Fisetin and Fisetin Micelles on SKOV3 Ovarian Cancer Xenograft Tumor Growth [4]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Fisetin | 50 mg/kg | 53.6 |
| Fisetin Micelles | 50 mg/kg | 70.7 |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Melanoma Xenograft Model (A375)
-
Cell Line: A375 (human melanoma with BRAF mutation).
-
Animal Model: Athymic nude mice.
-
Cell Inoculation: 5 x 10^6 A375 cells were subcutaneously injected into the flank of each mouse.
-
Treatment Protocol: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into four groups:
-
Vehicle control (oral gavage).
-
Fisetin (30 mg/kg body weight, oral gavage).
-
Sorafenib (30 mg/kg body weight, oral gavage).
-
Fisetin (30 mg/kg) + Sorafenib (30 mg/kg) combination (oral gavage).
-
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.[1]
Embryonal Carcinoma Xenograft Model (NT2/D1)
-
Cell Line: NT2/D1 (human embryonal carcinoma).
-
Animal Model: Athymic nude mice.
-
Cell Inoculation: 5 x 10^6 NT2/D1 cells were subcutaneously injected into the flank of each mouse.
-
Treatment Protocol: Once tumors were established, mice were treated daily with:
-
Vehicle control.
-
Fisetin (2 mg/kg/day).
-
Cisplatin (2.5 mg/kg/day).
-
A combination of Fisetin (1 mg/kg/day) and Cisplatin (1.5 mg/kg/day).
-
-
Tumor Measurement: Tumor size was monitored and measured at regular intervals.[2][3]
Ovarian Cancer Xenograft Model (SKOV3)
-
Cell Line: SKOV3 (human ovarian cancer).
-
Animal Model: Female BALB/c nude mice.
-
Cell Inoculation: 5 × 10^6 SKOV3 cells were implanted.
-
Treatment Protocol: Eight days after implantation, mice were treated for 4 weeks (4 consecutive days per week) with:
-
Vehicle control (DMSO or mPEG-PLC).
-
Fisetin (50 mg/kg or 100 mg/kg, intraperitoneal administration).
-
Fisetin micelles (50 mg/kg or 100 mg/kg, intraperitoneal administration).
-
-
Tumor Measurement: Tumor growth was monitored throughout the treatment period.[4]
Fisetin's Impact on Key Signaling Pathways
Fisetin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. The following diagrams illustrate Fisetin's mechanism of action on three critical pathways.
References
- 1. Fisetin, a phytochemical, potentiates sorafenib-induced apoptosis and abrogates tumor growth in athymic nude mice implanted with BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anticancer activity of a combination of cisplatin and fisetin in embryonal carcinoma cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fisetin vs. Other Flavonoids: A Comparative Analysis of Antioxidant Efficacy
For Immediate Release
A comprehensive review of available scientific literature underscores the potent antioxidant properties of the flavonoid fisetin, positioning it as a significant subject of interest for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of fisetin's antioxidant activity against other well-known flavonoids—quercetin, luteolin, and myricetin—supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the ferric reducing antioxidant power (FRAP) values from a study that directly compared fisetin, quercetin, and myricetin. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values indicate greater antioxidant potential.
Table 1: Comparative Ferric Reducing Antioxidant Power (FRAP) of Selected Flavonoids
| Flavonoid | FRAP Value (mM Fe(II)/mol) |
| Quercetin | 3.02 |
| Fisetin | 2.52 |
| Myricetin | 2.28 |
| Luteolin | Not available in this study |
Source: Evaluation of the antioxidant activity of flavonoids by 'Ferric Reducing Antioxidant Power' assay and cyclic voltammetry.[1]
In a separate study assessing the scavenging of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, the antioxidant activities of several flavonoids were ranked. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity.
Table 2: Relative DPPH Radical Scavenging Activity of Selected Flavonoids
| Flavonoid | Relative DPPH Scavenging Potency |
| Quercetin | Highest |
| Fisetin | High |
| Luteolin | Not directly compared in this ranking |
| Myricetin | Not directly compared in this ranking |
Source: A Comparitive Study on Antioxidant Activity of Flavonoids: Structure-Activity Relationships.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key antioxidant assays cited are detailed below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
General Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Various concentrations of the test flavonoid are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).
Principle: ABTS is oxidized to its radical cation, ABTS•⁺, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.
General Protocol:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A small volume of the test flavonoid at various concentrations is added to the diluted ABTS•⁺ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Principle: At a low pH, the reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue-colored complex. The change in absorbance is directly proportional to the antioxidant capacity of the sample.
General Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test flavonoid is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as millimoles of Fe²⁺ equivalents per gram or mole of the compound.
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Signaling Pathway Activation
Flavonoids, including fisetin, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's overall antioxidant defense capacity. Several flavonoids, including fisetin, quercetin, luteolin, and myricetin, have been reported to activate the Nrf2/ARE pathway.[2]
Caption: Activation of the Nrf2-ARE antioxidant signaling pathway by flavonoids.
Conclusion
The available data indicates that fisetin is a potent antioxidant, with its activity being comparable to that of other well-studied flavonoids like quercetin and myricetin. While direct comparative data across all major antioxidant assays for fisetin, quercetin, luteolin, and myricetin in a single study is limited, the existing evidence consistently places fisetin among the more effective radical scavengers and reducing agents. Furthermore, its ability to modulate key cellular defense pathways, such as the Nrf2-ARE pathway, highlights its potential for therapeutic applications in conditions associated with oxidative stress. Further head-to-head comparative studies are warranted to definitively rank the antioxidant efficacy of these flavonoids and to fully elucidate their structure-activity relationships.
References
Cross-Validation of Fisetin's Mechanism of Action in A549 and MCF-7 Cell Lines: A Comparative Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the flavonoid Fisetin's mechanism of action in two distinct and widely studied human cancer cell lines: A549 (non-small cell lung carcinoma) and MCF-7 (estrogen receptor-positive breast adenocarcinoma). By cross-validating its effects, we aim to highlight both conserved and cell-line-specific anti-cancer activities, offering valuable insights for future research and therapeutic development.
Comparative Analysis of Bioactivity
Fisetin exhibits potent anti-cancer properties in both A549 and MCF-7 cells, however, its efficacy and the primary molecular pathways it modulates show notable differences. Fisetin consistently inhibits cell proliferation and induces programmed cell death (apoptosis) in both lines, but the concentration required to achieve these effects and the underlying signaling cascades diverge.
Cytotoxicity and Proliferation Inhibition
Fisetin reduces the viability of both A549 and MCF-7 cells in a dose-dependent manner. However, reported IC50 values (the concentration required to inhibit 50% of cell growth) vary across studies, reflecting differences in experimental conditions such as treatment duration.
Table 1: Comparative IC50 Values of Fisetin
| Cell Line | Cancer Type | Reported IC50 (48 hours) | Citation(s) |
| A549 | Non-Small Cell Lung Cancer | ~ 58 µM | [1] |
| MCF-7 | Breast Adenocarcinoma | ~ 73 µM | [2] |
Note: One study reported a higher IC50 of 214.47 µM for A549 cells under different conditions[3]. This variability underscores the importance of standardizing assay parameters.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of Fisetin's anti-cancer activity is the induction of apoptosis and the disruption of the cell cycle.
-
In A549 cells, Fisetin treatment leads to a significant arrest in the G2/M phase of the cell cycle.[3][4] One study demonstrated that at a concentration of 40 µM, Fisetin caused the percentage of cells in the G2/M phase to increase from 37.1% to 66.2%, while the G1 phase population decreased correspondingly.[3] This is coupled with the activation of caspase-3 and caspase-9, key executioners of apoptosis.[3][5]
-
In MCF-7 cells, which are notably caspase-3 deficient, Fisetin induces an atypical apoptosis characterized by the activation of caspase-7, -8, and -9.[4][6] This demonstrates Fisetin's ability to circumvent specific apoptotic resistance mechanisms.
Table 2: Comparative Mechanistic Effects of Fisetin
| Mechanism | A549 Cells | MCF-7 Cells | Citation(s) |
| Cell Cycle Arrest | G2/M Phase Arrest | G0/G1 Phase Arrest | [3][4][5] |
| Primary Apoptotic Pathway | Caspase-3/9 Activation | Caspase-7/8/9 Activation (Atypical) | [3][4][5][6] |
| Key Signaling Pathway | Inhibition of MAPK/ERK | Inhibition of PI3K/Akt/mTOR | [3][7][8][9] |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram outlines a general workflow for the cross-validation of a compound's mechanism of action in different cell lines.
Signaling Pathway Modulation
Fisetin's effects are mediated by distinct signaling pathways in each cell line. In A549 cells, Fisetin primarily targets the MAPK/ERK pathway, while in MCF-7 cells, it predominantly inhibits the PI3K/Akt/mTOR pathway.
Fisetin Action in A549 Cells (MAPK/ERK Pathway)
References
- 1. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Mechanisms of a Polyphenolic Combination of Kaempferol and Fisetin in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Role of Fisetin in Selected Malignant Neoplasms in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fisetin inhibits the growth and migration in the A549 human lung cancer cell line via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Independent Verification of Fisetin's Lifespan-Extending Effects: A Comparative Guide for Researchers
An Objective Analysis of the Preclinical Evidence for the Senolytic Flavonoid Fisetin
The quest for interventions that extend healthy lifespan has identified several promising compounds, among them the natural flavonoid fisetin. Found in various fruits and vegetables, fisetin has garnered significant attention for its senolytic properties—the ability to selectively clear senescent cells, which are implicated in the aging process and age-related diseases.[1][2] This guide provides a comprehensive comparison of the key studies investigating fisetin's effects on lifespan, with a particular focus on the conflicting findings from independent research groups. It also benchmarks fisetin's performance against established lifespan-extending interventions to offer a broader context for drug development professionals and researchers.
The Conflicting Evidence: A Tale of Two Studies
The initial excitement surrounding fisetin's potential as a lifespan-extending agent stemmed from a 2018 study by Yousefzadeh and colleagues published in eBioMedicine. This research demonstrated that late-life administration of fisetin to wild-type mice extended both median and maximum lifespan.[3][4] However, a subsequent study by the highly rigorous National Institute on Aging (NIA) Interventions Testing Program (ITP) failed to replicate these findings, reporting no significant effect of fisetin on the lifespan of genetically heterogeneous mice. This discrepancy forms the crux of the current debate on fisetin's efficacy and underscores the importance of independent verification in preclinical research.
Table 1: Comparison of Lifespan Studies on Fisetin in Mice
| Parameter | Yousefzadeh et al., 2018 (eBioMedicine) | NIA Interventions Testing Program (ITP) |
| Mouse Strain | C57BL/6J F1 hybrids | Genetically heterogeneous (UM-HET3) |
| Fisetin Dosage | 500 ppm in diet | 600 ppm in diet |
| Treatment Regimen | Continuous, starting at 85 weeks of age (late life) | Continuous or intermittent (3 days every 2 weeks), starting at 20 months of age |
| Key Findings | Significant extension of median and maximum lifespan. | No significant effect on lifespan. |
| Senolytic Activity | Demonstrated reduction of senescent cell markers. | No significant reduction in p16Ink4a mRNA in liver, kidney, or brain. |
A Deeper Dive into Experimental Protocols
The divergent outcomes of these two key studies may be attributable to differences in their experimental designs. Understanding these nuances is critical for interpreting the results and designing future studies.
Yousefzadeh et al. (2018) Experimental Protocol
The study that reported positive lifespan effects utilized a specific F1 hybrid mouse strain. The intervention began late in life, which is a crucial aspect for potential human applications.
-
Model Organism: Male and female C57BL/6J F1 hybrid mice.
-
Treatment: Fisetin was administered at a concentration of 500 parts per million (ppm) in the diet.
-
Duration: The treatment was initiated in aged mice (85 weeks) and continued for the remainder of their lives.
-
Endpoints: The primary endpoints were median and maximum lifespan. Healthspan was also assessed through the analysis of age-related pathology.
NIA Interventions Testing Program (ITP) Fisetin Study Protocol
The ITP is renowned for its rigorous, multi-site study design aimed at producing robust and reproducible results.
-
Model Organism: Genetically heterogeneous UM-HET3 mice, which are intended to be more representative of the genetic diversity in the human population.
-
Treatment: Fisetin was administered at a concentration of 600 ppm in the diet. Two treatment regimens were tested: continuous and intermittent (3 days on, 11 days off).
-
Duration: The intervention started at 20 months of age.
-
Endpoints: The primary endpoint was lifespan. The study also measured the levels of the senescence marker p16Ink4a in various tissues.
Benchmarking Fisetin Against Established Interventions
To provide a clearer perspective on the magnitude of fisetin's reported effects, it is useful to compare them with those of other compounds that have consistently demonstrated lifespan extension in the rigorous ITP studies. Rapamycin and acarbose are two of the most successful interventions tested to date.
Table 2: Lifespan Extension in the NIA ITP
| Compound | Model Organism | Dosage | Median Lifespan Extension (Male) | Median Lifespan Extension (Female) |
| Fisetin | UM-HET3 Mice | 600 ppm | No significant effect | No significant effect |
| Rapamycin | UM-HET3 Mice | 14 ppm (in diet) | ~23% | ~26% |
| Acarbose | UM-HET3 Mice | 1000 ppm (in diet) | ~22% | ~5% |
Note: The lifespan extension percentages for Rapamycin and Acarbose are approximate and can vary slightly between different ITP cohorts.
Unraveling the Mechanism: Fisetin's Signaling Pathways
Fisetin is believed to exert its effects through the modulation of several key signaling pathways implicated in aging and cellular senescence. Its primary mechanism is thought to be the induction of apoptosis in senescent cells by inhibiting anti-apoptotic pathways.
Key Signaling Pathways Influenced by Fisetin
-
mTOR (mechanistic Target of Rapamycin): Fisetin has been shown to inhibit the mTOR pathway, a central regulator of cell growth and metabolism that is heavily implicated in the aging process.
-
AMPK (AMP-activated protein kinase): Fisetin can activate AMPK, a critical energy sensor that promotes catabolic processes and cellular stress resistance.
-
Sirtuins: Some studies suggest that fisetin may activate sirtuins, a class of proteins involved in cellular stress resistance, DNA repair, and metabolism.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Fisetin can inhibit the pro-inflammatory NF-κB signaling pathway, which is often hyperactive in senescent cells and contributes to the chronic inflammation associated with aging (inflammaging).
Caption: Fisetin's multifaceted impact on key cellular signaling pathways.
Experimental Workflow for a Lifespan Study
The design and execution of a lifespan study are critical for generating reliable data. The following diagram illustrates a typical workflow for a preclinical in vivo lifespan study.
Caption: A typical experimental workflow for an in vivo lifespan study.
Conclusion and Future Directions
The evidence for fisetin's lifespan-extending effects in mice is currently conflicting. While the initial findings from Yousefzadeh et al. were promising, the lack of replication by the NIA ITP raises important questions about the robustness of these effects and the experimental conditions under which they might occur. The differences in mouse strains used in these studies may be a key factor, suggesting that the genetic background could significantly influence the response to fisetin.
For researchers and drug development professionals, this highlights the critical need for further independent verification and studies designed to elucidate the specific contexts in which fisetin may be effective. Future research should focus on:
-
Head-to-head comparisons of different mouse strains to understand the impact of genetic background.
-
Dose-response studies to determine the optimal therapeutic window for fisetin.
-
Combination therapies to explore potential synergistic effects with other senolytics or lifespan-extending compounds.
-
Investigation of a broader range of healthspan markers to provide a more complete picture of fisetin's effects on aging.
While the jury is still out on whether fisetin is a true lifespan-extending compound, its potent senolytic activity warrants continued investigation. A deeper understanding of its mechanisms of action and the factors that influence its efficacy will be crucial for determining its potential role in promoting healthy aging.
References
- 1. researchgate.net [researchgate.net]
- 2. NIH/NIA Interventions Testing Program [programmed-aging.org]
- 3. Exploring the effects of Dasatinib, Quercetin, and Fisetin on DNA methylation clocks: a longitudinal study on senolytic… [ouci.dntb.gov.ua]
- 4. The NIA Interventions Testing Program Shows that Fisetin Does Not Extend Life in Mice – Fight Aging! [fightaging.org]
A Comparative Analysis of Fisetin and Dasatinib Combination Therapy in Senolytics
For Researchers, Scientists, and Drug Development Professionals
The field of geroscience has identified cellular senescence as a fundamental driver of aging and age-related diseases. Senolytics, a class of drugs that selectively eliminate these senescent cells, represent a promising therapeutic strategy. Among the most studied senolytics are the combination of Dasatinib and Quercetin (D+Q) and the flavonoid Fisetin. This guide provides a comparative analysis of a potential combination of Fisetin and Dasatinib, benchmarking against the established D+Q protocol and the individual performance of each compound, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Senescent Cell Survival
Senescent cells develop pro-survival pathways, known as Senescent Cell Anti-Apoptotic Pathways (SCAPs), to resist the pro-apoptotic environment they create through their own inflammatory secretions (the Senescence-Associated Secretory Phenotype or SASP).[1][2] Effective senolytics work by transiently disabling these SCAPs, pushing the senescent cells into apoptosis.[1]
-
Dasatinib : An FDA-approved tyrosine kinase inhibitor used in cancer therapy, Dasatinib targets several nodes within the SCAP network.[3][4] It is particularly effective against senescent preadipocytes (fat cell progenitors).[5] Its mechanism involves inhibiting enzymes that senescent cells rely on to survive the toxic factors they produce.[3]
-
Fisetin : A natural flavonoid found in fruits like strawberries, Fisetin is recognized as a potent senolytic.[6] Its mechanism is thought to involve the inhibition of the PI3K/AKT/mTOR pathway and the induction of apoptosis.[7] Studies have shown it reduces senescent markers in various tissues, including fat, spleen, liver, and kidney in preclinical models.[6]
-
Combination Rationale : The strategy behind combining senolytics is to target a broader range of SCAPs across different types of senescent cells.[3] Dasatinib and a flavonoid partner (like Quercetin or Fisetin) create a complementary action. While Dasatinib is effective on certain cell types, flavonoids like Fisetin have a broader effect, potentially clearing other senescent cell populations and enhancing the overall efficacy of the treatment.
Caption: Targeted inhibition of pro-survival pathways by Dasatinib and Fisetin.
Comparative Efficacy: In Vitro and In Vivo Data
Quantitative data from preclinical and clinical studies are essential for comparing the efficacy of different senolytic strategies. While direct comparisons of Fisetin+Dasatinib (F+D) versus Dasatinib+Quercetin (D+Q) are limited, we can analyze the performance of each component and the available combination data.
| Senolytic Agent(s) | Cell Type / Senescence Inducer | Key Outcomes | Concentration | Citation(s) |
| Fisetin | Human Adipose-Derived Stem Cells (Culture Expansion) | ~44% reduction in senescent cells | 50 µM | [8] |
| Fisetin | Oxidative stress-induced senescent cells | Potent reduction in senescent cell number | Not Specified | [7] |
| Dasatinib + Quercetin (D+Q) | Human Umbilical Vein Endothelial Cells (HUVECs) | Selective elimination of senescent cells | D: 200 nM, Q: 20 µM | [1] |
| Dasatinib + Quercetin (D+Q) | Human Adipose Tissue Explants (from obese/diabetic subjects) | Selective elimination of senescent cells | Not Specified | [1] |
| Senolytic Agent(s) | Model / Population | Dosing Regimen | Key Outcomes | Citation(s) |
| Fisetin | Aged Mice (22-24 months) | 100 mg/kg, oral, for 5 days | Reduction in senescent cells in white adipose tissue. | [8] |
| Fisetin | Aged Mice (starting at 85 weeks) | Intermittent dietary administration | Extended median and maximum lifespan. | [7][9] |
| Dasatinib + Quercetin (D+Q) | Patients with Diabetic Kidney Disease | D: 100 mg/day, Q: 1000 mg/day for 3 days | Significant decrease in senescent cells in adipose tissue. | [1] |
| Dasatinib + Quercetin (D+Q) | Patients with Idiopathic Pulmonary Fibrosis | 9 doses over 3 weeks | Improved 6-minute walk distance, walking speed, and chair-rise ability. | [9] |
| Dasatinib + Fisetin (D+F) | Aged Rhesus Monkeys (mean age 21 years) | D: 5 mg/kg, F: 100 mg/kg, oral, for 2 consecutive days | Significant reduction in p16+ and p21+ senescent cells in the epidermis at 7 weeks post-dosing. No negative outcomes. | [10][11][12] |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to quantify cellular senescence and the effects of senolytic agents.
This histochemical assay identifies the activity of β-galactosidase at a suboptimal pH (6.0), a characteristic biomarker of senescent cells.
-
Preparation : Wash cells or tissue sections twice with Phosphate-Buffered Saline (PBS).
-
Fixation : Fix the samples with a 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing : Rinse the samples three times with PBS for 5 minutes each.
-
Staining : Prepare the Staining Solution (40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) and add X-gal to a final concentration of 1 mg/mL.
-
Incubation : Incubate the samples with the staining solution at 37°C without CO₂ for 12-18 hours. Protect from light.
-
Visualization : Observe under a microscope for the development of a blue precipitate in the cytoplasm of senescent cells.
-
Quantification : Count the percentage of blue-stained (SA-β-gal positive) cells relative to the total number of cells in multiple fields of view.
SASP involves the secretion of numerous pro-inflammatory cytokines, chemokines, and proteases.
-
Sample Collection : Collect conditioned media from cell cultures or blood serum/plasma from in vivo studies.
-
Assay Selection : Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs for key SASP factors (e.g., IL-6, IL-8, TNF-α, MMP-3).
-
Multiplex Immunoassay (Luminex) :
-
Coat magnetic beads with capture antibodies specific to different SASP factors.
-
Incubate the beads with the collected samples (conditioned media or serum).
-
Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) reporter.
-
Analyze the beads using a Luminex instrument, which identifies each bead by its internal color and quantifies the PE signal, corresponding to the analyte concentration.
-
-
Data Analysis : Compare the concentration of SASP factors between treated and untreated groups using appropriate statistical tests. A significant reduction in these factors indicates a decrease in senescent cell burden or a modulation of their secretory profile.
Caption: A typical workflow for preclinical evaluation of senolytic compounds.
Synergistic Logic and Clinical Outlook
The "hit-and-run" approach is a key concept in senolytic therapy.[7] Because senescent cells take weeks to months to re-accumulate, intermittent dosing is effective.[13] Drugs with short half-lives, like Dasatinib (~4 hours) and Fisetin (~3 hours), are ideal as they can clear senescent cells and then be eliminated from the body, minimizing off-target effects.[3]
The combination of Dasatinib with a flavonoid (Quercetin or Fisetin) is based on targeting a wider array of survival pathways.[3] This synergistic approach aims to increase the breadth of senescent cell types cleared and enhance the overall therapeutic effect. The preliminary success of the Dasatinib and Fisetin combination in a primate model is a strong indicator of its potential.[10][11][12]
Caption: Synergy in targeting diverse senescent cell populations.
Conclusion and Future Directions
The combination of Dasatinib and Fisetin holds considerable promise as a senolytic therapy. Preclinical data in primates demonstrate its ability to clear senescent cells without adverse effects.[10][11][12] This combination builds on the well-established rationale of the D+Q cocktail, with Fisetin being a more potent natural senolytic than Quercetin in some preclinical models.[6]
For drug development professionals, the F+D combination warrants further investigation. Key future steps should include:
-
Direct Comparative Trials : Head-to-head clinical trials comparing the safety and efficacy of F+D against D+Q and Fisetin alone are needed.
-
Biomarker Development : Refining biomarkers to measure senescent cell burden in humans is crucial for monitoring therapeutic response.[9]
-
Dose Optimization : Determining the optimal intermittent dosing schedule for the F+D combination to maximize efficacy and minimize potential side effects.
While researchers and clinicians should not prescribe these drugs outside of clinical trials, the ongoing research into Fisetin and Dasatinib combinations represents a significant step forward in translating the science of aging into tangible human therapies.[3]
References
- 1. Senolytics decrease senescent cells in humans: Preliminary report from a clinical trial of Dasatinib plus Quercetin in individuals with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senolytic drugs: from discovery to translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top Clinical Trials On Fisetin - Life Extension [lifeextension.com]
- 7. youtube.com [youtube.com]
- 8. Fisetin Attenuates Cellular Senescence Accumulation During Culture Expansion of Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the effects of Dasatinib, Quercetin, and Fisetin on DNA methylation clocks: a longitudinal study on senolytic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Effect of Combined Dasatinib and Fisetin Treatment on Senescent Cell Clearance in Monkeys | Semantic Scholar [semanticscholar.org]
- 11. Effect of Combined Dasatinib and Fisetin Treatment on Senescent Cell Clearance in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Senolytic Treatment with Dasatinib and Quercetin Confirmed to Reduce the Burden of Senescent Cells in Human Patients – Fight Aging! [fightaging.org]
Fisetin: A Natural Flavonoid's Potential in Oncology Compared to Conventional Chemotherapeutics
For Immediate Release
A comprehensive analysis of preclinical data reveals the flavonoid fisetin's significant anti-cancer properties, positioning it as a noteworthy candidate for further investigation in oncology. This guide provides a comparative overview of fisetin's efficacy against established chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—focusing on cytotoxic effects, synergistic potential, and impact on key cellular signaling pathways. The information is intended for researchers, scientists, and professionals in drug development.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for fisetin and standard chemotherapeutic agents across various cancer cell lines, as reported in preclinical studies. It is important to note that these values can vary based on experimental conditions such as cell line, exposure time, and assay method.
| Fisetin | |||
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Lung Cancer | A549 | 214.47 | [1] |
| Lung Cancer (Cisplatin-Resistant) | A549-CR | 320.42 | [1] |
| Cervical Cancer | HeLa | 36 | [2] |
| Leukemia | HL-60 | 45 (72h) | [3] |
| Glioblastoma | U251 | 75 | [3] |
| Doxorubicin | |||
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MCF-7 | 0.1 - 2.5 | [4] |
| Liver Cancer | HepG2 | 12.18 | [4] |
| Bladder Cancer | TCCSUP | 12.55 | [4] |
| Lung Cancer | A549 | >20 | [4] |
| Cisplatin | |||
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Lung Cancer | A549 | 24.27 | [1] |
| Lung Cancer (Cisplatin-Resistant) | A549-CR | 176.64 | [1] |
| Ovarian Cancer | A2780 | ~0.1 µg/ml | [5] |
| Paclitaxel | |||
| Cancer Type | Cell Line | IC50 (nM) | Citation |
| Lung Cancer | A549 | ~10 (24h) | [6][7] |
| Breast Cancer | MDA-MB-231 | 0.3 - 5000 | [8] |
| Ovarian Cancer | Multiple Lines | 0.4 - 3.4 | [9] |
Synergistic Effects with Chemotherapy
Fisetin has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic drugs, a phenomenon known as synergism. This can potentially lead to lower required doses of toxic chemotherapy agents and overcome drug resistance.
A study on embryonal carcinoma cells showed that the combination of fisetin and cisplatin resulted in a synergistic cytotoxic effect, with a calculated Combination Index (CI) of 0.65[10]. A CI value less than 1 indicates synergism. Similarly, fisetin has been shown to act synergistically with paclitaxel in non-small cell lung cancer cells, leading to mitotic catastrophe and autophagic cell death[6]. Research on lymphoma cells has also indicated a synergistic effect when fisetin is combined with doxorubicin, promoting apoptosis[11].
Impact on Key Signaling Pathways
Fisetin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. A comparison with doxorubicin, cisplatin, and paclitaxel reveals both overlapping and distinct mechanisms of action.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers.
-
Fisetin: Acts as a dual inhibitor of PI3K/Akt and mTOR signaling in non-small cell lung cancer cells[1]. It has been shown to down-regulate this pathway in various cancer models[7][12].
-
Doxorubicin: Can modulate the PI3K/Akt/mTOR pathway, and its inhibition has been shown to be a potential therapeutic strategy in combination with doxorubicin in leiomyosarcoma[13].
-
Cisplatin: The PI3K/Akt/mTOR pathway is implicated in cisplatin resistance, and its inhibition can sensitize cancer cells to cisplatin treatment.
-
Paclitaxel: Has been shown to inhibit the PI3K/Akt/mTOR pathway in certain cancer cells, contributing to its anti-proliferative and pro-apoptotic effects[11].
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is observed in many cancers and is linked to chemoresistance.
-
Fisetin: Has been shown to inhibit the NF-κB signaling pathway in various cancer cells[3][5].
-
Doxorubicin: Can induce NF-κB activation, which in some contexts is anti-apoptotic and contributes to chemoresistance, while in others, it can be pro-apoptotic[9][10].
-
Cisplatin: NF-κB activation is a known mechanism of cisplatin resistance in several cancers.
-
Paclitaxel: The effect of paclitaxel on the NF-κB pathway can be cell-type dependent.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the efficacy of anti-cancer compounds. Specific details may vary between studies.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of fisetin or chemotherapeutic agents for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with fisetin or chemotherapeutic agents for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Interpretation: Analyze the resulting DNA histogram to quantify the percentage of cells in each phase of the cell cycle.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins such as caspases, Bcl-2 family members, and PARP.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The preclinical evidence strongly suggests that fisetin possesses significant anti-cancer properties and can act synergistically with established chemotherapeutic agents. Its ability to modulate key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, provides a mechanistic basis for its observed effects. While the in vitro data is promising, further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of fisetin in oncology. This guide serves as a resource for the scientific community to foster continued research into this promising natural compound.
References
- 1. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fisetin Attenuates Doxorubicin-Induced Cardiomyopathy In Vivo and In Vitro by Inhibiting Ferroptosis Through SIRT1/Nrf2 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Paclitaxel and the dietary flavonoid fisetin: a synergistic combination that induces mitotic catastrophe and autophagic cell death in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anti-Metastatic Potential of the Combination of Fisetin with Paclitaxel on A549 Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin-induced senescence in normal fibroblasts promotes in vitro tumour cell growth and invasiveness: the role of Quercetin in modulating these processes | Literature Database for Quercetin, Rutin, Isorhamnetin, and Their Related Compounds | Alps Pharmaceutical Ind. Co.,Ltd. [health.alps-pharm.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic combination of doxorubicin with fisetin for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - Combination index (CI) of the combination treatment of fisetin-doxorubicin and acacetin-doxorubicin in NSCLC cells. - Public Library of Science - Figshare [plos.figshare.com]
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables like strawberries, apples, and cucumbers, has emerged as a potent senotherapeutic agent.[1][2] Senotherapeutics are a class of molecules that target cellular senescence, a process where cells cease to divide and accumulate in tissues, contributing to aging and a host of age-related diseases.[3][4] Fisetin's ability to selectively eliminate these "zombie" senescent cells, along with its anti-inflammatory, antioxidant, and neuroprotective properties, positions it as a compelling candidate for interventions aimed at extending healthspan and mitigating the pathologies of aging.[5][6] This guide provides a comparative analysis of fisetin against other senolytics, supported by experimental data, detailed protocols, and visualizations of its molecular pathways.
Comparative Analysis: Fisetin vs. Dasatinib + Quercetin (D+Q)
Fisetin is often compared to the senolytic cocktail of Dasatinib and Quercetin (D+Q). While both have demonstrated efficacy in clearing senescent cells, there are notable differences in their mechanisms, effects, and safety profiles.[7][8]
| Feature | Fisetin | Dasatinib + Quercetin (D+Q) |
| Source/Class | Natural Flavonoid | Synthetic Tyrosine Kinase Inhibitor (Dasatinib) + Natural Flavonoid (Quercetin)[6][8] |
| Mechanism | Induces apoptosis in senescent cells; modulates SIRT1, Nrf2, and mTOR pathways.[9][10][11][12] | Dasatinib and Quercetin target different pro-survival pathways in senescent cells.[1][8] |
| Reported Efficacy | Considered the most potent natural senolytic in some comparative studies.[6] Extended median and maximum lifespan in aged mice.[6] | Shown to decrease senescent cell burden and improve physical function in mice and humans.[6] |
| Side Effects | Generally considered to have a low-risk profile with fewer side effects.[8] | Dasatinib is a chemotherapy drug with a known profile of potential side effects.[13] |
| Bioavailability | Has a short elimination half-life of around 3 hours.[1] | Dasatinib has a half-life of about 4 hours, and Quercetin's is around 11 hours.[1] |
| Clinical Trials | Currently in early-phase human clinical trials for various age-related conditions.[1][11] | Has been investigated in human trials for conditions like idiopathic pulmonary fibrosis.[6] |
Experimental Data on Fisetin's Efficacy
The following tables summarize key quantitative findings from preclinical studies investigating the effects of fisetin on age-related pathologies.
Table 1: Effects of Fisetin on Lifespan and Healthspan in Aged Mice
| Parameter | Treatment Group | Outcome | p-value | Reference |
| Lifespan | Fisetin-treated aged mice | Extended median and maximum lifespan | Not specified | [6] |
| Senescence Markers | Fisetin-treated aged mice | Reduction in senescence markers in multiple tissues | Not specified | [6] |
| Tissue Homeostasis | Fisetin-treated aged mice | Restoration of tissue homeostasis | Not specified | [6] |
| Age-Related Pathology | Fisetin-treated aged mice | Reduced age-related pathology | Not specified | [6] |
Table 2: Comparative Efficacy of Fisetin and D+Q in a Mouse Model of Tauopathy
| Outcome Measure | Treatment Group | Result | p-value | Reference |
| Y-Maze Performance (Female rTg4510 mice) | D+Q | Increased preference for novel arm | p = 0.00093 | [7][14] |
| Fisetin | Increased preference for novel arm | p = 0.0015 | [7][14] | |
| Run Speed (WT Male mice) | Fisetin | Increased velocity | p = 0.0022 | [7][14] |
| Run Speed (rTg4510 Male mice) | Fisetin | Increased velocity | p = 0.0015 | [7][14] |
Molecular Mechanisms and Signaling Pathways
Fisetin exerts its anti-aging effects through the modulation of several key signaling pathways that are central to cellular health and longevity.
Sirtuin 1 (SIRT1) Activation
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, DNA repair, and inflammation.[9] Fisetin has been shown to activate SIRT1, which contributes to its anti-aging effects.[2][9][15] This activation can lead to improved mitochondrial function and a reduction in oxidative stress.[15]
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[10] Fisetin activates the Nrf2 pathway, leading to an increase in the production of endogenous antioxidants like glutathione.[5][10] This enhances the cell's ability to combat oxidative stress, a key driver of aging. Fisetin achieves this by inhibiting the degradation of Nrf2, thereby increasing its stability and nuclear translocation.[10]
mTOR Pathway Inhibition
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation.[16][17][18][19] Chronic activation of the mTOR pathway is linked to accelerated aging. Fisetin has been shown to inhibit the mTOR pathway, which can induce autophagy, a cellular recycling process that removes damaged components and is crucial for cellular maintenance and longevity.[11][12]
Experimental Protocols
A key method for identifying senescent cells is the Senescence-Associated β-galactosidase (SA-β-gal) assay.[20] This assay detects increased β-galactosidase activity at a suboptimal pH of 6.0, which is characteristic of senescent cells.[20][21][22][23]
Protocol: Senescence-Associated β-galactosidase (SA-β-gal) Staining
Materials:
-
10X Fixative Solution (20% formaldehyde, 2% glutaraldehyde)
-
1X Phosphate Buffered Saline (PBS)
-
X-gal powder
-
N,N-Dimethylformamide (DMF)
-
Staining Solution (400 mM citric acid/sodium phosphate, pH 6.0, 1.5 M NaCl, 20 mM MgCl2)
-
Staining Solution Supplement A (500 mM potassium ferrocyanide)
-
Staining Solution Supplement B (500 mM potassium ferricyanide)
-
Cell culture plates
-
Microscope
Procedure:
-
Cell Culture: Plate and grow cells in a 6-well plate and allow them to adhere overnight.
-
Induce Senescence (if applicable): Treat cells with an agent to induce senescence (e.g., doxorubicin, ionizing radiation) and culture for the desired period.
-
Fixation:
-
Remove the growth medium from the cells.
-
Rinse the cells once with 2 mL of 1X PBS per well.
-
Add 1 mL of 1X Fixative Solution to each well and incubate for 10-15 minutes at room temperature.
-
-
Washing: Rinse the cells twice with 2 mL of 1X PBS per well.
-
Staining:
-
Prepare the β-Galactosidase Staining Solution by combining the staining solution, supplements A and B, and X-gal dissolved in DMF. Adjust pH to 6.0.
-
Add 1 mL of the final staining solution to each well.
-
Seal the plate with parafilm to prevent evaporation.
-
-
Incubation: Incubate the plate at 37°C in a dry incubator (no CO2) overnight.
-
Visualization:
-
Observe the cells under a bright-field or phase-contrast microscope.
-
Senescent cells will appear blue-green.
-
Count the number of stained (SA-β-gal positive) and unstained cells to quantify the percentage of senescent cells.[20]
-
Conclusion
Fisetin demonstrates significant potential as a therapeutic agent for combating age-related pathologies. Its ability to act as a potent senolytic, coupled with its favorable safety profile as a natural compound, makes it a strong candidate for further investigation. The multifaceted mechanism of action, involving the activation of protective pathways like SIRT1 and Nrf2 and the inhibition of pro-aging pathways like mTOR, underscores its potential to address multiple facets of the aging process. While preclinical data are promising, ongoing and future human clinical trials are essential to fully validate the role of fisetin in extending human healthspan.
References
- 1. youtube.com [youtube.com]
- 2. Fisetin induces Sirt1 expression while inhibiting early adipogenesis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the effects of Dasatinib, Quercetin, and Fisetin on DNA methylation clocks: a longitudinal study on senolytic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. masi.eu [masi.eu]
- 9. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
- 10. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. [논문]Fisetin-induced PTEN expression reverses cellular senescence by inhibiting the mTORC2-Akt Ser473 phosphorylation pathway in vascular smooth muscle cells [scienceon.kisti.re.kr]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. youtube.com [youtube.com]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. telomer.com.tr [telomer.com.tr]
- 22. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
A comparative study of Fisetin's effects on different types of cancer cells
Fisetin's Differential Impact on Cancer Cells: A Comparative Analysis
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables like strawberries, apples, and onions, has emerged as a compound of significant interest in oncology research.[1][2] Its potential as a chemopreventive and therapeutic agent is attributed to its ability to modulate a wide array of cellular signaling pathways involved in cancer initiation and progression.[3][4][5] This guide provides a comparative overview of Fisetin's effects on different cancer cell types, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Fisetin Across Cancer Cell Lines
The efficacy of Fisetin in inhibiting cancer cell growth varies across different cancer types. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, demonstrates this differential sensitivity. The following table summarizes the IC50 values of Fisetin in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) |
| Prostate Cancer | LNCaP | 10 - 60 (viability decrease) | 48 |
| CWR22Rν1 | 10 - 60 (viability decrease) | 48 | |
| PC-3 | 10 - 60 (viability decrease) | 48 | |
| Breast Cancer | 4T1 | ~40 | 48 |
| MCF-7 | ~80 | 48 | |
| MDA-MB-231 | ~80 | 48 | |
| BT549 | Dose-dependent reduction | - | |
| Lung Cancer | A549 | 190 | - |
| NCI-H460 | 210 | - | |
| Lewis Lung Carcinoma (LLC) | 59 | - | |
| Colon Cancer | HCT-116 | 23 (GI50) | - |
| HT-29 | 30 - 120 (induces apoptosis) | - | |
| Cervical Cancer | HeLa | 36 | 48 |
| Glioblastoma | T98G | 75 | 48 |
| Leukemia | HL-60 | 45 | 72 |
| K562 | 120 | 72 |
Note: IC50 values can vary between studies due to different experimental conditions.
Key Signaling Pathways Modulated by Fisetin
Fisetin exerts its anti-cancer effects by targeting multiple key signaling pathways that are often dysregulated in cancer.[3][6] Its pleiotropic action contributes to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and reduction of metastasis.[1][3][7]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Fisetin has been shown to inhibit this pathway in various cancer cells, including prostate, breast, and lung cancer.[3][8] By acting as a dual inhibitor of PI3K/Akt and mTOR, Fisetin can suppress cell survival and proliferation and induce autophagy.[4][8]
Caption: Fisetin's inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is linked to cancer development and inflammation. Fisetin has been demonstrated to suppress NF-κB activation, leading to the downregulation of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and the induction of apoptosis in cancer cells.[3][9]
Caption: Fisetin's role in the NF-κB mediated apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. The effect of Fisetin on this pathway can be context-dependent. In some cancer cells, it inhibits ERK1/2 activation, which is associated with reduced proliferation.[3] In others, it can activate JNK/p38 pathways, leading to apoptosis.[3]
Caption: Dual effects of Fisetin on the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of Fisetin.
General Experimental Workflow
A typical workflow for assessing the in vitro effects of a compound like Fisetin involves cell culture, treatment, and subsequent analysis of cell viability, apoptosis, and protein expression.
Caption: Standard workflow for in vitro anti-cancer drug testing.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and incubate for 12-24 hours to allow for attachment.[10][11]
-
Treatment: Replace the medium with fresh medium containing various concentrations of Fisetin. Include untreated or vehicle (e.g., DMSO) control wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Prepare an MTT solution (typically 5 mg/mL in PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the Fisetin concentration to determine the IC50 value.[10]
Apoptosis Analysis: Flow Cytometry (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells.[12][13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic or necrotic cells with compromised membrane integrity.[12]
Protocol:
-
Cell Preparation: Culture and treat cells with Fisetin as described for the MTT assay.
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.[14][15]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell extract, allowing for the analysis of signaling pathway components.[16][17]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[18]
Protocol:
-
Cell Lysis: After treatment with Fisetin, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by heating with a loading buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[18]
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[18]
References
- 1. masi.eu [masi.eu]
- 2. researchgate.net [researchgate.net]
- 3. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Role of Fisetin, a Flavonoid in Cancer Prevention and Treatment [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fisetin's Promising Antitumor Effects: Uncovering Mechanisms and Targeting for Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary flavonoid fisetin: A novel dual inhibitor of PI3K/Akt and mTOR for prostate cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 18. youtube.com [youtube.com]
Assessing the Reproducibility of Fisetin's Neuroprotective Findings: A Comparative Guide
Introduction
Fisetin, a flavonoid found in various fruits and vegetables like strawberries, apples, and onions, has garnered significant scientific interest for its potential neuroprotective properties.[1][2][3] Preclinical studies have repeatedly suggested its efficacy in combating neurological insults through a variety of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions.[4][5][6] This guide provides an objective comparison of key findings from multiple studies to assess the reproducibility of Fisetin's neuroprotective effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the current evidence, complete with detailed experimental protocols and data-driven comparisons.
Antioxidant and Anti-inflammatory Mechanisms
A cornerstone of Fisetin's neuroprotective reputation lies in its potent antioxidant and anti-inflammatory activities. These effects are consistently reported across numerous preclinical models, suggesting a high degree of reproducibility. Fisetin acts by directly scavenging reactive oxygen species (ROS), increasing the levels of the primary intracellular antioxidant glutathione (GSH), and modulating key signaling pathways that control oxidative stress and inflammation.[2][4]
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical regulator of cellular redox homeostasis.[2] Multiple independent studies have demonstrated that Fisetin is a potent activator of this pathway. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes. This mechanism is a frequently cited and well-supported aspect of Fisetin's neuroprotective action.[5][7][8] For instance, in a mouse model of traumatic brain injury (TBI), Fisetin administration led to the activation of the Nrf2-ARE pathway, which was correlated with reduced oxidative stress markers and improved neurological function.[7][8] Similar activation has been observed in various in vitro models, protecting neuronal cells from oxidative damage.
Experimental Workflow: Assessing Nrf2 Nuclear Translocation
Caption: Workflow for quantifying Fisetin-induced Nrf2 nuclear translocation via Western blot.
Inhibition of NF-κB Signaling
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases.[5] Fisetin has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This has been reproducibly demonstrated in models of spinal cord injury and vascular dementia.[3][9] In a rat model of spinal cord injury, Fisetin treatment significantly downregulated the expression of NF-κB and its downstream inflammatory mediators, such as TNF-α and various interleukins, leading to reduced neuronal damage and improved functional recovery.[3]
Quantitative Data from In Vivo Neuroinflammation Studies
| Model | Fisetin Dosage & Route | Key Quantitative Findings | Reference |
| Spinal Cord Injury (Rat) | 20 and 40 mg/kg, p.o. | Significantly reduced mRNA expression of TNF-α, IL-1β, iNOS, and COX-II in the spinal cord. | [3] |
| Traumatic Brain Injury (Mouse) | Not specified | Reversed up-regulation of malondialdehyde (MDA) and activity of glutathione peroxidase (GPx). | [7][8] |
| Vascular Dementia (Mouse) | Not specified | Reverted increased expression of nuclear NF-κB; reduced activation of inflammasome components (NLRP-3, ASC, Caspase-1). | [9] |
Modulation of Pro-Survival Signaling Pathways
Beyond its direct antioxidant and anti-inflammatory roles, Fisetin's neuroprotective effects are attributed to its ability to modulate intracellular signaling cascades critical for neuronal survival, differentiation, and plasticity. The reproducibility of these findings is strong, particularly concerning the ERK and PI3K/Akt pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and apoptosis.[10] In neuroprotective contexts, Fisetin has been shown to activate this pathway. For example, in models of traumatic brain injury, Fisetin's ability to inhibit ferroptosis and oxidative stress was linked to the activation of the PI3K/Akt/Nrf2 signaling pathway.[11] Similarly, in PC12 cells, Fisetin protected against corticosterone-induced cell death by activating PI3K/Akt signaling, which in turn led to the inhibitory phosphorylation of the pro-apoptotic factor FOXO3a.[10]
It is critical to note that in cancer research, Fisetin is often reported as an inhibitor of the PI3K/Akt/mTOR pathway, where it suppresses tumor growth.[12][13][14] This highlights the context-dependent action of Fisetin, a crucial consideration for drug development professionals. In post-mitotic neurons, activation of this pathway by Fisetin appears to be a reproducible pro-survival mechanism.
Signaling Pathway: Fisetin's Neuroprotective Activation of PI3K/Akt
Caption: Fisetin promotes neuronal survival by activating the PI3K/Akt pathway.
MAPK/ERK Pathway
The Ras-Extracellular signal-regulated kinase (ERK) pathway is another key cascade involved in neuronal survival, differentiation, and synaptic plasticity.[4] Multiple studies have confirmed that Fisetin activates the ERK pathway, and this activation is linked to its neurotrophic and memory-enhancing effects.[4][15] In mouse models of Alzheimer's disease, Fisetin treatment increased ERK phosphorylation in the hippocampus, which correlated with improved memory and reduced neuroinflammation.[4][16] This pro-cognitive effect has been replicated in other studies, which found that Fisetin facilitates long-term potentiation (LTP), a cellular basis for learning and memory, in an ERK-dependent manner.[15]
Quantitative Data from In Vitro Neuroprotection Studies
| Cell Line | Insult / Model | Fisetin Concentration | Key Quantitative Findings | Reference |
| PC12 Cells | Corticosterone | Not Specified | Increased phosphorylation of ERK, p38, and Akt; Increased FOXO3a phosphorylation. | [10] |
| SH-SY5Y Cells | 6-OHDA | Not Specified | Significantly lowered the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 protein; Suppressed activation of Caspase-3 and Caspase-9. | [1] |
| HT-22 Cells | Glutamate | Not Specified | Protected against glutamate toxicity; Increased reduced glutathione (GSH) levels. | [2] |
| PC12 Cells | Mutant Huntington Protein | Not Specified | Inhibited expression of mutant Huntington protein; Increased cell viability. | [1] |
Anti-Apoptotic and Proteostasis-Promoting Effects
Fisetin has been consistently shown to protect neurons from apoptosis (programmed cell death) and to help maintain protein homeostasis (proteostasis).
Modulation of Apoptotic Mediators
Several studies have reproducibly found that Fisetin modulates the expression of key proteins in the apoptotic cascade. It consistently decreases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and inhibits the activation of executioner caspases, such as Caspase-3 and Caspase-9.[1][6] This effect has been observed in various models, including 6-OHDA-induced toxicity in SH-SY5Y cells and TBI in mice, indicating a robust anti-apoptotic mechanism.[1][8]
Logical Relationship: Fisetin's Anti-Apoptotic Action
Caption: Fisetin inhibits apoptosis by regulating Bax, Bcl-2, and caspases.
Reduction of Pathological Protein Aggregates
In the context of specific neurodegenerative diseases like Alzheimer's, Fisetin has shown promise in reducing the aggregation of pathological proteins.[1][17] In mouse models of Alzheimer's disease, Fisetin treatment was found to decrease the deposits of beta-amyloid (Aβ).[16] In vitro studies further support this, showing Fisetin can inhibit the formation of Aβ fibrils.[18] While these initial findings are promising, more extensive replication studies are needed to fully establish the reproducibility of this effect across different models and disease stages.
Clinical Reproducibility and Future Directions
While preclinical evidence for Fisetin's neuroprotective effects is strong and largely reproducible across different models and laboratories, clinical data remains limited.[16][17] Several clinical trials are underway, but published results are scarce.[16][18] An often-cited challenge is Fisetin's low aqueous solubility and oral bioavailability, which may impede its effective delivery to the central nervous system.[1][18]
Key Challenges:
-
Bioavailability: Fisetin has low aqueous solubility (<1.0 mg/mL), which limits its oral bioavailability.[1] Future research and clinical applications will likely require advanced formulations to overcome this hurdle.
-
Dosage Translation: The effective doses in animal studies (e.g., 5-25 mg/kg orally) need to be carefully translated into safe and effective human equivalent doses.[1][2]
-
Lack of Large-Scale Trials: To date, there is a lack of large, randomized, controlled clinical trials to confirm the preclinical findings in human populations.[17]
Conclusion
The preclinical findings on Fisetin's neuroprotective capabilities demonstrate a notable degree of reproducibility, particularly concerning its antioxidant, anti-inflammatory, and pro-survival signaling effects. Its consistent ability to activate the Nrf2-ARE pathway, inhibit NF-κB, and modulate the PI3K/Akt and ERK pathways provides a strong mechanistic foundation for its observed benefits in various models of neurological damage and disease.
However, the translation of these promising preclinical results into clinical efficacy remains the primary challenge. The reproducibility of Fisetin's benefits in humans is yet to be established. Future research should focus on conducting rigorous clinical trials, potentially with bioavailability-enhanced formulations, to determine if the consistent neuroprotective effects observed in the laboratory can be replicated in patients.
References
- 1. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of fisetin in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologyletters.com [neurologyletters.com]
- 6. mdpi.com [mdpi.com]
- 7. Fisetin alleviates oxidative stress after traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dietary flavonoid fisetin: A novel dual inhibitor of PI3K/Akt and mTOR for prostate cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Top Clinical Trials On Fisetin - Life Extension [lifeextension.com]
- 17. neurologyletters.com [neurologyletters.com]
- 18. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A Safety-First Protocol
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. When a chemical, such as one identified only by the trade name "FISONATE" or a CAS number like 132742-32-6, lacks a readily available Safety Data Sheet (SDS), specific disposal procedures cannot be safely determined. In such instances, a cautious and systematic approach is paramount. This guide provides a general protocol for the handling and disposal of unidentified or poorly documented chemicals to ensure the safety of laboratory personnel and environmental compliance.
Immediate Actions for Unidentified Chemicals
If a chemical cannot be positively identified and its hazards are unknown, it must be treated as a hazardous substance of unknown toxicity. The following steps should be taken immediately:
-
Isolate the Material: Secure the container in a designated, well-ventilated area away from incompatible materials.
-
Label Clearly: Mark the container clearly as "Caution: Unknown Material for Disposal." Include any known information, such as the trade name "this compound" and CAS number 132742-32-6.
-
Do Not Attempt to Characterize: Avoid opening the container or attempting to identify the substance through analytical means unless you are a trained hazardous waste professional.
-
Consult Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on the disposal of unknown chemicals. They have the expertise and resources to manage and dispose of such materials safely.
General Protocol for Chemical Disposal Decision-Making
The following table outlines the decision-making process for chemical disposal when the identity of the substance is uncertain.
| Step | Action | Key Considerations |
| 1. Identification | Attempt to identify the chemical by checking the original container, purchase records, and laboratory notebooks. | A confirmed chemical name and CAS number are essential for locating the Safety Data Sheet (SDS). |
| 2. Locate SDS | Once the chemical is identified, obtain the SDS from the manufacturer or a reliable database. | The SDS contains critical information on hazards, handling, and disposal (Section 13). |
| 3. Hazard Assessment | Review the SDS to understand the chemical's physical, health, and environmental hazards. | Pay close attention to pictograms, hazard statements (H-statements), and precautionary statements (P-statements). |
| 4. Segregation | Based on the hazard assessment, segregate the waste into appropriate categories (e.g., flammable, corrosive, reactive, toxic). | Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. |
| 5. EHS Consultation | Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions. | EHS will provide guidance on proper labeling, containerization, and pickup procedures for hazardous waste. |
| 6. Documentation | Maintain accurate records of all waste generated and disposed of, in accordance with institutional and regulatory requirements. | Proper documentation is crucial for regulatory compliance and safety audits. |
Logical Workflow for Disposal of an Unknown Chemical
The following diagram illustrates the logical steps to be taken when faced with an unidentified chemical requiring disposal.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. Always consult your institution's specific policies and your Environmental Health and Safety office before handling or disposing of any chemical waste. Never attempt to dispose of an unknown chemical without professional guidance.
Essential Safety and Logistics for Handling FISONATE (Crufomate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of FISONATE, also known as Crufomate. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk of exposure.
Immediate Safety Information
This compound (Crufomate) is an organophosphate insecticide that is harmful if swallowed, inhaled, or absorbed through the skin. It can cause serious eye irritation. The commercial product is often a yellow oil, while in its pure form, it is a white crystalline solid. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area, away from ignition sources.
Quantitative Exposure Data
A summary of key quantitative safety data for this compound (Crufomate) is provided below. This information is critical for risk assessment and for ensuring that handling procedures and engineering controls are adequate.
| Parameter | Value | Species | Reference |
| Occupational Exposure Limit (TLV-TWA) | 5 mg/m³ | Human | [1] |
| Lethal Dose, 50% (LD50) Oral | 770 mg/kg | Rat | [2] |
| Lethal Dose, 50% (LD50) Dermal | 2,000 mg/kg | Rat | [2] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier to preventing exposure to this compound. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended. | Lab coat. | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or potential for aerosol generation | Chemical splash goggles and a face shield. | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended. | Chemical-resistant apron over a lab coat. | A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. A P100 particulate filter should be added if there is a risk of aerosol or dust generation.[3] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile). | Chemical-resistant suit or coveralls. | A NIOSH-approved full-face respirator with an organic vapor (OV) cartridge and P100 particulate filter. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to post-handling procedures.
Caption: Standard Operating Procedure for Handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and empty containers.
-
Liquid Waste: Unused solutions and solvent rinses.
All waste containers must be clearly labeled as "Hazardous Waste - this compound (Crufomate)" and include the date of accumulation.
Disposal Methodology
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or methanol).[5][6] The rinsate should be collected and disposed of as hazardous liquid waste. Puncture the container to prevent reuse.
-
Solid Waste: Place all contaminated solid waste in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a sealed, labeled, and compatible hazardous waste container.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[6][7] Incineration is a common disposal method for organic pesticides.[5]
The following decision tree provides a logical flow for the disposal of materials contaminated with this compound.
Caption: this compound Waste Disposal Decision Tree.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
